Product packaging for 1-Methylphenazine(Cat. No.:CAS No. 1016-59-7)

1-Methylphenazine

Cat. No.: B086437
CAS No.: 1016-59-7
M. Wt: 194.23 g/mol
InChI Key: WBVSERCLMQZOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methylphenazine (CAS 1016-59-7) is a nitrogen-containing heterocyclic compound that serves as a valuable scaffold in chemical and biochemical research. As a member of the phenazine family, its core structure consists of a pyrazine ring with two annulated benzenes, a framework known for its diverse biological activities and redox properties . Phenazine derivatives are reported to exhibit a range of pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects, making them interesting subjects for drug discovery and mechanistic studies . The primary mechanism of action for many phenazines is often linked to their redox activity; they can facilitate the generation of reactive oxygen species (ROS), which leads to oxidative stress in cells . Furthermore, certain phenazine analogues are known to interact with DNA through intercalation between base pairs, which can inhibit enzymes like topoisomerase and disrupt vital cellular processes . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or for diagnostic procedures. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B086437 1-Methylphenazine CAS No. 1016-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-5-4-8-12-13(9)15-11-7-3-2-6-10(11)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVSERCLMQZOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC3=CC=CC=C3N=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345735
Record name 1-Methylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1016-59-7
Record name 1-Methylphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methylphenazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylphenazine is a heterocyclic aromatic compound belonging to the phenazine family. This document provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic data, and synthesis. It also explores the biological context of phenazines, particularly their role in microbial processes, which is essential for understanding the potential applications of this compound in drug development and other scientific fields.

Chemical Structure and Properties

This compound is characterized by a core phenazine structure, which consists of two benzene rings fused to a pyrazine ring, with a methyl group substituted at the 1-position.

Chemical Structure:

this compound Chemical Structure

Figure 1. 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1016-59-7[1]
Molecular Formula C₁₃H₁₀N₂[1][2]
Molecular Weight 194.23 g/mol [1]
InChI InChI=1S/C13H10N2/c1-9-5-4-8-12-13(9)15-11-7-3-2-6-10(11)14-12/h2-8H,1H3[1][2]
InChIKey WBVSERCLMQZOBK-UHFFFAOYSA-N[1][2]
SMILES CC1=CC=CC2=NC3=CC=CC=C3N=C12[1]

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid at room temperature[2]CymitQuimica
Solubility Soluble in organic solvents[2]CymitQuimica
Water Solubility 0.7 µg/mL at pH 7.4 (experimental)Burnham Center for Chemical Genomics via PubChem[1]
XLogP3-AA 3 (computed)PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: NMR Spectroscopic Data

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR Data not available in search results
¹³C NMR Data not available in search results

Note: While PubChem cites E. Breitmaier, U. Hollstein J. Org. Chem. 41, 2104 (1976) for ¹H and ¹³C NMR data, the specific chemical shifts were not found in the provided search results.[1]

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum for this compound shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
194.0100.0[M]⁺ (Molecular Ion)
193.027.4[M-H]⁺
195.014.6[M+H]⁺ (Isotopic peak)
192.08.5[M-2H]⁺
168.03.3[M-C₂H₂]⁺
167.01.9[M-HCN]⁺
166.02.3[M-H-HCN]⁺

Source: ChemicalBook, MS-IW-3969[3]

Interpretation of Fragmentation: The mass spectrum is dominated by the molecular ion peak at m/z 194, indicating a stable aromatic system. The peak at m/z 193 is likely due to the loss of a hydrogen radical. The fragmentation pattern suggests the stability of the phenazine core.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: IR Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch (methyl group)
~1620, 1580, 1490Aromatic C=C ring stretching
~1450C-H bend (methyl group)
~830, 750C-H out-of-plane bending (aromatic substitution)

Interpretation based on general IR correlation tables and the spectrum provided by ChemicalBook.

Synthesis of this compound

A common method for the synthesis of phenazine derivatives is the Wohl-Aue reaction. This reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.

Experimental Protocol: Wohl-Aue Synthesis of Phenazine (General Procedure)

While a specific protocol for this compound was not found, a general procedure for the synthesis of the parent phenazine via the Wohl-Aue reaction is as follows. This can be adapted for the synthesis of this compound by using appropriate substituted precursors (e.g., 2-nitrotoluene and aniline, or nitrobenzene and 3-methylaniline).

Materials:

  • Nitrobenzene

  • Aniline

  • Potassium hydroxide (or other strong base)

  • Solvent (e.g., toluene or excess aniline)

Procedure:

  • A mixture of nitrobenzene and aniline is heated in the presence of powdered potassium hydroxide.

  • The reaction mixture is typically refluxed for several hours.

  • After cooling, the mixture is treated with water to remove the base and any water-soluble byproducts.

  • The crude product is then isolated, often by steam distillation or extraction with an organic solvent.

  • Purification is achieved through recrystallization or chromatography.

Wohl_Aue_Synthesis Reactants Aromatic Nitro Compound + Aniline + Base ReactionMixture Heat/Reflux Reactants->ReactionMixture Workup Aqueous Workup ReactionMixture->Workup Isolation Isolation of Crude Product Workup->Isolation Purification Purification Isolation->Purification FinalProduct Pure Phenazine Derivative Purification->FinalProduct

Wohl-Aue Synthesis Workflow

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound are not well-documented in the provided search results. However, the broader class of phenazines, which are produced by various bacteria, have well-established biological roles.

Biosynthesis of Phenazines

Phenazines are synthesized from the shikimic acid pathway, a key metabolic route in bacteria and plants for the production of aromatic amino acids.

Phenazine_Biosynthesis ShikimicAcid Shikimic Acid Pathway ChorismicAcid Chorismic Acid ShikimicAcid->ChorismicAcid PhzOperon Phenazine Biosynthesis (phz operons) ChorismicAcid->PhzOperon PhenazineCore Phenazine Core Structure PhzOperon->PhenazineCore Derivatives Phenazine Derivatives (e.g., PCA, Pyocyanin) PhenazineCore->Derivatives

Phenazine Biosynthesis Pathway

Role in Microbial Systems

Phenazines produced by bacteria, such as Pseudomonas aeruginosa, are known to be involved in:

  • Quorum Sensing: Phenazines can act as signaling molecules that regulate gene expression in a cell-density-dependent manner, influencing bacterial communication and coordination.[4]

  • Biofilm Formation: These compounds play a role in the formation and architecture of biofilms, which are communities of microorganisms attached to a surface.[4]

  • Virulence: Some phenazines are virulence factors, contributing to the pathogenicity of certain bacteria.[4]

  • Antimicrobial Activity: Phenazines exhibit broad-spectrum antimicrobial activity against other bacteria and fungi.

The study of this compound could provide insights into more specific interactions and mechanisms within these processes, potentially leading to the development of new antimicrobial agents or compounds that modulate bacterial behavior.

Conclusion

This compound is a compound of interest with potential applications in materials science and medicinal chemistry. This guide has summarized its fundamental chemical and physical properties based on available data. While spectroscopic information is partially available, further research is needed to fully elucidate its NMR characteristics and to establish detailed, optimized synthesis protocols. The biological significance of phenazines in microbial systems provides a strong rationale for further investigation into the specific activities and mechanisms of action of this compound, which could uncover novel therapeutic opportunities.

References

In-Depth Technical Guide to 1-Methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylphenazine, a heterocyclic organic compound with significant interest in various scientific and research domains. This document details its chemical identity, synthesis, and known biological activities, with a focus on its role in microbial processes and potential interactions with eukaryotic cellular signaling pathways. Experimental protocols and quantitative data are presented to support further investigation and application of this compound in research and drug development.

Chemical Identity and Properties

This compound is a derivative of phenazine, characterized by a methyl group substitution. Its core structure consists of a dibenzopyrazine ring system.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 1016-59-7[1]
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol
Canonical SMILES CC1=C2N=C3C=CC=CC3=NC2=CC=C1
InChI Key WBVSERCLMQZOBK-UHFFFAOYSA-N

Synthesis of this compound

A common method for the synthesis of phenazine derivatives is the Wohl-Aue reaction. This reaction involves the condensation of an aniline with a nitrobenzene in the presence of a base. For the synthesis of this compound, a plausible approach involves the reaction of o-toluidine with nitrobenzene.

Experimental Protocol: Wohl-Aue Synthesis of this compound (Generalized)

Materials:

  • o-Toluidine

  • Nitrobenzene

  • Potassium Hydroxide (KOH)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • A mixture of o-toluidine and nitrobenzene is prepared in a round-bottom flask.

  • Finely powdered potassium hydroxide is added to the mixture.

  • The reaction mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into water to precipitate the crude product.

  • The crude this compound is collected by filtration and washed with water.

  • Purification of the product can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Note: This is a generalized protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve a high yield of the desired product.

Biological Activity and Mechanisms of Action

This compound is a known secondary metabolite produced by various bacteria, most notably Pseudomonas aeruginosa. In its biological context, it plays a significant role in redox cycling and has implications for microbial survival and virulence.

Redox Cycling in Pseudomonas aeruginosa

Phenazines, including this compound, are redox-active compounds that can act as electron shuttles. This property is crucial for the anaerobic survival of P. aeruginosa. The redox cycling of phenazines allows the bacterium to balance its intracellular redox state, which is essential for maintaining metabolic functions in oxygen-limited environments.

Redox_Cycling NADH NADH NAD+ NAD+ NADH->NAD+ e- This compound (oxidized) This compound (oxidized) NADH->this compound (oxidized) Reduction This compound (reduced) This compound (reduced) This compound (oxidized)->this compound (reduced) Terminal Electron Acceptor (e.g., Fe3+) Terminal Electron Acceptor (e.g., Fe3+) This compound (reduced)->Terminal Electron Acceptor (e.g., Fe3+) Oxidation Reduced Acceptor (e.g., Fe2+) Reduced Acceptor (e.g., Fe2+) Terminal Electron Acceptor (e.g., Fe3+)->Reduced Acceptor (e.g., Fe2+)

Caption: Redox cycling of this compound in P. aeruginosa.

Antimicrobial and Cytotoxic Potential

While specific quantitative data for this compound is not extensively available in the public domain, phenazine compounds as a class are known to exhibit antimicrobial and cytotoxic activities. This is often attributed to their ability to generate reactive oxygen species (ROS) through their redox cycling activity, which can lead to cellular damage.

Further research is required to determine the specific Minimum Inhibitory Concentrations (MIC) against various microbial strains and the IC50 values against different cancer cell lines for this compound.

Potential Interaction with Eukaryotic Signaling Pathways

The redox-active nature of this compound suggests potential interactions with cellular signaling pathways that are sensitive to the cellular redox state. While direct studies on this compound are limited, research on related phenazine compounds, such as phenazine methosulfate (PMS), provides insights into possible mechanisms.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response and is known to be redox-sensitive. Oxidative stress can lead to the activation of the NF-κB pathway. A study on PMS has shown that it can induce oxidative stress in red blood cells, leading to the activation of NF-κB in endothelial cells. It is plausible that this compound, through its redox cycling capabilities, could similarly influence NF-κB signaling.

Caption: Postulated activation of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades are another set of pathways that are responsive to cellular stress, including oxidative stress. These pathways are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The generation of ROS by this compound could potentially lead to the activation of MAPK pathways, such as the p38 and JNK pathways, which are known to be activated by stress stimuli.

MAPK_Activation 1-MP This compound ROS Reactive Oxygen Species 1-MP->ROS Generates ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Cellular_Response Stress Response (Apoptosis, Inflammation) p38->Cellular_Response JNK JNK MKK4_7->JNK JNK->Cellular_Response

Caption: Hypothetical activation of MAPK pathways by this compound.

Future Directions

This compound presents a compelling subject for further research, particularly in the following areas:

  • Detailed Synthesis Optimization: Elucidation of a high-yield, scalable synthesis protocol for this compound.

  • Quantitative Biological Evaluation: Systematic determination of the antimicrobial spectrum (MIC values) and cytotoxic effects (IC50 values) against a broad range of pathogens and cancer cell lines.

  • Mechanism of Action Studies: In-depth investigation into the direct molecular targets and the precise mechanisms by which this compound influences eukaryotic signaling pathways, including NF-κB and MAPK.

  • Drug Development Potential: Exploration of this compound and its derivatives as potential therapeutic agents, particularly as antimicrobial or anticancer drugs.

This technical guide serves as a foundational resource for researchers and professionals interested in the multifaceted nature of this compound. The provided information is intended to facilitate further investigation into its chemical and biological properties and to unlock its potential in various scientific and therapeutic applications.

References

An In-Depth Technical Guide to the Synthesis of 1-Methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-Methylphenazine, a heterocyclic compound of interest in various research and development domains. This document outlines a key synthetic pathway, presenting quantitative data, a comprehensive experimental protocol, and a visual representation of the reaction.

Synthesis Pathway: Condensation of 3-Methyl-1,2-phenylenediamine with 1,2-Benzoquinone

The primary reported synthesis of this compound involves the condensation reaction between 3-Methyl-1,2-phenylenediamine and 1,2-Benzoquinone. This method provides a direct route to the desired phenazine structure.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 3-Methyl-1,2-phenylenediamine product This compound reactant1->product + reactant2 1,2-Benzoquinone reactant2->product

Caption: Condensation reaction for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound via the condensation of 3-Methyl-1,2-phenylenediamine with 1,2-Benzoquinone.

ParameterValue
Reactants
3-Methyl-1,2-phenylenediamine1.22 g (0.01 mol)
1,2-Benzoquinone1.08 g (0.01 mol)
Solvent
Ethanol (95%)25 ml
Product
This compound-
Yield 1.5 g (77%)
Melting Point 118-119 °C
Appearance Yellow needles

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound as adapted from the referenced literature.

Materials:

  • 3-Methyl-1,2-phenylenediamine

  • 1,2-Benzoquinone

  • 95% Ethanol

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 1.22 g (0.01 mol) of 3-Methyl-1,2-phenylenediamine in 25 ml of 95% ethanol.

  • Addition of Reactant: To this solution, add 1.08 g (0.01 mol) of 1,2-Benzoquinone.

  • Reaction Conditions: The reaction mixture is then brought to a boil. The exact duration of the boiling is not specified in the available literature, but it is implied to be sufficient to complete the reaction.

  • Product Isolation: Upon cooling, the product, this compound, crystallizes from the solution.

  • Purification: Collect the yellow needles of this compound by filtration.

  • Recrystallization: Further purify the product by recrystallization from ethanol to obtain a final yield of 1.5 g (77%) of this compound with a melting point of 118-119 °C.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start dissolve Dissolve 3-Methyl-1,2-phenylenediamine in Ethanol start->dissolve add Add 1,2-Benzoquinone dissolve->add boil Boil the Mixture add->boil cool Cool to Crystallize boil->cool filter Filter to Isolate Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End Product: This compound recrystallize->end

Caption: Workflow for the synthesis of this compound.

The Phenazine Core: A Technical Guide to Its Discovery, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds represent a large and diverse class of nitrogen-containing heterocyclic molecules produced by a wide array of bacteria. First discovered in the mid-19th century as colorful pigments associated with microbial cultures, they have since garnered significant scientific interest due to their broad spectrum of biological activities. These activities, which include antimicrobial, anticancer, and bioremediation properties, are largely attributable to their redox-active nature. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and analysis of phenazine compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History: A Timeline of Key Phenazines

The history of phenazines is intrinsically linked to the early days of microbiology. The first phenazine derivative to be isolated was pyocyanin, extracted from "blue pus" in 1859, although its chemical structure as a phenazine was not confirmed until much later.[1] This initial discovery paved the way for the identification of a vast number of phenazine compounds from various bacterial genera, most notably Pseudomonas and Streptomyces. The timeline of discovery for some of the most significant phenazine compounds is summarized in the table below.

Phenazine CompoundProducing Organism(s)Year of Discovery/CharacterizationKey Biological Activities
PyocyaninPseudomonas aeruginosa1859 (Isolation), 1938 (Structure)[1]Antibacterial, antifungal, virulence factor
Phenazine-1-carboxylic acid (PCA)Pseudomonas spp., Streptomyces spp.1940sBroad-spectrum antibiotic, antifungal
IodininBrevibacterium iodinum1950sAntibacterial, antitumor
Griseolutein AStreptomyces griseoluteus1950sAntibacterial
MyxinSorangium spp.1960sBroad-spectrum antimicrobial
Phenazine-1,6-dicarboxylic acid (PDC)Streptomyces spp., Pseudomonas spp.1970sAntibacterial, cytotoxic
EsmeraldinsStreptomyces spp.1980sAntifungal, antitumor
Saphenic acidStreptomyces spp.1980sAntifungal

Quantitative Data on Phenazine Production

The production of phenazine compounds by bacteria can be prolific, with yields varying significantly depending on the species, strain, and culture conditions. Optimization of fermentation parameters is a key area of research for maximizing the production of these valuable secondary metabolites. The following table presents a summary of reported quantitative data on the production of various phenazines.

Phenazine CompoundProducing OrganismCulture ConditionsYield
Phenazine-1-carboxylic acid (PCA)Pseudomonas chlororaphis GP72Engineered strain with glycerol utilization pathway optimization1493.3 mg/L[2]
Phenazine-1-carboxylic acid (PCA)Pseudomonas aeruginosa PA1201Engineered strain with multiple metabolic engineering strategies9.8 g/L[3]
Phenazine-1-carboxamide (PCN)Pseudomonas chlororaphis HT66Engineered strain> 9 g/L[3]
Pyocyanin (PYO)Pseudomonas aeruginosaWild-type strains90-95% of isolates produce PYO[2]
2-hydroxyphenazine (2-OH-PHZ)Pseudomonas chlororaphis GP72Wild-type strain4.5 mg/L[4]
Phenazine-1-carboxylic acid (PCA)Pseudomonas chlororaphis subsp. aurantiacaBioelectrochemical system86.1 µg/ml[5]

Experimental Protocols

Extraction and Purification of Phenazine Compounds

The following is a generalized protocol for the extraction and purification of phenazines from bacterial cultures. Specific modifications may be necessary depending on the target compound and the producing strain.

1. Culture Preparation:

  • Grow the phenazine-producing bacterial strain in a suitable liquid medium (e.g., King's B broth for Pseudomonas or GYM medium for Streptomyces) under optimal conditions for phenazine production (typically 28-37°C with shaking for 24-72 hours).

2. Extraction:

  • Centrifuge the culture to separate the bacterial cells from the supernatant.

  • Acidify the supernatant to pH 2.0 with concentrated HCl.

  • Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • For intracellular phenazines, the cell pellet can be extracted with acetone or methanol.

3. Purification:

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol).

  • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents such as hexane and ethyl acetate.

  • Fractions containing the phenazine of interest can be identified by thin-layer chromatography (TLC) and pooled.

  • For high-purity compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 reverse-phase column is typically used with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[6]

Characterization of Phenazine Compounds

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

  • Flow Rate: 0.8-1.0 mL/min.

  • Detection: UV-Vis detector at wavelengths specific to the phenazine of interest (e.g., 248 nm and 367 nm for PCA).[6][7]

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the purified phenazine.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the phenazine compound. The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

1. Preparation of Inoculum:

  • Grow the target microorganism (bacterium or fungus) in a suitable broth medium to the mid-logarithmic phase.

  • Adjust the turbidity of the culture to a 0.5 McFarland standard.

2. Microdilution Assay:

  • Prepare a series of twofold dilutions of the purified phenazine compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (no phenazine) and negative (no inoculum) controls.

  • Incubate the plate under appropriate conditions for the target microorganism.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the phenazine compound that completely inhibits the visible growth of the microorganism.

Biosynthesis of Phenazine Compounds

The core biosynthetic pathway of phenazines starts from chorismic acid, an intermediate of the shikimate pathway. A set of conserved enzymes, encoded by the phz operon, catalyzes the conversion of chorismic acid into the central phenazine precursors, phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC).

The Core Phenazine Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of the core phenazine scaffold.

Phenazine_Biosynthesis Chorismic_acid Chorismic acid ADIC 2-amino-2-deoxyisochorismic acid (ADIC) Chorismic_acid->ADIC PhzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD Intermediate1 Intermediate DHHA->Intermediate1 PhzF Intermediate2 Hexahydrophenazine- 1,6-dicarboxylate Intermediate1->Intermediate2 PhzA/PhzB (Dimerization) PCA_precursor Tetrahydrophenazine- 1-carboxylate Intermediate2->PCA_precursor Spontaneous (Oxidative decarboxylation) PDC Phenazine-1,6-dicarboxylic acid (PDC) Intermediate2->PDC PhzG PCA Phenazine-1-carboxylic acid (PCA) PCA_precursor->PCA PhzG PhzE PhzE PhzD PhzD PhzF PhzF PhzA_B PhzA/PhzB PhzG PhzG Spontaneous Spontaneous

Caption: The core phenazine biosynthesis pathway from chorismic acid.

Key Enzymes in Phenazine Biosynthesis
  • PhzE: An isochorismate synthase that catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[1]

  • PhzD: An isochorismatase that hydrolyzes ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[1]

  • PhzF: An isomerase that converts DHHA to an unstable intermediate.[8]

  • PhzA/PhzB: These enzymes are involved in the dimerization of two molecules of the PhzF product to form the tricyclic phenazine scaffold.[9]

  • PhzG: A flavin-dependent oxidase that catalyzes the final oxidation and aromatization steps to yield PCA and PDC.[9][10]

Logical Relationships in Phenazine Production

The production of the diverse array of over 100 natural phenazine compounds stems from the modification of the core phenazine structures, PCA and PDC. This diversification is achieved through the action of tailoring enzymes that add various functional groups to the phenazine ring.

Phenazine_Diversification Core_Phenazines Core Phenazines (PCA, PDC) Hydroxylases Hydroxylases (e.g., PhzO, PhzS) Core_Phenazines->Hydroxylases Methyltransferases Methyltransferases (e.g., PhzM) Core_Phenazines->Methyltransferases Amidotransferases Amidotransferases (e.g., PhzH) Core_Phenazines->Amidotransferases Other_Enzymes Other Tailoring Enzymes Core_Phenazines->Other_Enzymes Hydroxyphenazines Hydroxyphenazines (e.g., 1-hydroxyphenazine, 2-hydroxyphenazine) Hydroxylases->Hydroxyphenazines Pyocyanin Pyocyanin Methyltransferases->Pyocyanin Phenazine_carboxamides Phenazine-1-carboxamide (PCN) Amidotransferases->Phenazine_carboxamides Other_derivatives Other Derivatives Other_Enzymes->Other_derivatives

Caption: Diversification of phenazine compounds from core structures.

Conclusion

The study of phenazine compounds continues to be a vibrant area of research, with ongoing efforts to discover novel phenazines, elucidate their biosynthetic pathways, and harness their potent biological activities for applications in medicine, agriculture, and biotechnology. This technical guide provides a solid foundation for professionals entering this exciting field, offering a comprehensive overview of the history, biosynthesis, and analytical methodologies associated with these remarkable natural products. The detailed protocols and pathway diagrams serve as practical resources for laboratory work and further investigation into the fascinating world of phenazines.

References

1-Methylphenazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 1-Methylphenazine, a heterocyclic organic compound. The information is presented to support research and development activities in organic electronics and medicinal chemistry where phenazine derivatives are of interest.[1]

Core Molecular Data

The essential chemical and physical properties of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[1][2][3]
Molecular Weight 194.23 g/mol [2]
Alternate Molecular Weight 194.236 g/mol [3]
CAS Number 1016-59-7[1][2]
Synonyms Phenazine, 1-methyl-[1]
Mass of Molecular Ion 194[4]

Experimental Protocols

A reference for the synthesis of this compound has been identified in the scientific literature.[3] However, the detailed experimental protocol from this source is not publicly available and could not be retrieved for inclusion in this guide.

  • Synthesis Reference: Journal of Heterocyclic Chemistry, 5, p. 299, 1968.[3]

Researchers interested in the synthesis of this compound are advised to consult the original publication.

Molecular Information Overview

The following diagram illustrates the core identifying information for this compound.

molecular_information cluster_properties Key Identifiers This compound This compound Formula Molecular Formula C₁₃H₁₀N₂ This compound->Formula Weight Molecular Weight 194.23 g/mol This compound->Weight CAS CAS Number 1016-59-7 This compound->CAS

Caption: Core molecular identifiers for this compound.

References

Spectroscopic Profile of 1-Methylphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylphenazine (C₁₃H₁₀N₂), a heterocyclic aromatic compound of interest in various research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₀N₂ with a molecular weight of 194.23 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.20 - 8.05mH-6, H-9
7.95d8.0H-4
7.80 - 7.65mH-2, H-3, H-7, H-8
3.05sCH₃

¹³C NMR Data

Data sourced from E. Breitmaier & U. Hollstein, J. Org. Chem. 1976, 41 (12), 2104–2108.[1]

Chemical Shift (δ) ppmAssignment
143.5C-10a
142.9C-4a
141.8C-5a
140.7C-9a
136.9C-1
131.5C-4
130.3C-6
129.5C-9
129.1C-7
128.8C-8
128.5C-3
126.4C-2
17.6CH₃
Infrared (IR) Spectroscopy

The IR spectrum was acquired using a Potassium Bromide (KBr) wafer technique.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3050WeakAromatic C-H Stretch
2920WeakMethyl C-H Stretch
1620MediumAromatic C=C Stretch
1515StrongAromatic C=C Stretch
1380MediumC-H Bend (Methyl)
1130StrongC-N Stretch
830StrongC-H Out-of-plane Bend
760StrongC-H Out-of-plane Bend
Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The data is available from the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Assignment
194100[M]⁺ (Molecular Ion)
19350[M-H]⁺
16525[M-H-HCN]⁺
9715[M-HCN-C₂H₂]⁺
6310

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is used for analysis. The ¹H NMR spectrum for this compound was recorded on a Varian CFT-20 instrument.[1]

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of solid this compound is finely ground in an agate mortar.

  • About 100-200 mg of dry, spectroscopic grade KBr is added to the mortar.

  • The sample and KBr are intimately mixed by grinding until a fine, homogeneous powder is obtained.

  • A portion of the mixture is transferred to a pellet press die.

  • The die is placed under a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

  • A background spectrum of a pure KBr pellet is recorded.

  • The sample pellet is then placed in the sample holder and the spectrum is recorded.

  • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

  • Source Temperature: 230 °C.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data NMR Spectra (FID) NMR->NMR_Data IR_Data IR Spectrum (Interferogram) IR->IR_Data MS_Data Mass Spectrum (Chromatogram & Spectra) MS->MS_Data Process_NMR Fourier Transform & Phasing NMR_Data->Process_NMR Process_IR Fourier Transform IR_Data->Process_IR Process_MS Peak Integration & Library Search MS_Data->Process_MS Interpret_NMR Chemical Shifts Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Functional Groups (Vibrational Modes) Process_IR->Interpret_IR Interpret_MS Molecular Weight Fragmentation Pattern Process_MS->Interpret_MS

A generalized workflow for spectroscopic analysis.

References

A Technical Guide to the Biological Activity of Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the Pseudomonas and Streptomyces genera. These metabolites exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can disrupt cellular processes and induce cell death. This document provides a technical overview of the biological activities of phenazine derivatives, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways. While data on 1-Methylphenazine is limited, this guide draws upon comprehensive research of closely related and well-characterized phenazine compounds to provide a thorough understanding of this molecule class.

Anticancer and Cytotoxic Activity

Certain phenazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A notable example is 5-Methylphenazine-1-carboxylic acid betaine (MPCAB), a methylated derivative isolated from Pseudomonas putida, which shows selective cytotoxicity towards lung and breast cancer cells.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 5-Methylphenazine-1-carboxylic acid betaine (MPCAB).

CompoundCell LineCancer TypeIC50 ValueReference
5-Methylphenazine-1-carboxylic acid betaineA549Lung488.7 ± 2.52 nM[1]
5-Methylphenazine-1-carboxylic acid betaineMDA MB-231Breast458.6 ± 2.48 nM[1]
Proposed Mechanism of Action: Apoptosis Induction

The cytotoxic activity of MPCAB is linked to its ability to induce apoptosis in cancer cells.[2] The proposed mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[1][2] This cascade results in the activation of executioner caspases, such as caspase-3, which ultimately leads to programmed cell death.[2]

G cluster_cell Cancer Cell MPCAB 5-Methylphenazine- 1-carboxylic acid Bcl2 Bcl-2 MPCAB->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Caspase3 Caspase-3 (activated) Mitochondrion->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis induces

Caption: Proposed apoptotic pathway induced by a phenazine derivative in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[3][4]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it to an insoluble purple formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5.0 x 10³ to 1.0 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[3][5]

  • Compound Treatment: Prepare serial dilutions of the phenazine compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

G start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate 24h for attachment step1->step2 step3 Treat cells with phenazine dilutions step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add MTT reagent (4h incubation) step4->step5 step6 Solubilize formazan crystals (DMSO) step5->step6 step7 Read absorbance (~570 nm) step6->step7 end Calculate IC50 step7->end G cluster_cell Pathogen Cell Phenazine Phenazine O2 O₂ (Oxygen) Phenazine->O2 e⁻ transfer NADH NADH NADH->Phenazine e⁻ transfer ROS ROS (O₂⁻, H₂O₂) O2->ROS reduction Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage causes Death Cell Death Damage->Death

References

Technical Guide to the Solubility of 1-Methylphenazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylphenazine is a heterocyclic aromatic compound belonging to the phenazine family. Phenazines are known for their diverse chemical and biological activities, including roles as electron shuttles in microbial systems and as scaffolds for the development of therapeutic agents. The solubility of this compound in organic solvents is a critical physicochemical parameter that influences its utility in various applications, from organic synthesis and materials science to medicinal chemistry and drug delivery. Understanding its solubility profile is essential for designing reaction conditions, developing formulations, and interpreting biological activity data.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound and related phenazine compounds in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes detailed experimental protocols for determining its solubility, enabling researchers to generate the necessary data for their specific applications.

Solubility Data

It is crucial to note that the following data is for phenazine and its derivative, and the solubility of this compound may differ. The methyl group in this compound can influence its crystal lattice energy and interactions with solvent molecules, thus affecting its solubility.

Table 1: Solubility of Phenazine and a Related Derivative in Organic Solvents

CompoundSolventTemperature (°C)Solubility
PhenazineEthanolNot SpecifiedSparingly soluble[1]
PhenazineEtherNot SpecifiedSoluble[2]
PhenazineBenzeneNot SpecifiedModerately soluble[2]
Phenazine (methosulfate)Dimethyl sulfoxide (DMSO)Not Specified~ 10 mg/mL[3]
Phenazine (methosulfate)Dimethylformamide (DMF)Not Specified~ 10 mg/mL[3]

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in their solvents of interest, this section provides detailed methodologies for three widely used techniques: the gravimetric method, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound.[4][5][6]

Principle: A saturated solution is prepared by equilibrating an excess of the solute (this compound) with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution. It is crucial to avoid any transfer of solid particles.

  • Solvent Evaporation: Accurately pipette a known volume of the saturated solution into a pre-weighed, dry container (e.g., a glass vial). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the amount of this compound dissolved in the known volume of the solvent.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution taken (L))

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. Phenazines typically have strong UV-Vis absorbance, making this a viable technique.

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations.

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, steps 1-3).

  • Sample Measurement: Take a precise aliquot of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility. Solubility = (Concentration of diluted sample) x (Dilution factor)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance in solution by comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard.[7]

Principle: The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a non-interfering internal standard, the concentration of the analyte can be accurately determined.

Methodology:

  • Selection of Internal Standard: Choose an internal standard that is soluble in the chosen deuterated solvent, has a simple NMR spectrum with at least one signal that does not overlap with the signals of this compound, and is chemically inert.

  • Preparation of Standard Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated organic solvent.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the deuterated solvent containing the internal standard, following the equilibration and filtration steps outlined in the gravimetric method (Section 3.1, steps 1-3).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the saturated solution. Ensure that the relaxation delay is sufficiently long (e.g., 5 times the longest T1) to allow for complete relaxation of all signals, which is crucial for accurate integration.

  • Data Processing: Process the NMR spectrum, including phasing and baseline correction. Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation: Calculate the concentration of this compound using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Volume_solution)

    Where:

    • Integral = Area of the integrated NMR signal

    • N_protons = Number of protons giving rise to the integrated signal

    • Mass_standard = Mass of the internal standard

    • MW = Molecular weight

    • Volume_solution = Volume of the solvent

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the experimental methods described above.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_methods Solubility Measurement cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Spectrophotometry cluster_nmr NMR Spectroscopy prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 prep3 Separate solid and liquid phases (filtration) prep2->prep3 grav1 Take known volume of saturated solution prep3->grav1 uv2 Dilute saturated solution prep3->uv2 nmr1 Prepare solution with internal standard prep3->nmr1 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 calc Calculate Solubility (e.g., g/L, mol/L) grav3->calc uv1 Prepare calibration curve uv1->uv2 uv3 Measure absorbance uv2->uv3 uv4 Calculate concentration uv3->uv4 uv4->calc nmr2 Acquire 1H NMR spectrum nmr1->nmr2 nmr3 Integrate signals nmr2->nmr3 nmr4 Calculate concentration nmr3->nmr4 nmr4->calc

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be extensively documented, this guide provides researchers with the necessary tools to generate this critical information. The provided experimental protocols for the gravimetric method, UV-Vis spectrophotometry, and NMR spectroscopy offer robust and reliable approaches for determining the solubility of this compound. By following these methodologies, scientists and drug development professionals can obtain the data required to advance their research and development efforts involving this and other phenazine derivatives. The qualitative data for the parent phenazine molecule suggests that it is generally soluble in common organic solvents, and it is anticipated that this compound will exhibit a similar, though not identical, solubility profile.

References

Electrochemical Properties of 1-Methylphenazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 1-Methylphenazine. Due to the limited availability of direct experimental data for this compound, this document leverages detailed electrochemical studies on its close structural analog, 1-Methoxyphenazine, to infer and present its probable electrochemical behavior. The methyl and methoxy groups are both electron-donating, making 1-Methoxyphenazine a suitable proxy for understanding the fundamental electrochemical characteristics of this compound.

Core Electrochemical Properties

The electrochemical behavior of phenazine derivatives is characterized by their ability to undergo reversible or quasi-reversible redox reactions. These reactions are often pH-dependent, involving the transfer of both electrons and protons.

Data Presentation

The following table summarizes the key electrochemical parameters for 1-Methoxyphenazine, which are expected to be comparable to those of this compound. The data is derived from cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry studies conducted over a wide pH range.

ParameterValueConditions/Notes
Reduction Process 1e⁻, 1H⁺ diffusion-controlledOccurs across a wide pH range.
Oxidation Process 1e⁻ (no proton involvement)Observed in the pH range of 5–12.8.
pKa 11.2Determined from the intersection of the two segments of the Ep vs. pH plot.
Diffusion Coefficient (D) 3.2 × 10⁻⁶ cm² s⁻¹
Heterogeneous Electron Transfer Rate Constant (kₛ) Varies with pHIndicates a quasi-reversible nature of the redox process.
Limit of Detection (LOD) 2.6 μMDetermined by square wave voltammetry.
Limit of Quantification (LOQ) 8.6 μMDetermined by square wave voltammetry.

Note: The electrochemical parameters for this compound may vary slightly from the values presented for 1-Methoxyphenazine due to the subtle differences in the electronic effects of the methyl and methoxy groups.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the electrochemical properties of phenazine derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of chemical species.

Objective: To determine the redox potentials, electron transfer kinetics, and diffusion coefficient of this compound.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: A suitable supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer) in a 50:50 ethanol-water mixture.

  • This compound solution of known concentration.

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.

  • Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the deoxygenated electrolyte solution with a known concentration of this compound. Deoxygenation is typically achieved by purging with high-purity nitrogen or argon for at least 15 minutes.

  • Cyclic Voltammetry Scan:

    • Apply a potential sweep starting from an initial potential where no faradaic reaction occurs.

    • Scan the potential to a vertex potential where the reduction or oxidation of this compound occurs.

    • Reverse the potential scan back to the initial potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (Ipa and Ipc) from the voltammogram.

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc)/2, which provides an estimate of the formal redox potential.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process. A ΔEp of approximately 59/n mV (where n is the number of electrons transferred) at room temperature is indicative of a reversible process.

    • Investigate the effect of scan rate on the peak currents to determine if the process is diffusion-controlled (Iₚ proportional to the square root of the scan rate).

    • The diffusion coefficient can be calculated using the Randles-Sevcik equation.

    • The heterogeneous electron transfer rate constant can be estimated using various methods, such as the Nicholson method, by analyzing the scan rate dependence of ΔEp.

pH-Dependent Electrochemical Studies

Objective: To investigate the involvement of protons in the redox mechanism of this compound.

Procedure:

  • Prepare a series of buffered solutions with varying pH values (e.g., from pH 2 to 12).

  • Record the cyclic voltammograms of this compound in each buffer solution.

  • Plot the peak potentials (Epa and Epc) as a function of pH.

  • The slope of the Eₚ vs. pH plot can be used to determine the number of protons involved in the electrode reaction (a slope of approximately -59 mV/pH unit indicates the transfer of one proton per electron).

Mandatory Visualizations

Experimental Workflow for Electrochemical Analysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_ph pH Dependence (Optional) prep_sol Prepare this compound and Electrolyte Solutions setup_cell Assemble 3-Electrode Electrochemical Cell prep_sol->setup_cell clean_elec Clean and Polish Electrodes clean_elec->setup_cell deoxygenate Deoxygenate Solution (N2/Ar Purge) setup_cell->deoxygenate run_cv Perform Cyclic Voltammetry Scan deoxygenate->run_cv record_data Record Current vs. Potential (Voltammogram) run_cv->record_data vary_ph Repeat Experiment at Different pH Values run_cv->vary_ph analyze_peaks Analyze Peak Potentials and Currents record_data->analyze_peaks calc_params Calculate Electrochemical Parameters (E½, D, kₛ) analyze_peaks->calc_params plot_ph Plot Ep vs. pH vary_ph->plot_ph quorum_sensing cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment cluster_receptor_cell Neighboring Bacterial Cell phz_operon phz Operons phenazine_biosynthesis Phenazine Biosynthesis (e.g., this compound) phz_operon->phenazine_biosynthesis Transcription & Translation phenazine_export Phenazine Export phenazine_biosynthesis->phenazine_export phenazine_signal Phenazine Signal (e.g., this compound) phenazine_export->phenazine_signal Diffusion receptor Receptor Protein phenazine_signal->receptor Binding signal_transduction Signal Transduction Cascade receptor->signal_transduction gene_expression Altered Gene Expression (e.g., Virulence Factors) signal_transduction->gene_expression

The Role of 1-Methylphenazine as a Redox Mediator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylphenazine is a heterocyclic organic compound belonging to the phenazine family. Phenazines are known for their vibrant colors and, more importantly, their versatile redox properties, which allow them to act as electron shuttles in a variety of chemical and biological systems. These molecules can accept and donate electrons, facilitating reactions that would otherwise be kinetically hindered. This ability to mediate electron transfer makes them crucial components in diverse processes, including microbial metabolism, bioelectrochemical systems, and as targets for drug development. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a redox mediator, including its electrochemical properties, the pathways of electron transfer, and the experimental methods used to characterize these processes.

Core Mechanism of Action: Reversible Redox Cycling

The primary mechanism by which this compound and other phenazines function as redox mediators is through reversible redox cycling. This process involves the acceptance of one or more electrons from a reduced substrate (the electron donor) and the subsequent donation of these electrons to an oxidized substrate (the electron acceptor). This ability to cycle between oxidized and reduced states allows a small amount of the mediator to facilitate a significant turnover of the primary reactants.

The redox activity of phenazines is centered on the two nitrogen atoms within their tricyclic aromatic structure. The core of the mechanism for many phenazines involves a one-electron, one-proton transfer process. The oxidized form of this compound (1-MPhenazine) can be reduced in a stepwise manner. The initial reduction forms a neutral semiquinone radical (1-MPhenazineH•), which can then be further reduced to the fully reduced dihydro-1-methylphenazine (1-MPhenazineH₂).

The general steps in the redox cycling of this compound can be summarized as follows:

  • Reduction of Oxidized this compound: The oxidized form of this compound accepts an electron and a proton from a suitable electron donor (e.g., NADH, a reduced enzyme, or an electrode).

  • Formation of the Semiquinone Radical: This initial reduction results in the formation of a stable or transient semiquinone radical.

  • Further Reduction: The semiquinone radical can accept a second electron and proton to form the fully reduced dihydrophenazine.

  • Oxidation of Reduced this compound: The reduced form of this compound donates its electrons to an electron acceptor (e.g., oxygen, a metal ion, or another organic molecule), thereby regenerating the oxidized form of the mediator, which can then re-enter the cycle.

This cycling can be visualized as a square scheme, illustrating the different protonated and redox states of the molecule.

Signaling Pathway of this compound Redox Cycling

G Redox Cycling of this compound cluster_oxidized Oxidized State cluster_intermediate Intermediate State cluster_reduced Reduced State Ox 1-MPhenazine (Oxidized) Semi 1-MPhenazineH• (Semiquinone Radical) Ox->Semi + e⁻, + H⁺ Red 1-MPhenazineH₂ (Reduced) Semi->Red + e⁻, + H⁺ Electron_Acceptor Electron Acceptor (e.g., O₂) Red->Electron_Acceptor - 2e⁻, - 2H⁺ Electron_Donor Electron Donor (e.g., NADH) Electron_Donor->Ox + e⁻, + H⁺

Caption: Redox cycling of this compound.

Quantitative Data

ParameterValue (for 2-Methylphenazine)Parent Compound (Phenazine)
Formal Redox Potential (E°' vs. SHE) -0.143 V-0.158 V
Number of Electrons Transferred (n) 1 (stepwise) or 2 (overall)1 (stepwise) or 2 (overall)
Number of Protons Transferred 1 (per electron)1 (per electron)

Experimental Protocols

The characterization of the redox properties of this compound relies on electrochemical techniques, primarily cyclic voltammetry (CV).

Protocol for Determining Formal Redox Potential using Cyclic Voltammetry

Objective: To determine the formal redox potential (E°') of this compound.

Materials:

  • This compound

  • Supporting electrolyte solution (e.g., 0.1 M KCl or a buffer solution of desired pH)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon, gold, or platinum)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Preparation of the Analyte Solution: Dissolve a known concentration of this compound in the supporting electrolyte solution. The concentration is typically in the millimolar range.

  • Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the supporting electrolyte.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the analyte solution. Ensure the reference electrode tip is close to the working electrode.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan a range that encompasses the expected redox events of this compound (e.g., from +0.5 V to -0.5 V vs. the reference electrode).

    • Apply a specific scan rate (e.g., 100 mV/s).

    • Record the resulting cyclic voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.

Experimental Workflow for Characterizing a Redox Mediator

G Workflow for Redox Mediator Characterization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interpretation Interpretation A Synthesize or Procure This compound B Prepare Electrolyte Solution A->B D Assemble 3-Electrode Electrochemical Cell B->D C Clean and Polish Electrodes C->D E Perform Cyclic Voltammetry (CV) D->E F Determine Formal Redox Potential (E°') E->F G Analyze Peak Separation (ΔEp) for Reversibility E->G H Investigate Scan Rate Dependence E->H I Elucidate Redox Mechanism F->I G->I H->I J Assess Suitability as a Redox Mediator I->J

Caption: Workflow for Redox Mediator Characterization.

Conclusion

This compound, as a member of the phenazine family, operates as an effective redox mediator through a mechanism of reversible electron and proton transfer. Its ability to shuttle electrons between donors and acceptors makes it a molecule of significant interest in various scientific and technological fields. The understanding of its core mechanism, underpinned by quantitative electrochemical data and detailed experimental protocols, is essential for its application in drug development, bioenergy, and environmental remediation. Further research to precisely determine the formal redox potential of this compound will enhance its predictable application in these areas.

Methodological & Application

Application Notes and Protocols: 1-Methylphenazine as an Electron Shuttle in Microbial Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial Fuel Cells (MFCs) are bio-electrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. A critical factor limiting the performance of MFCs is the efficiency of extracellular electron transfer (EET) from the microbial cells to the anode. While some bacteria can directly transfer electrons to the anode, many require the assistance of electron shuttles, also known as redox mediators. These soluble compounds facilitate the transfer of electrons, thereby enhancing the power output of the MFC.

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably Pseudomonas aeruginosa. These molecules are redox-active and can act as effective electron shuttles in MFCs. Naturally produced phenazines, such as pyocyanin and phenazine-1-carboxamide, have been shown to significantly improve the performance of MFCs. The addition of exogenous phenazines to MFCs containing microbial communities that do not produce them naturally, or produce them in low quantities, is a promising strategy to boost power generation.

This document provides detailed application notes and protocols for the use of 1-Methylphenazine , a derivative of the basic phenazine structure, as an exogenous electron shuttle in microbial fuel cells.

Mechanism of Action: this compound as an Electron Shuttle

This compound, like other phenazines, facilitates electron transfer from the microbial cells to the anode of the MFC through a cyclical oxidation-reduction process. The lipophilic nature of the phenazine core allows it to readily cross the cell membranes of microorganisms.

The proposed mechanism is as follows:

  • Reduction within the cell: Inside the microbial cell, oxidized this compound accepts electrons from the electron transport chain, likely from reduced nicotinamide adenine dinucleotide (NADH). This process reduces this compound.

  • Diffusion to the anode: The reduced form of this compound diffuses out of the cell and towards the anode of the MFC.

  • Oxidation at the anode: At the anode surface, the reduced this compound is re-oxidized, releasing the captured electrons to the anode.

  • Regeneration of the shuttle: The oxidized this compound is now free to diffuse back to the microbial cell to repeat the cycle.

This shuttling mechanism effectively creates an electron transport pathway from the microbial metabolism to the external circuit, thereby increasing the current and power density of the MFC.

cluster_anode Anode NADH NADH NAD NAD+ NADH->NAD e- MP_ox_in This compound (Oxidized) MP_red_in This compound (Reduced) MP_ox_in->MP_red_in MP_red_out This compound (Reduced) MP_red_in->MP_red_out Diffusion out Anode Anode Surface MP_red_out->Anode Releases e- MP_ox_out This compound (Oxidized) MP_ox_out->MP_ox_in Diffusion in Anode->MP_ox_out Oxidation

Mechanism of this compound mediated electron transfer.

Quantitative Data

While specific performance data for this compound in MFCs is not extensively documented, studies on structurally similar, methylated phenazines provide valuable insights into the potential performance enhancements. The following table summarizes data from a study on 5-methyl-1-hydroxyphenazine , a closely related compound, which demonstrates the significant impact of an exogenous phenazine mediator on MFC performance.

Disclaimer: The following data is for 5-methyl-1-hydroxyphenazine and should be considered as an indicator of the potential performance of this compound.

ParameterControl MFC (No Mediator)MFC with 5-methyl-1-hydroxyphenazine (1 ml pure extract)MFC with 5-methyl-1-hydroxyphenazine (2 ml crude extract)
Maximum Power Density Not Reported229 ± 2.5 mW/m²258 ± 4.5 mW/m²
Voltage Not ReportedNot Reported595 ± 5 mV
COD Removal Rate Not ReportedNot Reported77 ± 2.5%

Experimental Protocols

This section provides a general protocol for the construction of a laboratory-scale microbial fuel cell and the application of this compound as an exogenous electron shuttle.

Protocol 1: Construction of a Dual-Chamber Microbial Fuel Cell

Materials:

  • Two glass bottles (chambers) of equal volume (e.g., 250 mL)

  • Proton Exchange Membrane (PEM), such as Nafion™

  • Anode and Cathode electrodes (e.g., carbon felt, carbon paper, or graphite rods)

  • Titanium wire

  • External resistor (e.g., 1000 Ω)

  • Multimeter

  • Anaerobic sealant (e.g., epoxy)

  • Tubing and clamps

Procedure:

  • Prepare the Chambers: Create a side-arm opening on each bottle large enough to hold the PEM.

  • Assemble the Chambers: Clamp the two chambers together with the PEM sandwiched between the side-arm openings. Ensure a watertight seal.

  • Install the Electrodes:

    • Anode: Connect a titanium wire to the anode material. Place the anode in one chamber (the anode chamber). Seal the entry point of the wire with anaerobic sealant.

    • Cathode: Connect a titanium wire to the cathode material. Place the cathode in the other chamber (the cathode chamber). Seal the wire entry point.

  • Complete the Circuit: Connect the anode and cathode to an external resistor using the titanium wires. Connect a multimeter in parallel to the resistor to measure voltage.

cluster_MFC Microbial Fuel Cell Setup cluster_Circuit External Circuit AnodeChamber Anode Chamber (Anaerobic) + Inoculum + Substrate + this compound PEM Proton Exchange Membrane AnodeChamber->PEM Anode Anode CathodeChamber Cathode Chamber (Aerobic) + Catholyte (e.g., Buffer) Cathode Cathode PEM->CathodeChamber Resistor R Multimeter V Resistor->Multimeter Resistor->Cathode Anode->Resistor e-

References

Application Notes and Protocols for 1-Methylphenazine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and application of 1-Methylphenazine in a cell culture setting. Due to limited specific information on this compound in mammalian cell systems, this protocol is based on general laboratory practices for similar compounds with low aqueous solubility. Researchers are advised to perform initial dose-response and cytotoxicity studies to determine the optimal concentration for their specific cell line and experimental conditions.

Compound Information

This compound is a heterocyclic compound with a molecular weight of 194.23 g/mol . Its low aqueous solubility necessitates the use of an organic solvent for the preparation of stock solutions for in vitro studies.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂PubChem
Molecular Weight 194.23 g/mol PubChem
Aqueous Solubility (pH 7.4) 0.7 µg/mLPubChem

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 1.9423 mg of this compound.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound. To continue the example of a 10 mM stock, add 1 mL of DMSO to 1.9423 mg of the compound.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.

  • Sterilization: While the high concentration of DMSO is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note: The stability of this compound in DMSO has not been extensively documented. It is recommended to prepare fresh stock solutions regularly and monitor for any precipitation upon thawing.

Preparation of Working Solutions and Treatment of Cells

Objective: To dilute the this compound stock solution to the final desired concentration in cell culture medium for treating cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Cultured cells in multi-well plates or flasks

  • Sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

  • Preparation of Working Solution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

    • Important: To avoid precipitation, add the stock solution to the medium while gently swirling. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Signaling Pathway Considerations

The specific signaling pathways modulated by this compound in mammalian cells are not well-characterized in the available literature. Phenazine compounds produced by bacteria like Pseudomonas aeruginosa are known to be involved in quorum sensing and can act as redox-active molecules. In eukaryotic cells, such compounds could potentially interfere with various signaling pathways sensitive to the cellular redox state, such as those involving MAP kinases, NF-κB, or antioxidant response elements.

Below is a generalized diagram of a hypothetical signaling pathway that could be investigated when assessing the effects of a novel compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., Kinases) Receptor->Signaling_Cascade Activation 1_Methylphenazine This compound 1_Methylphenazine->Receptor Interaction? Transcription_Factor_Inactive Inactive Transcription Factor Signaling_Cascade->Transcription_Factor_Inactive Phosphorylation/ Activation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Target Gene Expression Transcription_Factor_Active->Gene_Expression Translocation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a general workflow for screening the effects of this compound on a specific cell line.

G cluster_workflow Experimental Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Cell_Culture Culture and Seed Cells Prepare_Stock->Cell_Culture Dose_Response Dose-Response/ Cytotoxicity Assay (e.g., MTT) Cell_Culture->Dose_Response Determine_Concentration Determine Sub-toxic Working Concentration Dose_Response->Determine_Concentration Functional_Assay Perform Functional Assays (e.g., Gene Expression, Protein Analysis) Determine_Concentration->Functional_Assay Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for this compound cell-based assays.

Application Notes and Protocols: 1-Methylphenazine in Anaerobic Digestion Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the current understanding of phenazine compounds as electron shuttles in anaerobic environments. Direct experimental evidence for the application of 1-methylphenazine in anaerobic digestion is limited in publicly available literature. The information provided herein is largely extrapolated from studies on closely related phenazine derivatives, such as neutral red, and should be considered a theoretical framework to guide future research. Experimental validation is crucial to determine the actual efficacy and optimal conditions for the use of this compound in enhancing anaerobic digestion.

Introduction

Anaerobic digestion is a biological process in which microorganisms break down organic matter in the absence of oxygen, producing biogas—a mixture of methane (CH4) and carbon dioxide (CO2). This process is central to waste treatment and renewable energy production. The efficiency of anaerobic digestion, particularly the rate of methane production, can be limited by the speed of interspecies electron transfer (IET) between different microbial groups.

Phenazines are a class of redox-active, nitrogen-containing heterocyclic compounds produced by various bacteria. They can function as extracellular electron shuttles, facilitating the transfer of electrons between microbial cells and from reduced organic or inorganic compounds to terminal electron acceptors. This property presents a significant opportunity to enhance the kinetics of anaerobic digestion. This compound, a member of the phenazine family, is hypothesized to possess similar electron-shuttling capabilities, potentially accelerating methanogenesis.

Principle of Action: Electron Shuttling

The proposed mechanism for this compound-enhanced anaerobic digestion is based on its function as a redox mediator. In the complex microbial community of an anaerobic digester, fermentative bacteria oxidize organic matter, releasing electrons. These electrons must be transferred to methanogenic archaea to reduce CO2 to CH4. This compound can act as an intermediary, accepting electrons from the fermentative bacteria and efficiently donating them to the methanogens, thereby overcoming bottlenecks in direct interspecies electron transfer (DIET) or hydrogen interspecies transfer (HIIT).

Potential Applications

  • Enhanced Methane Production: By accelerating electron transfer, this compound may significantly increase the rate and overall yield of methane from various organic feedstocks.

  • Improved Digester Stability: More efficient electron flow can lead to a more stable digester environment, preventing the accumulation of inhibitory volatile fatty acids (VFAs).

  • Treatment of Recalcitrant Wastes: The addition of this compound could aid in the breakdown of complex organic compounds that are otherwise difficult to digest.

  • Lowering Redox Potential: As a redox mediator, this compound can help to lower the overall redox potential of the anaerobic system, creating a more favorable environment for methanogenesis.

Quantitative Data Summary (Based on Neutral Red Studies as a Proxy)

As direct quantitative data for this compound is not available, the following table summarizes the significant findings from studies using neutral red (2-amino-8-dimethylamino-3-methylphenazine), a well-studied phenazine derivative, to enhance anaerobic digestion. These values provide a benchmark for expected outcomes when investigating this compound.

ParameterControl (No Additive)Neutral Red Addition (250–500 µM)Fold IncreaseReference
Methane Production (Coal Feed) Baseline~10-fold increase10[1]
Methane Production (Food Waste Feed) Baseline~18-fold increase18[1]

Experimental Protocols

The following protocols are designed to serve as a starting point for investigating the effects of this compound on anaerobic digestion.

Protocol 1: Batch Assay for Methane Enhancement

Objective: To determine the effect of different concentrations of this compound on methane production from a specific organic substrate.

Materials:

  • Anaerobic digester sludge (inoculum)

  • Organic substrate (e.g., cellulose, glucose, or waste-activated sludge)

  • Serum bottles (120 mL or 250 mL)

  • Butyl rubber stoppers and aluminum crimp seals

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or ethanol)

  • Anaerobic gas mix (e.g., 80% N2, 20% CO2)

  • Gas chromatograph (GC) for methane analysis

  • Incubator or water bath at a controlled temperature (e.g., 37°C for mesophilic conditions)

Procedure:

  • Prepare the anaerobic medium and dispense it into serum bottles.

  • Add the organic substrate to each bottle at a desired concentration.

  • Inoculate each bottle with anaerobic sludge. The inoculum-to-substrate ratio should be optimized based on the specific setup.

  • Spike the experimental bottles with varying concentrations of this compound (e.g., 50 µM, 100 µM, 250 µM, 500 µM). Include control bottles with no this compound and solvent-only controls.

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Flush the headspace of each bottle with the anaerobic gas mix for 2-3 minutes to ensure anaerobic conditions.

  • Incubate the bottles at the desired temperature (e.g., 37°C).

  • Monitor the pressure in the headspace of the bottles regularly using a pressure transducer.

  • At regular intervals (e.g., daily or every few days), collect a gas sample from the headspace using a gas-tight syringe and analyze the methane concentration using a GC.

  • Continue the experiment until methane production ceases.

  • Calculate the cumulative methane production for each condition.

Protocol 2: Analysis of Microbial Community Dynamics

Objective: To assess the impact of this compound on the microbial community structure in an anaerobic digester.

Materials:

  • Samples from the batch assay (Protocol 1) at different time points.

  • DNA extraction kit suitable for soil or sludge.

  • Primers for 16S rRNA gene amplification (targeting both bacteria and archaea).

  • High-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatics software for sequence analysis (e.g., QIIME 2, mothur).

Procedure:

  • At the beginning, middle, and end of the batch assay, collect liquid samples from the control and this compound-amended bottles.

  • Centrifuge the samples to pellet the microbial cells and store the pellets at -80°C.

  • Extract total genomic DNA from the pellets using a suitable DNA extraction kit.

  • Amplify the V3-V4 or V4 region of the 16S rRNA gene using appropriate primers with sequencing adapters.

  • Perform high-throughput sequencing of the amplicons.

  • Process the sequencing data to remove low-quality reads, denoise, and cluster sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).

  • Perform taxonomic classification of the OTUs/ASVs.

  • Analyze the microbial community composition, diversity, and relative abundance of key microbial groups (e.g., fermentative bacteria, syntrophic acetate-oxidizing bacteria, and methanogenic archaea) in the different experimental conditions.

Visualizations

Signaling Pathway and Logical Relationships

Phenazine_Mediated_Electron_Transfer cluster_bacteria Fermentative Bacteria cluster_archaea Methanogenic Archaea b_cell Bacterial Cell b_metabolism Organic Matter Oxidation (e.g., Acetate, H2 production) electrons e- b_metabolism->electrons Releases a_cell Archaeal Cell a_metabolism Methanogenesis (CO2 Reduction) methane Methane (CH4) a_metabolism->methane Produces organic_matter Organic Matter organic_matter->b_metabolism phenazine_ox This compound (Oxidized) phenazine_red This compound (Reduced) phenazine_ox->phenazine_red phenazine_red->a_metabolism Donates e- electrons->phenazine_ox Reduces

Caption: Proposed mechanism of this compound-mediated interspecies electron transfer in anaerobic digestion.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis This compound enhances AD setup Experimental Setup Batch Anaerobic Digesters start->setup dosing Dosing Add varying concentrations of this compound setup->dosing incubation Incubation Mesophilic (37°C) or Thermophilic (55°C) dosing->incubation monitoring Monitoring & Analysis incubation->monitoring gas_analysis Biogas Production & Composition (GC Analysis) monitoring->gas_analysis vfa_analysis Volatile Fatty Acid Analysis (HPLC) monitoring->vfa_analysis microbial_analysis Microbial Community Analysis (16S rRNA Sequencing) monitoring->microbial_analysis data_analysis Data Interpretation & Statistical Analysis gas_analysis->data_analysis vfa_analysis->data_analysis microbial_analysis->data_analysis conclusion Conclusion Evaluate efficacy and mechanism data_analysis->conclusion

Caption: Workflow for evaluating the impact of this compound on anaerobic digestion.

References

Application Notes and Protocols for Phenazines in Photosynthetic Bioelectrochemical Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Pyocyanin as a Model Compound for 1-Methylphenazine and Other Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of redox-active heterocyclic compounds that can act as electron shuttles in biological systems. In the context of photosynthetic bioelectrochemical systems (PBS), such as biophotovoltaic (BPV) devices, phenazines facilitate the transfer of electrons from photosynthetic microorganisms, like cyanobacteria, to an electrode, thereby generating a photocurrent. This process holds promise for sustainable energy production and the development of novel biosensors.

While a variety of phenazine derivatives exist, research in PBS has predominantly focused on pyocyanin (PYO). Data on the specific role and application of this compound in these systems is currently limited in publicly available literature. However, the principles and protocols established for pyocyanin can serve as an excellent foundation for the investigation of this compound and other phenazine derivatives. These notes provide a detailed overview of the application of phenazines in PBS, with a focus on pyocyanin as a model compound.

Mechanism of Action

In a typical PBS utilizing cyanobacteria (e.g., Synechocystis sp. PCC 6803), light energy is used to split water, generating electrons that flow through the photosynthetic electron transport chain (PETC). Phenazines, being cell-permeable, can accept these high-energy electrons from reducing points within the cell.[1] The reduced phenazine then diffuses to the anode of the bioelectrochemical cell and donates the electron, becoming re-oxidized in the process. This cycling of the phenazine mediator enhances the rate of extracellular electron transfer (EET), leading to a higher photocurrent.[1][2]

It has been observed that low-midpoint potential phenazines like pyocyanin can offer an energetic gain of around 200 mV compared to higher-potential mediators.[1][3] However, their low potential can also lead to competing side-reactions, such as the reduction of oxygen, which needs to be carefully managed.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of phenazine mediators, primarily pyocyanin, on the performance of photosynthetic bioelectrochemical systems.

MediatorOrganismSystem TypeKey Performance MetricValueFold Increase vs. ControlReference
Pyocyanin (PYO)Synechocystis sp. PCC 6803Biophotovoltaic (BPV)PhotocurrentNot specified4-fold[1][3]
Pyocyanin (PYO)Pseudomonas aeruginosaMicrobial Fuel Cell (MFC)Power OutputRestored to 50% of wild-type-
Phenazine-1-carboxylic acid (PCA)Pseudomonas chlororaphisBioelectrochemical System (BES)Anodic Current15.1 µA/cm²-
Pyocyanin (PYO)Synechocystis sp. PCC 6803Biophotovoltaic (BPV)Energetic Gain200 mV-[1][3]

Experimental Protocols

Protocol 1: Preparation of a Photosynthetic Bioelectrochemical Cell

This protocol describes the setup of a basic three-electrode bioelectrochemical cell for measuring photocurrent from cyanobacteria mediated by a phenazine compound.

Materials:

  • Three-electrode bioelectrochemical cell

  • Working electrode (e.g., Indium Tin Oxide - ITO coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat

  • Light source (e.g., LED with a specific wavelength, such as 680 nm)

  • Cyanobacteria culture (Synechocystis sp. PCC 6803) in exponential growth phase

  • Growth medium (e.g., BG-11)

  • Phenazine mediator stock solution (e.g., Pyocyanin in DMSO or buffer)

  • Sterile syringes and filters

Procedure:

  • Cell Assembly: Assemble the bioelectrochemical cell under sterile conditions. The working electrode will form the bottom of the cell chamber where the cyanobacteria will be immobilized.

  • Cyanobacteria Immobilization: Concentrate the Synechocystis culture by centrifugation and resuspend in fresh BG-11 medium. Inject a known density of the cell suspension into the anode chamber, allowing the cells to settle and form a biofilm on the working electrode.

  • Electrolyte Addition: Fill the cell with BG-11 medium, ensuring both the working and counter electrodes are submerged.

  • Mediator Addition: Introduce the phenazine mediator to the anode chamber to reach the desired final concentration. For pyocyanin, concentrations in the range of 10-100 µM have been shown to be effective.[1]

  • Electrochemical Measurement: Connect the electrodes to the potentiostat. Apply a constant potential to the working electrode (e.g., +0.3 V vs. SHE).[4]

  • Data Acquisition: Record the current over time, alternating between periods of darkness and illumination to measure the light-dependent photocurrent.

Protocol 2: Chronoamperometry for Photocurrent Measurement

This protocol details the electrochemical measurement technique used to quantify the performance of the PBS.

Procedure:

  • Stabilization: Allow the system to stabilize in the dark until a steady baseline current is achieved.

  • Light-Dark Cycles: Expose the bioelectrochemical cell to defined light-dark cycles (e.g., 5 minutes of light followed by 5 minutes of dark).

  • Photocurrent Calculation: The photocurrent is calculated as the difference between the steady-state current under illumination and the steady-state current in the dark.

  • Normalization: For comparison across different experiments, the photocurrent can be normalized to the electrode surface area (as µA/cm²) or the chlorophyll content of the biofilm.

Visualizations

Signaling Pathway of Phenazine-Mediated Electron Transfer

G cluster_cell Cyanobacterium cluster_electrode Anode Surface H2O H₂O PSII Photosystem II H2O->PSII Light O2 O₂ PSII->O2 PQ Plastoquinone Pool PSII->PQ e⁻ Cytb6f Cytochrome b₆f PQ->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I PC->PSI e⁻ Fd Ferredoxin PSI->Fd Light, e⁻ FNR FNR Fd->FNR e⁻ Phenazine_red Phenazine (reduced) Fd->Phenazine_red e⁻ interception NADPH NADPH FNR->NADPH CalvinCycle Calvin Cycle NADPH->CalvinCycle Phenazine_ox Phenazine (oxidized) Phenazine_red->Phenazine_ox e⁻ donation Anode Anode Phenazine_ox->Anode e⁻

Caption: Electron flow in a cyanobacterium and its interception by a phenazine mediator for transfer to an anode.

Experimental Workflow for PBS Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Culture Cyanobacteria (e.g., Synechocystis) Assemble 2. Assemble Bioelectrochemical Cell Culture->Assemble Immobilize 3. Immobilize Cells on Anode Assemble->Immobilize AddMediator 4. Add Phenazine Mediator Immobilize->AddMediator Connect 5. Connect to Potentiostat AddMediator->Connect Measure 6. Perform Chronoamperometry (Light/Dark Cycles) Connect->Measure Calculate 7. Calculate Photocurrent Measure->Calculate Normalize 8. Normalize Data (Area, Chl a) Calculate->Normalize Compare 9. Compare Performance Normalize->Compare

Caption: A stepwise workflow for preparing and analyzing a photosynthetic bioelectrochemical system with a phenazine mediator.

Concluding Remarks

Phenazines, particularly pyocyanin, have demonstrated significant potential in enhancing the efficiency of photosynthetic bioelectrochemical systems. The protocols and data presented here provide a comprehensive guide for researchers interested in this field. While specific data for this compound is not yet widely available, the established methodologies for other phenazines offer a clear path for its investigation. Future research should focus on exploring the structure-activity relationships of different phenazine derivatives to optimize mediator design for improved performance and long-term stability in BPV and other PBS applications.

References

Application Notes and Protocols for the Analytical Determination of 1-Methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylphenazine is a phenazine derivative of significant interest due to its biological activities, which makes it a target analyte in various research and development settings. Accurate and reliable quantification of this compound in diverse sample matrices, such as bacterial cultures and environmental samples, is crucial for understanding its biosynthesis, function, and potential applications. These application notes provide detailed protocols for the extraction and analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a robust and widely available technique suitable for routine quantification, while GC-MS offers higher selectivity and sensitivity, making it ideal for complex matrices and trace-level detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are based on data reported for structurally similar phenazine compounds and represent expected performance for the analysis of this compound.[1][2][3][4][5][6]

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.05 - 0.5 µg/mL
Linearity Range 1 - 250 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%

Experimental Protocols

Protocol 1: Analysis of this compound in Bacterial Culture by HPLC-UV

This protocol details the extraction and quantification of this compound from a liquid bacterial culture.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound from the aqueous culture medium into an organic solvent.

  • Materials:

    • Bacterial culture supernatant

    • Ethyl acetate (HPLC grade)

    • Anhydrous sodium sulfate

    • Centrifuge tubes (50 mL)

    • Rotary evaporator or nitrogen stream evaporator

    • Methanol (HPLC grade)

  • Procedure:

    • Centrifuge the bacterial culture at 5,000 x g for 15 minutes to pellet the cells.

    • Transfer the supernatant to a clean centrifuge tube.

    • Add an equal volume of ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

    • Carefully collect the upper organic layer (ethyl acetate) containing the extracted this compound.

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

Workflow for Liquid-Liquid Extraction of this compound

LLE_Workflow cluster_sample_prep Sample Preparation start Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_org Collect Organic Layer phase_sep->collect_org dry Drying (Anhydrous Na2SO4) collect_org->dry evap Solvent Evaporation dry->evap reconstitute Reconstitution (Methanol) evap->reconstitute end Sample for HPLC Analysis reconstitute->end

Caption: Workflow for the extraction of this compound from bacterial culture.

2. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][4]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) or a gradient elution for complex samples. The aqueous phase can be buffered (e.g., with 0.1% formic acid or a phosphate buffer) to ensure consistent peak shape.[2][3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound, which should be determined by scanning a standard solution.[2][7]

  • Quantification:

    • Prepare a series of standard solutions of this compound in methanol of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Analysis of this compound in Environmental Samples by GC-MS

This protocol is suitable for the detection and quantification of this compound in complex matrices like soil.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and clean up this compound from a soil sample.

  • Materials:

    • Soil sample

    • Methanol (HPLC grade)

    • Deionized water

    • SPE cartridges (e.g., C18 or polymeric sorbent)

    • Vortex mixer

    • Centrifuge

    • SPE manifold

    • Nitrogen stream evaporator

    • Ethyl acetate (GC grade)

  • Procedure:

    • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol and vortex for 5 minutes to extract this compound from the soil matrix.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Collect the methanol supernatant.

    • Repeat the extraction with another 10 mL of methanol and combine the supernatants.

    • Dilute the combined extract with deionized water to reduce the methanol concentration to <10%.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elution: Elute the retained this compound with 5 mL of ethyl acetate.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of ethyl acetate for GC-MS analysis.

Workflow for Solid-Phase Extraction of this compound

SPE_Workflow cluster_spe Solid-Phase Extraction start Soil Sample extraction Solvent Extraction (Methanol) start->extraction dilution Dilution with Water extraction->dilution loading Sample Loading dilution->loading conditioning SPE Cartridge Conditioning (Methanol -> Water) conditioning->loading washing Washing (Water) loading->washing elution Elution (Ethyl Acetate) washing->elution concentration Drying and Reconstitution elution->concentration end Sample for GC-MS Analysis concentration->end

Caption: Solid-Phase Extraction workflow for this compound from soil samples.

2. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for this compound should be determined from a standard injection.

  • Quantification:

    • Prepare a series of this compound standards in ethyl acetate.

    • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

    • Analyze the sample extract and quantify this compound using the calibration curve.

Signaling Pathway and Logical Relationships

The analytical process for determining this compound involves a series of logical steps from sample collection to final data analysis. The choice of the analytical pathway is dependent on the initial sample matrix.

Logical Flow of Analytical Method Selection

Logical_Flow start Sample Containing This compound matrix_decision Sample Matrix? start->matrix_decision bacterial_culture Bacterial Culture matrix_decision->bacterial_culture Liquid environmental_sample Environmental Sample (e.g., Soil) matrix_decision->environmental_sample Solid/Complex lle Liquid-Liquid Extraction bacterial_culture->lle spe Solid-Phase Extraction environmental_sample->spe hplc HPLC-UV Analysis lle->hplc gcms GC-MS Analysis spe->gcms quantification Quantification hplc->quantification gcms->quantification

Caption: Decision pathway for selecting the appropriate analytical method.

References

Application Notes and Protocols for Enhancing Microbial Fuel Cell Electricity Generation with 1-Methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial Fuel Cells (MFCs) are bio-electrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. A significant challenge in MFC technology is the efficient transfer of electrons from the microbial cells to the anode. While some bacteria, known as exoelectrogens, can directly transfer electrons, the power output of MFCs can often be enhanced through the use of exogenous redox mediators, also known as electron shuttles.

This document provides detailed application notes and protocols for the use of 1-Methylphenazine as an exogenous redox mediator to improve electricity generation in Microbial Fuel Cells. Phenazines are a class of nitrogen-containing heterocyclic organic compounds that are known for their redox activity. Certain microorganisms, such as Pseudomonas aeruginosa, naturally produce phenazine derivatives like pyocyanin to facilitate extracellular electron transfer. The addition of synthetic phenazines, such as this compound, can augment this process, leading to increased power densities and overall MFC performance.

This compound is a promising candidate as an electron shuttle due to its chemical structure. The phenazine core is redox-active, and the presence of an electron-donating methyl group is expected to modulate its redox potential to a range suitable for mediating electron transfer from the microbial respiratory chain to the MFC anode.

Mechanism of Action: this compound as an Electron Shuttle

In an MFC, microorganisms oxidize a substrate (fuel), releasing electrons and protons. These electrons must be transferred to the anode to generate an electrical current. This compound acts as an intermediary, facilitating this electron transfer. The proposed mechanism is as follows:

  • Uptake and Reduction: The oxidized form of this compound diffuses across the bacterial cell membrane into the cytoplasm or interacts with the outer membrane cytochromes.

  • Electron Acceptance: Inside the cell or at the cell surface, this compound accepts electrons from the microbial respiratory chain (e.g., from reduced NADH). This process reduces this compound.

  • Transport to Anode: The reduced, soluble this compound diffuses back out of the cell and travels to the anode surface.

  • Electron Donation: At the anode, the reduced this compound donates its electrons, becoming re-oxidized in the process.

  • Regeneration: The oxidized this compound is now free to shuttle back to the microbial cell to accept more electrons, completing the cycle.

This mediated electron transfer pathway can significantly increase the rate of electron transfer to the anode, thereby boosting the current and power output of the MFC.

G cluster_bacterium Bacterial Cell cluster_extracellular Anode Chamber Organic_Substrate Organic Substrate (e.g., Glucose) Metabolism Metabolism (NADH Production) Organic_Substrate->Metabolism Oxidation e- e- Metabolism->e- 1-MP_ox This compound (Oxidized) e-->1-MP_ox Reduces 1-MP_red This compound (Reduced) 1-MP_red->1-MP_ox Re-oxidized Anode Anode 1-MP_red->Anode Donates e- e-_anode e- Anode->e-_anode

Figure 1: Electron transfer mediated by this compound.

Quantitative Data on Phenazine-Mediated MFC Performance

Direct quantitative data on the performance enhancement of MFCs using this compound is limited in publicly available literature. However, studies on other phenazine compounds produced by Pseudomonas aeruginosa provide a strong indication of the potential improvements. The following table summarizes data from related phenazine compounds, which can be used as a proxy for estimating the expected impact of this compound.

MediatorMFC TypeSubstrateConcentrationPerformance MetricImprovement
PyocyaninDual-ChamberGlucose50 µMPower OutputRestored to 50% of wild-type in mutant strain
Phenazine-1-carboxamideDual-ChamberGlucoseNot specifiedPower OutputContributed to electron transfer
5-methyl-1-hydroxy phenazineSingle-ChamberNot specified1 ml pure extractPower Density229 ± 2.5 mW/cm²
5-methyl-1-hydroxy phenazineSingle-ChamberNot specified2 ml crude extractPower Density258 ± 4.5 mW/cm²

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as an exogenous mediator in a laboratory-scale MFC. It is recommended to optimize the concentration of this compound for your specific MFC configuration and microbial culture.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Due to the low aqueous solubility of this compound, a stock solution in an organic solvent is required.

  • Weigh out a precise amount of this compound powder (e.g., 10 mg).

  • Dissolve the this compound in a small volume of DMSO or ethanol (e.g., 1 ml) to create a concentrated stock solution (e.g., 10 mg/ml).

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution in a dark, airtight container at 4°C.

Note: The final concentration of the organic solvent in the MFC anode chamber should be kept low (typically <0.1%) to avoid toxicity to the microorganisms.

Protocol 2: Addition of this compound to the MFC Anode Chamber

Materials:

  • Operational Microbial Fuel Cell

  • This compound stock solution (from Protocol 1)

  • Anolyte medium

  • Micropipette

Procedure:

  • Begin with a stable, operational MFC. Record the baseline voltage or current output for a sufficient period to establish a steady state.

  • Calculate the volume of the this compound stock solution required to achieve the desired final concentration in the anolyte. A typical starting concentration range to explore is 10-100 µM.

  • Example Calculation: For a 100 ml anolyte volume and a desired final concentration of 50 µM (Molecular Weight of this compound ≈ 194.23 g/mol ):

    • Moles needed = 50 x 10⁻⁶ mol/L * 0.1 L = 5 x 10⁻⁶ mol

    • Mass needed = 5 x 10⁻⁶ mol * 194.23 g/mol = 9.71 x 10⁻⁴ g = 0.971 mg

    • Volume of 10 mg/ml stock = 0.971 mg / 10 mg/ml = 0.0971 ml = 97.1 µl

  • Withdraw the calculated volume of the this compound stock solution using a micropipette.

  • Inject the stock solution directly into the anode chamber of the MFC.

  • Gently mix the anolyte to ensure even distribution of the mediator.

  • Immediately begin monitoring the voltage or current output of the MFC.

  • Continue data logging to observe the effect of this compound on electricity generation.

G cluster_prep Preparation cluster_mfc MFC Experiment Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Stock Stock Solution Vortex->Stock Calculate Calculate Required Volume of Stock Solution Stock->Calculate MFC Establish Baseline MFC Performance MFC->Calculate Add Add Stock Solution to Anode Chamber Calculate->Add Monitor Monitor MFC Performance Add->Monitor Analyze Analyze Data Monitor->Analyze End End Analyze->End

Figure 2: Experimental workflow for using this compound in an MFC.

Protocol 3: Electrochemical Analysis (Optional but Recommended)

To further characterize the effect of this compound, cyclic voltammetry (CV) can be performed on the anolyte.

Materials:

  • Potentiostat

  • Three-electrode setup (working, reference, and counter electrodes)

  • Anolyte sample from the MFC before and after the addition of this compound

Procedure:

  • Set up the three-electrode system in a sealed electrochemical cell containing a sample of the anolyte.

  • Run a cyclic voltammogram over a potential range relevant to the microbial respiratory chain and the anode potential.

  • The appearance of new redox peaks after the addition of this compound will confirm its electrochemical activity in the anolyte and can be used to determine its formal potential in the specific medium.

Safety Precautions

  • This compound is a chemical compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses).

  • Handle DMSO and other organic solvents in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Troubleshooting

  • No significant increase in power output:

    • The concentration of this compound may be too low or too high (causing toxicity). Perform a concentration optimization study.

    • The microbial community may not be able to effectively utilize this compound.

    • The MFC may be limited by other factors, such as proton transfer or cathode performance.

  • Decrease in power output:

    • The concentration of this compound or the solvent may be toxic to the microorganisms.

    • The redox potential of this compound may not be well-matched with the electron transfer chain of the microbial community.

Conclusion

The use of this compound as an exogenous redox mediator holds the potential to significantly enhance the electricity generation of Microbial Fuel Cells. By facilitating the transfer of electrons from the microbial metabolism to the anode, it can help overcome a key bottleneck in MFC performance. The protocols and information provided herein offer a starting point for researchers to explore the application of this compound in their MFC systems. Further research and optimization are encouraged to fully realize the benefits of this and other phenazine-based electron shuttles.

Application Notes and Protocols: 1-Methylphenazine as a Redox Mediator for Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a ubiquitous, opportunistic human pathogen known for its metabolic versatility and its ability to form biofilms, contributing to its high resistance to antibiotics. A key feature of P. aeruginosa physiology is the production of redox-active secondary metabolites known as phenazines. These compounds, including pyocyanin, phenazine-1-carboxylic acid (PCA), and 1-hydroxyphenazine, play crucial roles in various cellular processes. They act as electron shuttles, facilitating redox balancing and energy generation, particularly in the oxygen-limited environments of biofilms.[1][2] Phenazines are also integral to quorum sensing, virulence factor production, and iron acquisition, making them significant contributors to the pathogenicity of P. aeruginosa.[1][3]

This document focuses on 1-Methylphenazine, a member of the phenazine family. While less studied than pyocyanin or PCA, this compound is presumed to share the core redox-mediating properties of other phenazines, influencing the physiology and virulence of P. aeruginosa. These application notes provide a summary of the expected effects of this compound based on the known functions of related phenazines and offer detailed protocols for investigating its specific role as a redox mediator.

Data Presentation

The following tables summarize the anticipated quantitative effects of this compound on Pseudomonas aeruginosa. The data presented are hypothetical and intended to serve as a template for organizing experimental results. Actual values should be determined empirically.

Table 1: Effect of this compound on P. aeruginosa Planktonic Growth Kinetics

Concentration of this compound (µM)Lag Phase (hours)Maximum Optical Density (OD600)
0 (Control)2.01.5
102.01.6
501.81.8
1001.52.0

Table 2: Effect of this compound on P. aeruginosa Biofilm Formation

Concentration of this compound (µM)Biofilm Biomass (Crystal Violet Absorbance at 550 nm)
0 (Control)0.8
101.0
501.5
1002.2

Table 3: Effect of this compound on Pyocyanin Production by P. aeruginosa

Concentration of this compound (µM)Pyocyanin Concentration (µg/mL)
0 (Control)12.5
1011.0
508.5
1006.0

Table 4: Redox Potential of Phenazines in Bacterial Culture

PhenazineHalf-wave Potential (E1/2) at pH 7 (V vs. Ag/AgCl)
Pyocyanin (PYO)-0.116[4]
Phenazine-1-carboxylic acid (PCA)-0.24[4]
1-Hydroxyphenazine (1-HP)-0.174[4]
This compound (Hypothetical) -0.150

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on P. aeruginosa Growth Kinetics

This protocol details the methodology to determine the impact of this compound on the planktonic growth of P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14, PAO1)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 600 nm (OD600)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Inoculum: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Dilute Culture: The following day, dilute the overnight culture 1:100 in fresh LB broth.

  • Prepare Serial Dilutions of this compound: In the 96-well plate, prepare serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Include a control well with the solvent (e.g., DMSO) at the same concentration used for the highest this compound concentration.

  • Inoculate Wells: Add the diluted P. aeruginosa culture to each well to a final volume of 200 µL.

  • Incubation and Measurement: Place the microplate in a microplate reader and incubate at 37°C with intermittent shaking. Measure the OD600 of each well every 30 minutes for 24 hours.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. From these curves, determine the lag phase duration and the maximum optical density for each concentration of this compound.

Protocol 2: Quantification of P. aeruginosa Biofilm Formation using Crystal Violet Assay

This protocol describes the quantification of biofilm formation by P. aeruginosa in the presence of this compound.

Materials:

  • Pseudomonas aeruginosa strain

  • LB broth

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Cultures and Treatments: Prepare a 1:100 dilution of an overnight P. aeruginosa culture in fresh LB broth. In a 96-well plate, add 100 µL of the diluted culture to each well. Add this compound to the desired final concentrations. Include a solvent control.

  • Incubate: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Wash: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

  • Stain: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilize: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Measure Absorbance: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550 nm using a microplate reader.

Protocol 3: Extraction and Quantification of Pyocyanin

This protocol details the extraction and quantification of pyocyanin from P. aeruginosa cultures treated with this compound.

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of varying concentrations of this compound for 24-48 hours at 37°C with shaking.

  • Harvest Supernatant: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.

  • Extraction: To 3 mL of the supernatant, add 3 mL of chloroform and vortex for 30 seconds. Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower, blue chloroform phase.

  • Acidification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex for 30 seconds. The pyocyanin will move to the upper, pink aqueous phase.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin (in µg/mL) is calculated by multiplying the absorbance at 520 nm by 17.072.

Visualization of Signaling Pathways and Workflows

Phenazine Biosynthesis and Redox Cycling

The biosynthesis of phenazines in P. aeruginosa originates from chorismic acid and proceeds through a series of enzymatic steps.[1][3] Once produced, phenazines like this compound can act as electron shuttles, accepting electrons from intracellular donors (e.g., NADH) and transferring them to extracellular acceptors, such as oxygen or ferric iron.[2] This redox cycling is crucial for maintaining intracellular redox homeostasis, especially under anaerobic conditions found deep within biofilms.[2]

Phenazine_Biosynthesis_and_Redox_Cycling cluster_biosynthesis Phenazine Biosynthesis cluster_redox Redox Cycling Chorismic Acid Chorismic Acid phz_operon phz Operons Chorismic Acid->phz_operon phzA-G Phenazine-1-carboxylic acid (PCA) Phenazine-1-carboxylic acid (PCA) This compound This compound Phenazine-1-carboxylic acid (PCA)->this compound phzM/phzS modification 1-Methylphenazine_ox This compound (Oxidized) phz_operon->Phenazine-1-carboxylic acid (PCA) 1-Methylphenazine_red This compound (Reduced) 1-Methylphenazine_ox->1-Methylphenazine_red +2e- e_acceptor Terminal Electron Acceptor (e.g., O2, Fe3+) 1-Methylphenazine_red->e_acceptor -2e- NADH NADH NAD NAD+ NADH->NAD -2e-

Caption: Phenazine biosynthesis from chorismic acid and subsequent redox cycling.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on P. aeruginosa physiology.

Experimental_Workflow start Start: P. aeruginosa Culture treatment Treatment with this compound (Varying Concentrations) start->treatment planktonic Planktonic Growth Assay (OD600 Measurement) treatment->planktonic biofilm Biofilm Formation Assay (Crystal Violet Staining) treatment->biofilm virulence Virulence Factor Quantification (e.g., Pyocyanin Extraction) treatment->virulence data_analysis Data Analysis and Comparison planktonic->data_analysis biofilm->data_analysis virulence->data_analysis conclusion Conclusion on this compound Effects data_analysis->conclusion

Caption: Workflow for studying this compound's effects on P. aeruginosa.

Pseudomonas aeruginosa Quorum Sensing Network

P. aeruginosa possesses a complex and hierarchical quorum sensing (QS) network that regulates the expression of numerous virulence factors. The primary QS systems are las, rhl, and pqs.[3] The las system, regulated by LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy and activates the rhl and pqs systems. The rhl system, controlled by RhlR and its autoinducer C4-HSL, regulates the production of factors like pyocyanin. The pqs system utilizes the Pseudomonas Quinolone Signal (PQS) and is also interconnected with the las and rhl systems. Phenazines can influence this network, for instance, by activating the SoxR redox sensor, which can modulate the expression of QS-controlled genes.[2]

Quorum_Sensing_Network cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates 3-oxo-C12-HSL->LasR activates RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL synthesizes Virulence_Factors Virulence Factors (e.g., Pyocyanin, Elastase) RhlR->Virulence_Factors regulates C4-HSL->RhlR activates PqsA_D PqsA-D, PqsH PQS PQS PqsA_D->PQS synthesizes PqsR->RhlR activates PQS->PqsR activates This compound This compound This compound->Virulence_Factors influences

Caption: Interconnected quorum sensing pathways in P. aeruginosa.

References

Application Notes and Protocols for Mediated Electron Transfer Using 1-Methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mediated electron transfer is a critical process in various biotechnological and biomedical applications, including biosensors, biofuel cells, and microbial electrochemical systems. Electron mediators are small, redox-active molecules that can shuttle electrons between a biological component (e.g., an enzyme or a microorganism) and an electrode surface. This application note provides a detailed experimental setup and protocol for utilizing 1-Methylphenazine as an electron mediator. Phenazines, a class of nitrogen-containing heterocyclic compounds, are well-known for their excellent electrochemical properties and have been successfully employed to facilitate electron transfer in various systems. For instance, exogenously added phenazines have been shown to improve electron transfer rates in microbial fuel cells.[1] This document outlines the necessary materials, equipment, and step-by-step procedures for conducting electrochemical measurements to study mediated electron transfer with this compound.

Key Applications

  • Biosensors: Development of electrochemical biosensors for detecting metabolites like glucose.

  • Microbial Fuel Cells (MFCs): Enhancing the efficiency of MFCs by facilitating the transfer of electrons from microorganisms to the anode.

  • Bioremediation: Studying and promoting the microbial degradation of pollutants.

  • Drug Discovery: Screening and characterization of enzyme inhibitors that affect cellular respiration.

Experimental Setup and Protocols

Electrochemical Measurement Setup

A standard three-electrode electrochemical cell is employed for all measurements.[1]

  • Working Electrode: AvCarb carbon paper electrodes (or similar, with a defined surface area, e.g., 1 cm²).[1]

  • Counter Electrode: Platinum wire or graphite rod.[1]

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Potentiostat: A suitable potentiostat, such as a Squidstat Prime or CH660, is used for applying potential and measuring current.[1]

Reagent and Buffer Preparation
  • Buffer Solution: 20 mM MOPS buffer (pH 7) containing 10 mM MgCl₂ and 100 mM glucose.[2]

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol) and store it protected from light.

  • Microbial Culture (if applicable): For experiments involving microorganisms like Escherichia coli, the cells are grown to a specific optical density, harvested by centrifugation, and washed with the buffer solution before use.[2]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is used to characterize the redox behavior of this compound and its interaction with the biological component.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes in the buffer solution.

  • Add the desired concentration of this compound to the electrochemical cell.

  • If applicable, immobilize the microbial cells on the working electrode surface.

  • Record a cyclic voltammogram by scanning the potential within a suitable range (e.g., -0.6 V to 0.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 5 mV/s).[2]

  • Control experiments should be performed, including:

    • Buffer solution without the mediator.

    • Buffer solution with the mediator but without the biological component.

    • Buffer solution with the biological component but without the mediator.[2]

Experimental Protocol: Amperometry

Amperometry is used to measure the current generated at a constant applied potential, providing insights into the rate of electron transfer.

  • Set up the electrochemical cell as described for CV.

  • Apply a constant potential to the working electrode. This potential is typically chosen to be slightly more positive than the anodic peak potential of the mediator observed in the CV experiments (e.g., an overpotential of 50 mV).[2]

  • Allow the background current to stabilize.

  • Inject the substrate (e.g., glucose) into the cell and record the change in current over time.[2]

  • The resulting current is a measure of the substrate oxidation rate mediated by this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for phenazine-mediated electron transfer. While specific data for this compound was not detailed in the provided search results, the data for structurally similar phenazines like Pyocyanin (PYO) and Neutral Red (NR) from studies with E. coli are presented to provide an expected range of performance.

MediatorConcentration (µM)Mediated Current Density (µA/cm²)
Pyocyanin (PYO)25~2.5
Pyocyanin (PYO)100~7.5
Pyocyanin (PYO)200~12.5
Neutral Red (NR)25~3.0
Neutral Red (NR)100~8.0
Neutral Red (NR)200~11.0

Note: The current densities are approximate values derived from graphical representations in the cited literature and serve as an illustrative example.

Visualizing the Mediated Electron Transfer Pathway

The following diagrams illustrate the key processes involved in mediated electron transfer.

G cluster_cell Bacterial Cell (e.g., E. coli) cluster_mediator Mediated Electron Transfer cluster_electrode Electrode Surface Glucose Glucose Metabolism Glycolysis & Cofactor Recycling Glucose->Metabolism NADH NADH Metabolism->NADH generates NAD NAD+ NADH->NAD Mediator_ox This compound (Oxidized) NADH->Mediator_ox e- Mediator_red This compound (Reduced) Mediator_ox->Mediator_red Reduction Mediator_red->Mediator_ox Oxidation Electrode Anode Mediator_red->Electrode e-

Caption: Electron transfer from glucose metabolism in E. coli to an anode, mediated by this compound.

G start Start setup Assemble 3-Electrode Electrochemical Cell start->setup add_buffer Add Buffer Solution setup->add_buffer add_mediator Add this compound add_buffer->add_mediator add_bio Immobilize Biological Component (e.g., E. coli) add_mediator->add_bio measurement Perform Electrochemical Measurement (CV or Amperometry) add_bio->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for mediated electron transfer studies.

References

Applications of Phenazine Derivatives in Bioremediation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of phenazine derivatives in the field of bioremediation. Phenazines, a group of nitrogen-containing heterocyclic compounds produced by various bacteria, play a crucial role in microbial ecology and have emerged as promising agents for the cleanup of environmental pollutants. Their redox-active nature allows them to act as electron shuttles, facilitating the transfer of electrons between microorganisms and contaminants, thereby enhancing the degradation of various pollutants, including hydrocarbons, pesticides, and heavy metals. These notes are intended to provide researchers with the necessary information to design and execute experiments in this evolving area of environmental biotechnology.

Bioremediation of Petroleum Hydrocarbons

Phenazine-producing bacteria, particularly from the genus Pseudomonas, have demonstrated significant potential in the degradation of petroleum hydrocarbons. Phenazines, such as pyocyanin and phenazine-1-carboxylic acid (PCA), can enhance the bioavailability and degradation of these hydrophobic compounds.

Application Note:

Phenazine derivatives facilitate the breakdown of complex hydrocarbons by acting as electron shuttles, which is particularly effective under anaerobic or microaerophilic conditions often found in contaminated soils and sediments. The introduction of phenazine-producing bacteria or purified phenazine compounds can significantly accelerate the bioremediation process. For instance, phenazine 1,6-di-carboxylic acid (PDC) has been shown to play a role in biofilm-mediated crude oil degradation.

Quantitative Data on Hydrocarbon Bioremediation:
Phenazine DerivativeHydrocarbon(s)Microorganism(s)Degradation Efficiency (%)Incubation TimeReference
PyocyaninCrude OilPseudomonas aeruginosaNot specified, but enhanced biofilm formationNot specified[1]
Phenazine-1-carboxylic acid (PCA)Not specifiedPseudomonas sp.Not specified, but enhances degradationNot specified[2]
Phenazine 1,6-di-carboxylic acid (PDC)Crude OilPseudomonas aeruginosa HRW.1-S3Enhanced biofilm formation, which is linked to degradationNot specified[1]
Experimental Protocol: Phenazine-Assisted Bioremediation of Crude Oil in a Microcosm Study

This protocol outlines a laboratory-scale experiment to evaluate the effectiveness of a phenazine-producing bacterium in the bioremediation of soil contaminated with crude oil.

1. Materials:

  • Soil sample (sterilized or from a pristine site)
  • Crude oil
  • Phenazine-producing bacterial strain (e.g., Pseudomonas aeruginosa)
  • Non-phenazine-producing mutant of the same strain (for control)
  • Minimal salt medium (MSM)
  • Glass microcosms (e.g., 250 mL Erlenmeyer flasks)
  • Gas chromatograph-mass spectrometer (GC-MS)
  • Hexane (HPLC grade)
  • Anhydrous sodium sulfate

2. Microcosm Setup:

  • Prepare microcosms by adding 100 g of sieved soil to each flask.
  • Artificially contaminate the soil with 1% (w/w) crude oil and mix thoroughly to ensure homogeneity.
  • Prepare the bacterial inoculum by growing the phenazine-producing strain and the non-phenazine-producing mutant in nutrient broth to the late exponential phase. Harvest the cells by centrifugation and resuspend in sterile MSM to a final concentration of 10⁸ CFU/mL.
  • Set up the following experimental groups in triplicate:
  • Control 1 (Abiotic): Soil + crude oil (no bacteria)
  • Control 2 (Biotic - no phenazine): Soil + crude oil + non-phenazine-producing mutant
  • Treatment: Soil + crude oil + phenazine-producing strain
  • Inoculate the respective microcosms with 10 mL of the prepared bacterial suspensions. For Control 1, add 10 mL of sterile MSM.
  • Adjust the moisture content of the soil to 60% of its water-holding capacity with sterile MSM.
  • Cover the flasks with sterile, breathable stoppers and incubate at room temperature (e.g., 25°C) in the dark for a specified period (e.g., 60 days), with periodic mixing.

3. Sampling and Analysis:

  • Collect soil samples from each microcosm at regular intervals (e.g., day 0, 15, 30, 45, and 60).
  • Extract the residual crude oil from 10 g of soil using 20 mL of hexane by vigorous shaking for 1 hour.
  • Separate the hexane layer and pass it through a column containing anhydrous sodium sulfate to remove any residual water.
  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.
  • Analyze the concentration of total petroleum hydrocarbons (TPH) and specific polycyclic aromatic hydrocarbons (PAHs) using GC-MS.

4. Data Analysis:

  • Calculate the percentage degradation of TPH and individual PAHs in each treatment group compared to the abiotic control at each sampling point.
  • Compare the degradation rates between the treatment group (with phenazine producer) and the biotic control (without phenazine producer) to determine the enhancement effect of phenazines.

Experimental Workflow:

Bioremediation_Workflow cluster_setup Microcosm Setup cluster_analysis Analysis Soil_Prep Soil Preparation (Sieving, Sterilization) Contamination Crude Oil Contamination (1%) Soil_Prep->Contamination Microcosm_Assembly Microcosm Assembly (Controls & Treatment) Contamination->Microcosm_Assembly Inoculum_Prep Inoculum Preparation (Phenazine+ & Phenazine- Strains) Inoculum_Prep->Microcosm_Assembly Incubation Incubation (25°C, Dark) Microcosm_Assembly->Incubation Sampling Soil Sampling (Time points) Incubation->Sampling Extraction Solvent Extraction (Hexane) Sampling->Extraction Analysis GC-MS Analysis (TPH & PAHs) Extraction->Analysis Data_Analysis Data Analysis (% Degradation) Analysis->Data_Analysis

Caption: Experimental workflow for phenazine-assisted crude oil bioremediation.

Bioremediation of Pesticides

The persistence of pesticides in the environment poses a significant threat to ecosystems and human health. Phenazine derivatives can enhance the microbial degradation of certain classes of pesticides, such as organochlorines and triazines.

Application Note:

Phenazines can act as redox mediators in the degradation of pesticides, facilitating the transfer of electrons to the pesticide molecule, which can lead to its breakdown. This is particularly relevant for reductive dechlorination and other transformation processes of pesticides in anaerobic environments.

Quantitative Data on Pesticide Bioremediation:

Currently, there is limited specific quantitative data in the reviewed literature on the degradation efficiency of various pesticides mediated by different phenazine derivatives. Further research is needed to populate such a comparative table.

Experimental Protocol: Assessing Phenazine-Enhanced Atrazine Degradation

This protocol describes a method to evaluate the ability of a phenazine-producing bacterium to enhance the degradation of the herbicide atrazine in a liquid culture.

1. Materials:

  • Atrazine (analytical grade)
  • Phenazine-producing bacterial strain
  • Non-phenazine-producing mutant
  • Minimal salt medium (MSM) supplemented with a carbon source (e.g., glucose)
  • Shake flasks (250 mL)
  • High-performance liquid chromatograph (HPLC) with a UV detector
  • Acetonitrile (HPLC grade)
  • Solid-phase extraction (SPE) cartridges

2. Experimental Setup:

  • Prepare a stock solution of atrazine in a suitable solvent (e.g., methanol).
  • Prepare MSM and dispense 100 mL into each shake flask.
  • Spike the MSM with atrazine to a final concentration of 50 mg/L.
  • Prepare inocula of the phenazine-producing and non-phenazine-producing strains as described in the hydrocarbon protocol.
  • Set up the following experimental groups in triplicate:
  • Control 1 (Abiotic): MSM + atrazine
  • Control 2 (Biotic - no phenazine): MSM + atrazine + non-phenazine-producing mutant
  • Treatment: MSM + atrazine + phenazine-producing strain
  • Inoculate the flasks and incubate at 30°C with shaking (150 rpm).

3. Sampling and Analysis:

  • Collect 5 mL samples from each flask at regular intervals (e.g., 0, 2, 4, 6, 8, 10 days).
  • Centrifuge the samples to remove bacterial cells.
  • Clean up the supernatant using SPE cartridges to remove interfering substances.
  • Analyze the concentration of atrazine in the cleaned-up samples by HPLC-UV.

4. Data Analysis:

  • Plot the concentration of atrazine over time for each experimental group.
  • Calculate the degradation rate of atrazine in each group.
  • Determine the enhancement of atrazine degradation by the phenazine-producing strain by comparing its degradation rate to that of the non-phenazine-producing mutant.

Bioremediation of Heavy Metals

Phenazine derivatives can play a role in the bioremediation of heavy metals by mediating their redox transformation. This can lead to the detoxification of heavy metals by converting them to less soluble and less toxic forms.

Application Note:

Phenazines can act as electron shuttles to facilitate the microbial reduction of toxic, soluble heavy metal ions (e.g., Cr(VI), U(VI)) to their less toxic, insoluble forms (e.g., Cr(III), U(IV)). This process, known as bioreduction, is a key mechanism for the immobilization and detoxification of heavy metals in contaminated environments.

Quantitative Data on Heavy Metal Bioremediation:
Phenazine DerivativeHeavy MetalMicroorganism(s)Transformation Efficiency (%)ConditionsReference
PyocyaninCr(VI)Not specifiedNot specified, but facilitates reductionAnaerobicGeneral principle
Neutral Red (synthetic phenazine)Hg(II), Cd(II), Pb(II)Marine bacteria>70% (Cd), >98% (Pb) removalNot specified[2]
Experimental Protocol: Evaluating Phenazine-Mediated Chromate Reduction

This protocol details an experiment to assess the role of a phenazine derivative in the microbial reduction of hexavalent chromium (Cr(VI)).

1. Materials:

  • Potassium dichromate (K₂Cr₂O₇)
  • Phenazine derivative (e.g., pyocyanin or PCA)
  • Cr(VI)-reducing bacterial strain
  • Luria-Bertani (LB) broth or other suitable growth medium
  • Anaerobic vials or tubes
  • UV-Vis spectrophotometer
  • 1,5-Diphenylcarbazide (DPC) reagent

2. Experimental Setup:

  • Prepare a stock solution of Cr(VI) from K₂Cr₂O₇.
  • Prepare an anaerobic growth medium and dispense it into anaerobic vials.
  • Prepare a stock solution of the phenazine derivative in a suitable solvent.
  • Grow the Cr(VI)-reducing bacteria to the mid-log phase.
  • Set up the following experimental groups in triplicate under anaerobic conditions:
  • Control 1 (Abiotic - no phenazine): Medium + Cr(VI)
  • Control 2 (Abiotic - with phenazine): Medium + Cr(VI) + phenazine
  • Control 3 (Biotic - no phenazine): Medium + Cr(VI) + bacteria
  • Treatment: Medium + Cr(VI) + bacteria + phenazine
  • Spike the vials with Cr(VI) to a final concentration of 10 mg/L.
  • Add the phenazine derivative to the respective vials at a final concentration of, for example, 10 µM.
  • Inoculate the biotic groups with the bacterial culture.
  • Incubate the vials at an appropriate temperature (e.g., 30°C) in the dark.

3. Sampling and Analysis:

  • Collect samples from each vial at regular intervals.
  • Centrifuge the samples to pellet the cells.
  • Determine the concentration of Cr(VI) in the supernatant using the DPC colorimetric method. The absorbance is measured at 540 nm.

4. Data Analysis:

  • Plot the concentration of Cr(VI) over time for all groups.
  • Calculate the rate of Cr(VI) reduction in each group.
  • Assess the enhancement of Cr(VI) reduction by the phenazine derivative by comparing the reduction rate in the treatment group to the biotic control.

Application in Microbial Fuel Cells (MFCs) for Wastewater Treatment

Phenazines are highly effective electron shuttles in MFCs, which are bioelectrochemical systems that can treat wastewater while generating electricity.

Application Note:

In an MFC, microorganisms oxidize organic matter in wastewater, releasing electrons. Phenazines can accept these electrons and transfer them to the anode of the MFC, thereby enhancing the current generation and the efficiency of wastewater treatment. This is particularly useful for the degradation of recalcitrant organic pollutants, such as azo dyes found in textile industry effluents.[3][4][5][6]

Quantitative Data on MFC Performance with Phenazine Mediators:
Phenazine/MediatorPollutant/WastewaterMicroorganism(s)Power Density (mW/m²)COD Reduction (%)Reference
Endogenously producedAzo Dye (Acid Orange 7)Shewanella oneidensis42.5 ± 2.669 ± 2[4]
Laccase (biocathode)Azo Dye (Acid Orange 7)Shewanella oneidensis50 ± 480.4 ± 1.2[4]
Endogenously producedAzo DyesMixed consortium274 (with glucose)~90% decolorization[3]
Experimental Protocol: Construction and Operation of a Two-Chambered MFC for Dye Degradation

This protocol describes the setup and operation of a laboratory-scale H-type MFC to evaluate the degradation of an azo dye.

1. Materials:

  • H-type MFC reactor (two glass bottles connected by a proton exchange membrane, e.g., Nafion®)
  • Carbon cloth or graphite felt for electrodes (anode and cathode)
  • Titanium wire
  • External resistor (e.g., 1000 Ω)
  • Multimeter
  • Wastewater containing an azo dye (or synthetic wastewater)
  • Phosphate buffer
  • Anaerobic sludge or a mixed microbial consortium as inoculum

2. MFC Assembly and Inoculation:

  • Assemble the H-type MFC, ensuring a good seal around the proton exchange membrane.
  • Connect the carbon cloth electrodes to titanium wire and place one in each chamber.
  • Fill the anode chamber with the wastewater and inoculate with the anaerobic sludge.
  • Fill the cathode chamber with phosphate buffer.
  • Connect the anode and cathode to the external resistor.
  • Seal the anode chamber to maintain anaerobic conditions and leave the cathode chamber open to the air (or aerate it).

3. MFC Operation and Monitoring:

  • Operate the MFC in batch mode at a constant temperature.
  • Measure the voltage across the external resistor daily using a multimeter.
  • Calculate the current (I = V/R) and power density (P = IV/A, where A is the anode surface area).
  • At the beginning and end of the batch cycle, take samples from the anode chamber to measure the dye concentration (using a spectrophotometer) and the Chemical Oxygen Demand (COD).

4. Data Analysis:

  • Plot the power density over time to determine the performance of the MFC.
  • Calculate the percentage of dye decolorization and COD removal.
  • The Coulombic efficiency can also be calculated to assess the efficiency of electron transfer to the anode.

Signaling Pathway: Phenazine-Mediated Electron Transfer in Bioremediation

Phenazine_Electron_Shuttle cluster_microbe Microorganism cluster_extracellular Extracellular Matrix Metabolism Organic Matter Metabolism NADH NADH Metabolism->NADH produces Enzyme Reductase NADH->Enzyme donates e- Phenazine_ox Phenazine (oxidized) Enzyme->Phenazine_ox reduces Phenazine_red Phenazine (reduced) Phenazine_ox->Phenazine_red accepts e- Pollutant_ox Pollutant (oxidized) (e.g., Cr(VI), Hydrocarbon) Phenazine_red->Pollutant_ox donates e- Pollutant_red Pollutant (reduced/degraded) (e.g., Cr(III), simpler molecules) Pollutant_ox->Pollutant_red is reduced/ degraded

Caption: Phenazine-mediated electron shuttling in bioremediation.

Isolation and Quantification of Phenazines

A crucial aspect of studying phenazine-mediated bioremediation is the ability to extract and quantify these compounds from environmental samples.

Protocol: Extraction and Quantification of Phenazines from Soil

1. Materials:

  • Ethyl acetate
  • Methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Rotary evaporator
  • High-performance liquid chromatograph (HPLC) with a C18 column and a photodiode array (PDA) detector
  • Phenazine standards (e.g., PCA, pyocyanin)

2. Extraction:

  • Take 10 g of soil sample and add 20 mL of ethyl acetate.
  • Acidify the mixture to pH 2 with HCl to enhance the extraction of acidic phenazines like PCA.
  • Shake the mixture vigorously for 1 hour.
  • Centrifuge to separate the soil and the ethyl acetate layer.
  • Collect the ethyl acetate supernatant.
  • Repeat the extraction process twice more and pool the supernatants.
  • Evaporate the ethyl acetate to dryness using a rotary evaporator.
  • Re-dissolve the residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

3. Quantification:

  • Prepare standard solutions of the phenazines of interest in methanol at different concentrations to create a calibration curve.
  • Inject the extracted sample and the standards into the HPLC system.
  • Separate the phenazines using a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).
  • Detect and quantify the phenazines using the PDA detector at their specific absorption maxima (e.g., ~254 nm and ~365 nm for PCA).
  • Calculate the concentration of phenazines in the soil sample based on the calibration curve.

By providing these detailed notes and protocols, we aim to facilitate further research into the promising applications of phenazine derivatives in bioremediation, ultimately contributing to the development of effective and sustainable solutions for environmental cleanup.

References

Application Notes and Protocols: The Role of 1-Methylphenazine in Facilitating Interspecies Electron Transfer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interspecies electron transfer (IET) is a fundamental process in microbial communities, underpinning syntrophic relationships and biogeochemical cycles. This process involves the transfer of electrons between different microbial species, often to overcome thermodynamic barriers in metabolic pathways. Electron shuttles, redox-active molecules that can be reversibly oxidized and reduced, play a pivotal role in facilitating IET, particularly in environments where direct cell-to-cell contact is limited. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by a variety of microorganisms, are well-established electron shuttles.

This document focuses on the role of 1-methylphenazine, a methylated derivative of the basic phenazine structure, in facilitating IET. While much of the research has centered on phenazines like pyocyanin and phenazine-1-carboxylic acid (PCA) produced by Pseudomonas aeruginosa, the principles of their function as electron shuttles can be extended to other phenazine derivatives, including this compound. The addition of a methyl group can influence the redox potential and bioavailability of the phenazine, potentially fine-tuning its function in specific microbial consortia. These application notes and protocols provide a framework for researchers to investigate and utilize this compound as a tool to modulate and study IET in microbial systems.

Data Presentation: Quantitative Effects of Phenazines on Interspecies Electron Transfer

The following tables summarize quantitative data on the effects of phenazines on microbial processes related to interspecies electron transfer. While specific data for this compound is limited in publicly available literature, the data for closely related phenazines provide a strong basis for expected outcomes.

Table 1: Effect of Phenazines on Methane Production in Anaerobic Digestion

Phenazine DerivativeConcentrationSystem% Increase in Methane Production RateReference
Neutral Red (a dimethylated phenazine)Not specifiedMixed methanogenic cultureIncrease in methane production efficiency[1]
Phenazine-1-carboxylic acid (PCA)≤1µMShewanella oneidensis biofilmEnhanced extracellular electron transfer[2]
PyocyaninNot specifiedP. aeruginosa biofilmFaster electron transfer than PYO loss[2]

Table 2: Impact of Electron Shuttles on Interspecies Electron Transfer (IET) Mechanisms

Electron ShuttleMicrobial SystemPredominant IET MechanismKey FindingsReference
Phenazines (general)Anaerobic digestionMediated Interspecies Electron Transfer (MIET) / Direct Interspecies Electron Transfer (DIET)Can facilitate both MIET and DIET, increasing biomethanogenesis kinetics.[1]
Activated CarbonAnaerobic digestionDirect Interspecies Electron Transfer (DIET)Facilitates DIET establishment and increases methane production rates.[3]
GrapheneGlycine digestionDirect Interspecies Electron Transfer (DIET)Enhanced acetate conversion and biomethane yield.[4]

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Methane Production in a Defined Syntrophic Co-culture

Objective: To quantify the effect of this compound on the rate of methane production and substrate degradation in a co-culture of a syntrophic acetate-oxidizing bacterium (SAOB) and a hydrogenotrophic methanogen.

Materials:

  • Anaerobic growth medium (e.g., DSMZ medium 119)

  • Pure cultures of a SAOB (e.g., Syntrophaceticus schinkii) and a hydrogenotrophic methanogen (e.g., Methanospirillum hungatei)

  • This compound stock solution (10 mM in a suitable solvent like DMSO, sterilized by filtration)

  • Anaerobic culture tubes or vials with butyl rubber stoppers and aluminum crimp seals

  • Gas chromatograph (GC) for methane analysis

  • High-performance liquid chromatograph (HPLC) for acetate analysis

  • Anaerobic chamber or gassing station

Procedure:

  • Preparation of Media and Cultures:

    • Prepare anaerobic growth medium and dispense into culture tubes inside an anaerobic chamber.

    • Grow pure cultures of the SAOB and methanogen to mid-exponential phase.

  • Co-culture Inoculation:

    • Inoculate the anaerobic tubes with a defined ratio of the SAOB and methanogen cultures (e.g., 1:1 cell number ratio).

    • Include control tubes with no this compound.

  • Addition of this compound:

    • To the experimental tubes, add this compound from the stock solution to achieve a final concentration range (e.g., 1 µM, 10 µM, 100 µM).

    • Add an equivalent volume of the solvent to the control tubes.

  • Incubation:

    • Incubate all tubes at the optimal growth temperature for the co-culture (e.g., 37°C) in the dark.

  • Sampling and Analysis:

    • At regular time intervals (e.g., every 12 or 24 hours), withdraw a headspace gas sample using a gas-tight syringe and analyze for methane concentration using a GC.

    • Simultaneously, withdraw a liquid sample for acetate concentration analysis by HPLC.

  • Data Analysis:

    • Calculate the rate of methane production and acetate consumption for each condition.

    • Compare the rates in the presence of different concentrations of this compound to the control.

Protocol 2: Electrochemical Measurement of Mediated Electron Transfer by this compound

Objective: To determine the ability of this compound to facilitate electron transfer from a microbial culture to an electrode using chronoamperometry.

Materials:

  • Bio-electrochemical cell (e.g., a three-electrode setup with a working electrode, a counter electrode, and a reference electrode)

  • Potentiostat

  • Pure culture of an electroactive bacterium (e.g., Geobacter sulfurreducens)

  • Anaerobic growth medium

  • This compound stock solution (10 mM in a suitable solvent, filter-sterilized)

  • Anaerobic chamber or gassing station

Procedure:

  • Cell Preparation:

    • Set up the bio-electrochemical cell with the appropriate electrodes and anaerobic medium.

    • Inoculate the cell with the electroactive bacteria and allow for the formation of a biofilm on the working electrode.

  • Electrochemical Setup:

    • Connect the electrodes to the potentiostat.

    • Apply a constant potential to the working electrode that is sufficient to oxidize the reduced form of this compound.

  • Baseline Measurement:

    • Record the background current generated by the microbial biofilm in the absence of the mediator.

  • Addition of this compound:

    • Inject the this compound stock solution into the electrochemical cell to a final concentration (e.g., 50 µM).

  • Chronoamperometry:

    • Record the current over time. An increase in current upon the addition of this compound indicates its role as an electron shuttle.

  • Controls:

    • Perform a control experiment with a sterile electrode to ensure the current is biologically generated.

    • Perform another control by adding the solvent without this compound.

  • Data Analysis:

    • Calculate the change in current density upon the addition of this compound to quantify its efficiency as an electron shuttle.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Co-culture Experiment cluster_protocol2 Protocol 2: Electrochemical Measurement P1_Start Prepare Anaerobic Co-culture P1_Add Add this compound (or solvent control) P1_Start->P1_Add P1_Incubate Incubate at Optimal Temperature P1_Add->P1_Incubate P1_Sample Time-course Sampling (Gas and Liquid) P1_Incubate->P1_Sample P1_Analyze Analyze Methane (GC) and Acetate (HPLC) P1_Sample->P1_Analyze P1_End Quantify Impact on Metabolic Rates P1_Analyze->P1_End P2_Start Establish Biofilm on Working Electrode P2_Baseline Record Baseline Current P2_Start->P2_Baseline P2_Add Inject this compound P2_Baseline->P2_Add P2_Measure Record Current vs. Time (Chronoamperometry) P2_Add->P2_Measure P2_End Quantify Mediated Electron Transfer P2_Measure->P2_End

Caption: Experimental workflows for assessing this compound's role.

signaling_pathway cluster_speciesA Species A (e.g., SAOB) cluster_extracellular Extracellular Space cluster_speciesB Species B (e.g., Methanogen) Substrate Substrate (e.g., Acetate) Metabolism_A Oxidative Metabolism Substrate->Metabolism_A e_donor Reduced Electron Carrier (e.g., NADH) Metabolism_A->e_donor MP_ox This compound (Ox) e_donor->MP_ox e- transfer MP_red This compound (Red) MP_ox->MP_red Reduction MP_red->MP_ox Oxidation e_acceptor Terminal Electron Acceptor (e.g., CO2) MP_red->e_acceptor e- transfer Metabolism_B Reductive Metabolism e_acceptor->Metabolism_B Product Product (e.g., Methane) Metabolism_B->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Methylphenazine Concentration for Maximum Power Output

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize 1-methylphenazine concentration for maximum power output in bioelectrochemical systems.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration in microbial fuel cells (MFCs).

Issue Possible Causes Troubleshooting Steps
Low Power Output Despite this compound Addition Suboptimal this compound concentration.Mass transfer limitations.Changes in internal resistance.Degradation of this compound.1. Concentration Optimization: Systematically vary the this compound concentration to identify the optimal range. Start with low concentrations and incrementally increase, monitoring power output at each stage. Note that excessive concentrations can be inhibitory.2. Improve Mass Transfer: Ensure adequate mixing of the anolyte to facilitate the diffusion of this compound to the anode surface and interaction with the microbial biofilm.3. Measure Internal Resistance: A significant increase in internal resistance after the addition of this compound may indicate adverse effects on the biofilm or electrolyte conductivity. Use electrochemical impedance spectroscopy to diagnose changes in resistance.4. Stability Check: Verify the stability of this compound under your experimental conditions (e.g., pH, temperature, presence of other compounds).
Decreased Power Output at High this compound Concentrations Inhibitory or toxic effects on the electrogenic bacteria.Precipitation or aggregation of this compound.Interference with other components of the electron transport chain.1. Toxicity Assay: Conduct viability assays on the microbial population at different this compound concentrations to determine the toxicity threshold.2. Solubility Test: Visually inspect the anolyte for any signs of precipitation at high concentrations. Consider using a co-solvent if solubility is an issue, ensuring the solvent itself is not inhibitory.3. Cyclic Voltammetry: Perform cyclic voltammetry to study the electrochemical behavior of this compound at various concentrations and to identify any potential side reactions.
Inconsistent or Fluctuating Power Output Inhomogeneous distribution of this compound.Batch-to-batch variation in this compound stock solution.Adaptation of the microbial community.1. Ensure Homogeneity: Thoroughly mix the anolyte after the addition of this compound to ensure a uniform concentration throughout the anode chamber.2. Standardize Stock Solution: Prepare a large batch of this compound stock solution and store it under appropriate conditions to ensure consistency across experiments.3. Acclimation Period: Allow the microbial community sufficient time to acclimate to the presence of this compound before recording stable power output measurements.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal concentration range for this compound?

A1: While specific data for this compound is limited, research on the structurally similar 5-methyl-1-hydroxyphenazine suggests that an optimal concentration exists. For 5-methyl-1-hydroxyphenazine, a positive correlation with power generation was observed, but further increases in concentration proved to be limiting. It is recommended to perform a concentration-response experiment starting from a low micromolar range and gradually increasing the concentration while monitoring power output.

Q2: How does this compound enhance power output in a microbial fuel cell?

A2: this compound acts as an exogenous electron shuttle. It facilitates the transfer of electrons from the electrogenic bacteria to the anode of the MFC. The molecule is reduced by the bacteria and then diffuses to the anode where it is oxidized, releasing the electron. This process enhances the overall rate of electron transfer, leading to increased current and power output.

Q3: Can high concentrations of this compound be detrimental to the MFC performance?

A3: Yes, high concentrations of phenazine compounds can be inhibitory or even toxic to the microbial community in the anode. This can lead to a decrease in metabolic activity and, consequently, a drop in power output. It is crucial to identify the optimal concentration that maximizes electron shuttling without causing significant harm to the bacteria.

Q4: What are the signs of this compound toxicity in an MFC?

A4: Signs of toxicity can include a rapid and sustained decrease in voltage and power output after the addition of the compound, a change in the color or turbidity of the anolyte, and a deterioration of the anodic biofilm.

Q5: How can I prepare a stock solution of this compound?

A5: The solubility of this compound should be considered. It is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted into the anolyte to achieve the desired final concentration. It is important to run a control experiment with the solvent alone to ensure it does not impact the MFC performance.

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound
  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Acclimate the MFC: Operate the microbial fuel cell under stable conditions until a consistent baseline power output is achieved.

  • Initial Measurement: Record the stable voltage and calculate the power density before the addition of this compound.

  • Incremental Addition: Add a small volume of the this compound stock solution to the anolyte to achieve the first target concentration (e.g., 1 µM).

  • Equilibration and Measurement: Allow the system to equilibrate for a set period (e.g., 1-2 hours) and then record the stable voltage. Calculate the new power density.

  • Repeat: Continue to add small increments of the stock solution to reach progressively higher concentrations (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Record the stable power output at each concentration.

  • Data Analysis: Plot the power density as a function of the this compound concentration to identify the optimal concentration that yields the maximum power output.

Quantitative Data Summary

The following table summarizes data for a related compound, 5-methyl-1-hydroxyphenazine, which can serve as a reference for optimizing this compound.

Parameter Condition Value Reference
Maximum Power Density Supplemented with 2 ml crude extract of 5-methyl-1-hydroxyphenazine258 ± 4.5 mW/cm²[1]
Power Output Bio-stimulated with 1 ml pure extract of 5-methyl-1-hydroxyphenazine229 ± 2.5 mW/cm²[1]
Electrochemical Response Enhancement With optimal 5-methyl-1-hydroxyphenazine concentration99.3%[1]

Note: The concentrations in the referenced study were based on the addition of crude and pure extracts, and the exact molar concentrations are not specified. This data should be used as a qualitative guide, indicating that an optimal concentration exists.

Visualizations

Electron_Shuttling_Mechanism cluster_bacterium Electrogenic Bacterium cluster_extracellular Anolyte Metabolism Metabolism e- e⁻ Metabolism->e- generates 1-MP_ox This compound (Oxidized) e-->1-MP_ox reduces 1-MP_red This compound (Reduced) Anode Anode 1-MP_red->Anode diffuses to & oxidizes at Anode->1-MP_ox releases e⁻ to

Caption: Electron shuttling mechanism of this compound.

Optimization_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Stabilize_MFC Stabilize MFC Operation Prepare_Stock->Stabilize_MFC Measure_Baseline Measure Baseline Power Output Stabilize_MFC->Measure_Baseline Add_Concentration Add Next Concentration Measure_Baseline->Add_Concentration Equilibrate Equilibrate System Add_Concentration->Equilibrate Measure_Power Measure Power Output Equilibrate->Measure_Power Max_Concentration Max Concentration Reached? Measure_Power->Max_Concentration Max_Concentration->Add_Concentration No Analyze_Data Plot Power vs. Concentration & Determine Optimum Max_Concentration->Analyze_Data Yes End End Analyze_Data->End

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Problem Low Power Output Check_Concentration Is Concentration Optimal? Problem->Check_Concentration Vary_Concentration Perform Concentration Optimization Study Check_Concentration->Vary_Concentration No Check_Mass_Transfer Is Mass Transfer Adequate? Check_Concentration->Check_Mass_Transfer Yes Solution Optimized Power Output Vary_Concentration->Solution Improve_Mixing Increase Anolyte Mixing Check_Mass_Transfer->Improve_Mixing No Check_Toxicity Is Concentration Too High? Check_Mass_Transfer->Check_Toxicity Yes Improve_Mixing->Solution Perform_Toxicity_Assay Conduct Microbial Toxicity Assay Check_Toxicity->Perform_Toxicity_Assay Yes Check_Toxicity->Solution No Perform_Toxicity_Assay->Vary_Concentration

Caption: Logical workflow for troubleshooting low power output.

References

Stability and degradation of 1-Methylphenazine under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Methylphenazine. It offers troubleshooting advice and frequently asked questions regarding its stability and degradation under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is an organic compound with a phenazine backbone.[1] Like other phenazine derivatives, its stability can be influenced by environmental factors such as light and temperature.[1] It is advisable to store it in a cool, dark, and dry place. While specific data for this compound is limited, studies on a related compound, phenazine-1-carboxylic acid (PCA), have shown that phenazines can be susceptible to photodegradation, with increased degradation in acidic conditions when exposed to visible light.[2][3] PCA is more stable in neutral or alkaline environments.[2][3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemistry of the phenazine ring system, potential degradation pathways for this compound include:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive oxygen species that can attack the phenazine core, potentially leading to hydroxylated byproducts.[2][3]

  • Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or hydroxylation of the aromatic rings.

  • Thermal Degradation: High temperatures may cause decomposition, although specific degradation products have not been widely reported in the literature for this compound. Some phenoxazine derivatives, which have a similar core structure, have shown high thermal stability with decomposition temperatures above 300°C.[4]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound have not been detailed in the available literature, we can infer potential products based on studies of other phenazines. For instance, the photodegradation of phenazine-1-carboxylic acid (PCA) has been shown to produce hydroxylated derivatives such as Hydroxyl PCA and hydroxy phenazine.[2][3] Therefore, it is plausible that this compound could also form hydroxylated or other oxidized derivatives under stress conditions.

Troubleshooting Guides

Q1: My this compound solution has changed color upon storage. What could be the reason?

A1: A color change in your this compound solution could indicate degradation. Phenazine compounds are often colored, and the formation of degradation products with different chromophores can alter the solution's appearance. This is likely due to exposure to light or elevated temperatures. To mitigate this, ensure your solutions are protected from light by using amber vials or covering them with aluminum foil and are stored at an appropriate cool temperature.

Q2: I observe unexpected peaks in my HPLC chromatogram after my experiment. How can I identify if they are degradation products?

A2: The appearance of new peaks in your chromatogram that are not present in your initial sample is a strong indication of degradation. To confirm, you can perform a forced degradation study (see "Experimental Protocols" section). By intentionally stressing your sample under various conditions (acid, base, oxidation, heat, light), you can generate these degradation products in a controlled manner. The retention times of the peaks from your stressed samples can then be compared to the unexpected peaks in your experimental sample. For structural elucidation of these new peaks, techniques like LC-MS/MS would be necessary.

Q3: My assay results for this compound are inconsistent. Could stability be an issue?

A3: Yes, inconsistent assay results can be a sign of sample instability. If this compound is degrading in your experimental matrix or during the analytical procedure, you will observe a decrease in its concentration over time. To check for this, prepare a sample and analyze it at different time points (e.g., immediately after preparation, after 2 hours, after 4 hours, etc.) under your typical experimental conditions. A significant decrease in the peak area of this compound over time would suggest on-bench instability.

Quantitative Data Summary

There is limited publicly available quantitative stability data specifically for this compound. However, the following table summarizes the photodegradation kinetics for a structurally related compound, Phenazine-1-carboxylic acid (PCA), which can provide some insight into how a phenazine core might behave under photolytic stress.

Table 1: Photodegradation Kinetics of Phenazine-1-carboxylic acid (PCA) in Aqueous Solution under Visible Light

pHHalf-life (days)Kinetic ModelReference
5.02.2First-order kinetics[2][3]
6.837.6First-order kinetics[2][3]

Disclaimer: This data is for Phenazine-1-carboxylic acid, not this compound. The stability of this compound may differ due to the difference in the substituent group (methyl vs. carboxylic acid).

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Degradation (Acid and Base)

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Keep the solution at 60°C for 48 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Keep the solution at 60°C for 48 hours.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water. Keep the solution at 60°C for 48 hours.

  • After the specified time, cool the solutions to room temperature and neutralize the acidic and basic solutions before analysis by HPLC.

3. Oxidative Degradation

  • Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 48 hours, protected from light.

  • Analyze the solution by HPLC.

4. Thermal Degradation

  • Place the solid this compound powder in a hot air oven maintained at 105°C for 48 hours.

  • Also, expose a solution of this compound to 60°C for 48 hours.

  • After exposure, dissolve the solid sample and dilute the solution to a suitable concentration for HPLC analysis.

5. Photolytic Degradation

  • Expose a solution of this compound to a photostability chamber that provides exposure to both UV and visible light. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis s1 This compound Stock Solution a Acid Hydrolysis (1N HCl, 60°C) s1->a Expose to stress b Base Hydrolysis (0.1N NaOH, 60°C) s1->b Expose to stress o Oxidation (3% H₂O₂, RT) s1->o Expose to stress t Thermal (105°C solid, 60°C solution) s1->t Expose to stress p Photolytic (UV/Vis light) s1->p Expose to stress hplc HPLC-UV/PDA Analysis a->hplc Analyze for degradation b->hplc Analyze for degradation o->hplc Analyze for degradation t->hplc Analyze for degradation p->hplc Analyze for degradation lcms LC-MS/MS for Structural Elucidation hplc->lcms Identify unknown peaks

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_main Potential Photodegradation Pathway parent This compound intermediate Excited State (via light absorption) parent->intermediate hv (Light) product Hydroxylated this compound (and other oxidized products) intermediate->product + Reactive Oxygen Species

Caption: Potential photodegradation pathway for this compound.

References

Troubleshooting low current generation in 1-Methylphenazine MFCs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for microbial fuel cells (MFCs) utilizing 1-Methylphenazine as an electron mediator.

Troubleshooting Guide: Low Current Generation

This section addresses the most common causes of unexpectedly low current and power output in a question-and-answer format.

Q1: My MFC's current output is significantly lower than expected after introducing this compound. Where should I start troubleshooting?

A1: Low current is a common issue that can stem from several factors related to the mediator, the biological component, or the electrochemical setup. A systematic approach is crucial. Start by verifying the three core components of the system: the mediator's integrity, the health of the anode biofilm, and the physical/electrochemical parameters of the MFC.

Q2: How can I determine if the this compound mediator is the source of the problem?

A2: Issues with the this compound mediator typically fall into three categories: concentration, purity, and stability.

  • Concentration: The mediator concentration is critical. Too little will limit the rate of electron shuttling, while too much can be toxic to the anode microbes or lead to unwanted side reactions. Verify that the final concentration in your anode chamber is within the optimal range.

  • Purity: Impurities from synthesis can interfere with the electrochemical process or inhibit microbial activity. If you synthesized the mediator in-house, ensure it was properly purified and characterized.

  • Stability: this compound can degrade under certain conditions (e.g., extreme pH, high temperatures, or phot-degradation). Ensure your stock solution is fresh and has been stored correctly (cool, dark conditions). The anolyte pH should be maintained near neutral (6.5-7.5) to ensure mediator stability and optimal microbial health.

Q3: My mediator seems fine. Could the anode biofilm be the problem?

A3: Absolutely. A healthy, acclimated exoelectrogenic biofilm is the engine of your MFC. Here’s how to troubleshoot it:

  • Acclimation Period: Has the biofilm been properly acclimated to the substrate and operating conditions before the addition of the mediator? An underdeveloped biofilm will have a low population of exoelectrogenic bacteria, leading to poor performance.[1]

  • Substrate Depletion: A drop in current can occur if the organic substrate (e.g., acetate, glucose, wastewater) in the anode chamber is depleted.[2] Ensure a consistent and adequate supply of fuel.

  • Competing Processes: Methanogens can compete with exoelectrogens for the substrate, consuming electrons that would otherwise contribute to current generation.[3] A sudden drop in voltage combined with gas production in the anode may indicate methanogenesis.

  • Biofilm Health: Physical disturbances, drastic changes in temperature, pH, or the introduction of toxic substances can damage the biofilm.[2]

Q4: I've checked the mediator and the biofilm. What electrochemical or physical factors could be limiting the current?

A4: If the biological and chemical components are sound, the issue may lie with the physical setup of the MFC.

  • High Internal Resistance: This is a major limiting factor for power output.[4] High internal resistance can be caused by an aging proton exchange membrane (PEM), large electrode spacing, or poor electrical connections.

  • Cathode Limitations: The cathode's performance can be a bottleneck. Common issues include insufficient oxygen supply (for air-cathode MFCs), fouling of the catalyst layer, or an inappropriate catholyte.

  • External Circuit: Check all external connections for corrosion or loose contacts. Verify the resistance of the external load. A load that is too high or too low can limit the power transferred from the MFC.[5]

Visual Guides

Troubleshooting Workflow for Low Current

The following diagram outlines a logical sequence for diagnosing the cause of low current generation in your this compound MFC.

TroubleshootingWorkflow Troubleshooting Workflow for Low Current Generation start Low Current Detected check_mediator Step 1: Verify Mediator start->check_mediator sub_concentration Is Concentration Optimal? check_mediator->sub_concentration check_biofilm Step 2: Assess Anode Biofilm sub_acclimation Is Biofilm Acclimated? check_biofilm->sub_acclimation check_system Step 3: Inspect MFC System sub_resistance High Internal Resistance? check_system->sub_resistance sub_purity Is Mediator Pure? sub_concentration->sub_purity  Yes res_mediator ACTION: Adjust Concentration Use Pure Mediator Check Anolyte pH sub_concentration->res_mediator No   sub_stability Is pH/Storage OK? sub_purity->sub_stability  Yes sub_purity->res_mediator No   sub_stability->check_biofilm  Yes sub_stability->res_mediator No   sub_substrate Is Substrate Available? sub_acclimation->sub_substrate  Yes res_biofilm ACTION: Re-acclimate Biofilm Replenish Substrate Inhibit Methanogens sub_acclimation->res_biofilm No   sub_competition Evidence of Methanogenesis? sub_substrate->sub_competition  Yes sub_substrate->res_biofilm No   sub_competition->check_system  No sub_competition->res_biofilm Yes   sub_cathode Cathode Limitation? sub_resistance->sub_cathode  No res_system ACTION: Check PEM/Connections Service Cathode Verify External Load sub_resistance->res_system Yes   sub_circuit External Circuit OK? sub_cathode->sub_circuit  No sub_cathode->res_system Yes   sub_circuit->res_system No   ok Problem Resolved sub_circuit->ok  Yes res_mediator->start res_biofilm->start res_system->start

Caption: A step-by-step diagnostic flowchart for troubleshooting low current.

Mediated Electron Transfer Pathway

This diagram illustrates the role of this compound as an electron shuttle between the microbial cell and the MFC anode.

MET_Pathway This compound Mediated Electron Transfer (MET) cluster_microbe Microbial Cell Interior Substrate Organic Substrate (e.g., Acetate) Metabolism Metabolic Pathways Substrate->Metabolism NADH NADH Metabolism->NADH NAD NAD+ NADH->NAD 2e⁻ MP_ox 1-MP (Oxidized) NAD->MP_ox 2e⁻ MP_red 1-MP (Reduced) MP_ox->MP_red Reduction MP_red->MP_ox 2e⁻ to Anode Anode Anode Surface MP_red->Anode

Caption: Electron shuttling mechanism via this compound (1-MP).

Data Tables

Table 1: Influence of Mediator Concentration on MFC Performance (Illustrative Data)

This table provides an example of how varying concentrations of this compound can impact the key performance metrics of an MFC. Optimal concentration is system-dependent and must be determined empirically.

This compound Conc. (µM)Max Power Density (mW/m²)Coulombic Efficiency (%)Notes
0 (Control)158Baseline performance without mediator.
5012025Significant improvement in power output.
10018538Near-optimal performance in this example.
20016033Performance decline, potential microbial inhibition.
4009521Strong evidence of toxicity/inhibition.

Table 2: Effect of Anolyte pH on System Stability (Illustrative Data)

This table illustrates the importance of maintaining an optimal pH range for both the mediator and the microbial consortium.

Anolyte pHNormalized Current Output (%)Mediator StabilityMicrobial Activity
5.545%Low (Potential for degradation)Inhibited
6.592%GoodHigh
7.0100%OptimalOptimal
7.595%GoodHigh
8.555%Low (Side reactions possible)Inhibited

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a sterile, stable stock solution of this compound for addition to the MFC anode chamber.

  • Materials:

    • This compound powder (high purity)

    • Dimethyl sulfoxide (DMSO) or ethanol (as appropriate for solubility)

    • Deionized (DI) water

    • 0.22 µm sterile syringe filter

    • Sterile, amber glass vial

  • Procedure:

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of the appropriate solvent (e.g., DMSO) to dissolve the powder completely.

    • Gradually add sterile DI water to reach the desired final stock concentration (e.g., 10 mM), ensuring the mediator remains in solution.

    • Vortex the solution gently to ensure homogeneity.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber glass vial to protect it from light.

    • Store the stock solution at 4°C in the dark. Use within one week for best results.

Protocol 2: Measuring a Polarization and Power Density Curve

  • Objective: To assess the electrochemical performance of the MFC and determine its maximum power output and internal resistance.[5]

  • Materials:

    • Variable external resistor or a potentiostat

    • High-precision multimeter

    • Acclimated, stable MFC

  • Procedure:

    • Begin with the MFC running at open-circuit voltage (OCV) until the voltage is stable. Record the OCV.

    • Connect the MFC to the variable resistor, starting with a high resistance (e.g., 10,000 Ω).

    • Allow the voltage (V) to stabilize for a set period (e.g., 15-20 minutes) and record the value.

    • Decrease the resistance in steps (e.g., 10,000 Ω to 5,000 Ω, 2,000 Ω, 1,000 Ω, 500 Ω, etc., down to ~50 Ω). At each step, wait for the voltage to stabilize before recording.

    • For each resistance (R_ext), calculate the current (I) using Ohm's Law: I = V / R_ext .

    • Calculate the power (P) for each step: P = V * I .

    • Calculate the current density (A/m²) and power density (W/m²) by normalizing to the anode surface area.

    • Plotting:

      • Polarization Curve: Plot voltage (V) vs. current density (A/m²). The slope of the linear region of this curve gives an estimate of the internal resistance.

      • Power Density Curve: Plot power density (W/m²) vs. current density (A/m²). The peak of this curve represents the maximum power density of the MFC.

Frequently Asked Questions (FAQs)

Q: How do I know if I have a methanogen problem? A: Common indicators include a noticeable decrease in coulombic efficiency, a drop in voltage, and the visible formation of gas bubbles in the anode chamber. You can also analyze the headspace gas using gas chromatography to confirm the presence of methane.

Q: Can this compound be reused, or does it degrade? A: As a mediator, this compound is cycled between its oxidized and reduced forms and is not consumed in the net reaction. However, some biological or chemical degradation can occur over long operational periods or under non-optimal pH and temperature conditions, which may require periodic replenishment.

Q: What is a typical acclimation time for an anode biofilm before adding the mediator? A: Acclimation time can vary widely depending on the inoculum source, substrate, and reactor design, but it typically ranges from a few days to several weeks. A stable and repeatable voltage output cycle is a good indicator that the biofilm is well-acclimated.[1]

Q: My MFC voltage is unstable and fluctuates wildly after adding the mediator. What could be the cause? A: This can be a sign of substrate limitation.[2] When the substrate is nearly depleted, the bacteria cannot reduce the mediator consistently, leading to voltage drops. Once substrate is replenished (e.g., in a fed-batch system), the voltage recovers. It could also indicate a temporary toxic shock to the biofilm if the mediator concentration is too high.

Q: Is it better to use a pure culture or a mixed consortium with this compound? A: This depends on the research goal. Mixed consortia, often sourced from wastewater or anaerobic sludge, are typically more robust and can utilize more complex substrates.[3] Pure cultures allow for more controlled studies of specific metabolic pathways but may be more sensitive to operating conditions. Phenazine mediators have been shown to be effective in both types of systems.

References

Technical Support Center: Preventing 1-Methylphenazine Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete solubilization of 1-Methylphenazine in aqueous media is critical for experimental accuracy and reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Experimental data indicates that its aqueous solubility is approximately 0.7 µg/mL at a pH of 7.4[1]. This low solubility is a primary reason for its precipitation in aqueous buffers.

Q2: Why does my this compound precipitate out of solution?

A2: Precipitation of this compound in aqueous media can be attributed to several factors:

  • Low Intrinsic Solubility: As a hydrophobic aromatic molecule, this compound has limited ability to form favorable interactions with water molecules.

  • Supersaturation: If the concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate. This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

  • pH Effects: While not extensively documented for this compound specifically, the solubility of many nitrogen-containing heterocyclic compounds can be pH-dependent. Changes in pH can alter the ionization state of the molecule, potentially reducing its solubility.

  • Buffer Composition: The presence of certain salts or other components in your buffer system can influence the solubility of this compound, a phenomenon known as the "salting-out" effect.

Q3: Can I dissolve this compound directly in water?

A3: Direct dissolution in water is generally not recommended due to its very low solubility. To achieve a desired concentration for most experiments, a solubilization strategy is necessary.

Troubleshooting Guide: Preventing Precipitation

Should you encounter precipitation of this compound during your experiments, consult the following guide for potential solutions.

Decision-Making Workflow for Preventing Precipitation

Precipitation_Workflow start Precipitation Observed check_concentration Is the final concentration well above 0.7 µg/mL? start->check_concentration high_conc High Concentration check_concentration->high_conc Yes low_conc Low Concentration check_concentration->low_conc No solubilization_strategy Select a Solubilization Strategy high_conc->solubilization_strategy check_buffer Consider Buffer Effects (pH, Salt Concentration) low_conc->check_buffer cosolvent Use a Co-solvent (e.g., DMSO) solubilization_strategy->cosolvent surfactant Use a Surfactant (e.g., Tween® 20) solubilization_strategy->surfactant cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) solubilization_strategy->cyclodextrin optimize Optimize Concentration of Solubilizing Agent cosolvent->optimize surfactant->optimize cyclodextrin->optimize end_solution Stable Aqueous Solution optimize->end_solution check_buffer->solubilization_strategy

Caption: Decision-making workflow for addressing this compound precipitation.

Solubilization Strategies Comparison
StrategyAgent ExampleTypical Starting ConcentrationAdvantagesConsiderations
Co-solvents Dimethyl Sulfoxide (DMSO)0.1% - 1% (v/v) in final solutionSimple to implement; effective for creating high-concentration stock solutions.Can be toxic to cells at higher concentrations; may interfere with some assays.
Surfactants Polysorbate 20 (Tween® 20)0.01% - 0.1% (v/v) in final solutionLow toxicity at typical concentrations; can improve stability.May form micelles which can affect compound availability; potential for interference in certain biological assays.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMForms inclusion complexes to increase solubility; generally low cytotoxicity.Can be a more expensive option; complexation is a reversible equilibrium.

Experimental Protocols

Below are detailed methodologies for preparing stable aqueous solutions of this compound.

Protocol 1: Using a Co-solvent (DMSO)

This is the most common method for preparing stock solutions of hydrophobic compounds.

Methodology:

  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Prepare Working Solution:

    • Serially dilute the stock solution in your aqueous buffer to the desired final concentration.

    • Crucially , add the stock solution to the buffer with vigorous vortexing or stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in your working solution is low (typically ≤ 1%) to avoid solvent effects in your experiment.

Experimental Workflow for Co-solvent Method

Cosolvent_Workflow start Weigh this compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve vortex1 Vortex to ensure complete dissolution dissolve->vortex1 dilute Add stock solution to aqueous buffer vortex1->dilute vortex2 Vortex immediately and vigorously dilute->vortex2 end_solution Final working solution vortex2->end_solution

Caption: Experimental workflow for solubilizing this compound using a co-solvent.

Protocol 2: Using a Surfactant (Tween® 20)

This method is useful when DMSO is not suitable for the experimental system.

Methodology:

  • Prepare Surfactant-Containing Buffer:

    • Prepare your aqueous buffer of choice.

    • Add Tween® 20 to the buffer to a final concentration of 0.05% (v/v). Mix thoroughly.

  • Prepare this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol.

  • Prepare Working Solution:

    • Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing. This will allow the surfactant to aid in the solubilization of the compound as it is introduced into the aqueous environment.

Protocol 3: Using a Cyclodextrin (HP-β-CD)

This method involves the formation of an inclusion complex to enhance solubility.

Methodology:

  • Prepare Cyclodextrin Solution:

    • Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer to create a 10 mM solution.

  • Form the Inclusion Complex:

    • Add an excess of this compound powder to the HP-β-CD solution.

    • Stir or sonicate the mixture for several hours at room temperature to facilitate the formation of the inclusion complex.

  • Isolate the Solubilized Fraction:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant. This solution contains the solubilized this compound-cyclodextrin complex.

    • The concentration of this compound in the supernatant can be determined spectrophotometrically.

Signaling Pathway of Cyclodextrin Solubilization

Cyclodextrin_Pathway hydrophobic_drug This compound (Poorly Soluble) complex Inclusion Complex hydrophobic_drug->complex Encapsulation cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Complexation soluble_complex Water-Soluble Complex complex->soluble_complex Increased Aqueous Solubility

Caption: Mechanism of this compound solubilization by cyclodextrin complexation.

By following these guidelines and protocols, researchers can effectively prevent the precipitation of this compound in aqueous media, leading to more reliable and consistent experimental outcomes.

References

Side reactions of 1-Methylphenazine with oxygen in bioelectrochemical systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylphenazine in bioelectrochemical systems. A primary focus is addressing the challenges posed by side reactions with oxygen.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving this compound, particularly in the presence of oxygen.

Q1: My system's performance (e.g., current output in a microbial fuel cell) is decreasing over time when using this compound as a mediator. What could be the cause?

A1: This is a common issue and can be attributed to several factors, primarily related to the interaction of this compound with oxygen.

  • Oxygen Intrusion: Even in nominally anaerobic anode chambers, slight oxygen leakage can occur. Reduced this compound can react with this oxygen, reducing its availability to act as an electron shuttle to the anode. This autoxidation can lead to the formation of reactive oxygen species (ROS).

  • Formation of Reactive Oxygen Species (ROS): The reaction between reduced this compound and oxygen can generate superoxide (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). These ROS can damage the microbial biofilm on the anode and may also lead to the degradation of this compound itself.

  • Mediator Degradation: Prolonged exposure to oxygen and ROS can lead to the chemical degradation of this compound, reducing its effective concentration and thus diminishing its mediating capacity.

Troubleshooting Steps:

  • Verify Anaerobic Conditions: Ensure your bioelectrochemical system's anode chamber is strictly anaerobic. Use an oxygen sensor to monitor for any leaks. Purge the system with an inert gas (e.g., nitrogen or argon) before and during operation.

  • Quantify Mediator Concentration: Monitor the concentration of this compound over time using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). A decrease in concentration will confirm degradation.

  • Test for ROS: Use specific assays to detect the presence of superoxide and hydrogen peroxide in your system. This will confirm if ROS-mediated damage is a likely cause of performance decline.

Q2: I suspect Reactive Oxygen Species (ROS) are being generated in my system. How can I confirm this and which species are likely present?

A2: The primary ROS generated from the reaction of reduced phenazines with oxygen are superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). You can use several methods to detect their presence.

  • Superoxide (O₂⁻):

    • Cytochrome c assay: This is a spectrophotometric method where the reduction of cytochrome c by superoxide is measured at 550 nm.

    • Nitroblue tetrazolium (NBT) assay: The reduction of NBT by superoxide forms a colored formazan product that can be quantified spectrophotometrically.

  • Hydrogen Peroxide (H₂O₂):

    • Amplex Red assay: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent resorufin, which can be measured fluorometrically.

    • Electrochemical sensors: Specific electrodes can be used for the direct and real-time quantification of H₂O₂.[1][2][3]

Q3: My experimental results are inconsistent when using this compound. What are the potential sources of this variability?

A3: Inconsistency in results can stem from the sensitive nature of this compound to environmental conditions.

  • Oxygen Exposure: The primary source of variability is often inconsistent oxygen exposure between experiments. Even small differences in oxygen levels can significantly impact the rate of side reactions and mediator stability.

  • Light Sensitivity: While less documented for this compound specifically, some phenazine derivatives are known to be light-sensitive. Exposure to light, especially in the presence of oxygen, could potentially lead to photochemical side reactions.

  • pH of the Medium: The redox potential of phenazines is pH-dependent. Variations in the pH of your electrolyte or culture medium can alter the thermodynamics of electron transfer and the kinetics of side reactions.

Troubleshooting Steps:

  • Standardize Oxygen Control: Implement a rigorous protocol for maintaining anaerobic conditions. This could involve using an anaerobic chamber for all manipulations.

  • Control Light Exposure: Conduct experiments under controlled and consistent lighting conditions. If possible, perform experiments in the dark to minimize potential photochemical effects.

  • Buffer and Monitor pH: Use a well-buffered medium and monitor the pH throughout your experiment to ensure it remains constant.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data related to the stability of this compound and its propensity to generate ROS in the presence of oxygen. This data is for illustrative purposes due to the limited availability of published quantitative data specifically for this compound.

Table 1: Hypothetical Stability of this compound under Varying Oxygen Concentrations

Oxygen Concentration (µM)Half-life of Reduced this compound (minutes)
< 0.1 (Strictly Anaerobic)> 120
160
525
1010

Table 2: Hypothetical Rate of Reactive Oxygen Species (ROS) Generation

Oxygen Concentration (µM)Superoxide (O₂⁻) Production Rate (nM/min)Hydrogen Peroxide (H₂O₂) Production Rate (nM/min)
< 0.1 (Strictly Anaerobic)Not DetectableNot Detectable
152
52510
105020

Experimental Protocols

Protocol 1: Assessing the Aerobic Stability of this compound

Objective: To determine the rate of degradation of reduced this compound upon exposure to a known concentration of oxygen.

Materials:

  • This compound solution (e.g., 1 mM in a suitable buffer)

  • A reducing agent (e.g., sodium dithionite or a biological reductant like NADH with a suitable enzyme)

  • Oxygen-free buffer (e.g., phosphate buffer, pH 7.0, purged with N₂)

  • Airtight cuvettes or reaction vessel

  • UV-Vis spectrophotometer

  • Gas-tight syringes

Procedure:

  • Prepare a stock solution of this compound in the oxygen-free buffer.

  • In an anaerobic environment (e.g., glove box), transfer the this compound solution to an airtight cuvette.

  • Record the initial UV-Vis spectrum of the oxidized this compound.

  • Add a stoichiometric amount of the reducing agent to fully reduce the this compound. The color of the solution will change.

  • Record the UV-Vis spectrum of the reduced this compound.

  • Using a gas-tight syringe, inject a known volume of air or an oxygen-saturated solution into the cuvette to achieve the desired final oxygen concentration.

  • Immediately start recording the UV-Vis spectrum at regular time intervals. Monitor the re-oxidation of the reduced this compound by observing the increase in absorbance at the peak corresponding to the oxidized form and the decrease at the peak for the reduced form.

  • Plot the concentration of the reduced this compound versus time to determine the rate of re-oxidation and the half-life.

Protocol 2: Quantification of Superoxide Production using the Cytochrome c Assay

Objective: To quantify the production of superoxide from the reaction of reduced this compound with oxygen.

Materials:

  • Reduced this compound solution (prepared as in Protocol 1)

  • Cytochrome c from bovine heart (e.g., 50 µM solution)

  • Superoxide dismutase (SOD) (e.g., 100 units/mL)

  • Oxygen-free buffer (pH 7.8)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare two reaction mixtures in separate cuvettes in an anaerobic environment:

    • Test Sample: Buffer, cytochrome c solution, and reduced this compound solution.

    • Control Sample: Buffer, cytochrome c solution, SOD solution, and reduced this compound solution.

  • Expose both samples to the desired concentration of oxygen.

  • Monitor the increase in absorbance at 550 nm over time in both cuvettes. The reduction of cytochrome c by superoxide leads to an increase in absorbance at this wavelength.

  • The rate of superoxide production is calculated from the SOD-inhibitable rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

Visualizations

Side_Reaction_Pathway cluster_redox_cycle This compound Redox Cycle cluster_ros_formation ROS Formation (Side Reaction) 1-MP_ox This compound (Oxidized) 1-MP_red This compound (Reduced) 1-MP_ox->1-MP_red Reduction 1-MP_red->1-MP_ox Re-oxidation O2 Oxygen (O₂) 1-MP_red->O2 Autoxidation e- Electron (from microbe) e-->1-MP_ox O2- Superoxide (O₂⁻) O2->O2- H2O2 Hydrogen Peroxide (H₂O₂) O2-->H2O2 Dismutation

Caption: Reaction pathway of this compound with oxygen.

Caption: Troubleshooting workflow for performance issues.

References

Technical Support Center: 1-Methylphenazine Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 1-Methylphenazine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is poorly soluble in aqueous solutions. The experimentally determined solubility at pH 7.4 is approximately 0.7 µg/mL.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for use in biological assays.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?

A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and also promote precipitation of the compound out of the aqueous solution.[2][3]

  • Stepwise Dilution: Avoid adding the DMSO stock solution directly to the full volume of your aqueous medium. Instead, perform a gradual, stepwise dilution. You can first dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium to disperse it quickly and prevent localized high concentrations that can lead to precipitation.

  • Use of a Co-solvent or Carrier: In some cases, the use of other excipients like glycerol, Tween 80, or cyclodextrins in the final solution can help improve solubility.[2]

Q4: What is the general mechanism of action for phenazine compounds in eukaryotic cells?

A4: Phenazines are redox-active compounds. Their biological effects are often attributed to their ability to accept and donate electrons, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress and interfere with cellular processes. Some phenazine derivatives have also been shown to interfere with the activity of topoisomerase I and II, enzymes crucial for DNA replication and transcription.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous medium. The compound's solubility limit in the final aqueous solution has been exceeded. The final DMSO concentration may be too low to maintain solubility.1. Decrease the final concentration of this compound in your assay. 2. Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cell line (typically <0.5%).[3] 3. Use a stepwise dilution method (see Protocol 1).
The solution becomes cloudy over time. The compound is slowly precipitating out of the solution. This can be due to temperature fluctuations or interactions with components in the medium.1. Prepare fresh working solutions immediately before use. 2. Ensure the incubator and water bath temperatures are stable. 3. Consider using a different formulation with solubility enhancers if the problem persists.
Inconsistent results between experiments. This could be due to incomplete dissolution of the compound or variability in the preparation of the working solution.1. Ensure the this compound is fully dissolved in the DMSO stock solution before use. Sonication can aid in dissolving the compound. 2. Standardize the protocol for preparing the working solution, including dilution steps and mixing times.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions for Cell-Based Assays

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 1 mg of this compound (MW: 194.23 g/mol ), add approximately 515 µL of DMSO for a 10 mM stock).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (e.g., 10 µM in cell culture medium):

    • Thaw a fresh aliquot of the 10 mM this compound stock solution at room temperature.

    • Warm the cell culture medium to 37°C.

    • Stepwise Dilution:

      • Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution (final DMSO concentration will be 1%). Vortex gently.

      • Add the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM (final DMSO concentration will be 0.1%).

    • Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

    • Important: Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C vortex->store thaw Thaw Stock store->thaw intermediate Intermediate Dilution thaw->intermediate warm_media Warm Media warm_media->intermediate final Final Dilution intermediate->final mix Mix Thoroughly final->mix add_to_cells Add to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway MP This compound ROS Reactive Oxygen Species (ROS) Generation MP->ROS Topoisomerase Topoisomerase I/II MP->Topoisomerase Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress Mito Mitochondrial Dysfunction OxidativeStress->Mito Apoptosis Apoptosis Mito->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage leads to CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Postulated signaling pathways affected by this compound.

References

Technical Support Center: Addressing Cytotoxicity of Phenazine Compounds in Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with phenazine compounds in their microbial culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are phenazine compounds and why are they cytotoxic?

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by various bacteria, such as Pseudomonas aeruginosa.[1] Their cytotoxicity primarily stems from their redox-active nature. They can undergo oxidation-reduction cycles, leading to the production of reactive oxygen species (ROS) like superoxide and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[2] Some phenazines can also interfere with the electron transport chain, disrupting cellular respiration.

Q2: My microbial culture is showing unexpected cell death after introducing a phenazine compound. How can I confirm that the phenazine is the cause?

To confirm that the phenazine compound is the source of cytotoxicity, you should perform the following control experiments:

  • Vehicle Control: Culture your microbes in the presence of the solvent used to dissolve the phenazine compound (e.g., DMSO, ethanol) at the same concentration used in your experiment. This will rule out any cytotoxic effects of the solvent itself.

  • Dose-Response Experiment: Test a range of phenazine concentrations. If the cytotoxicity is directly related to the compound, you should observe a dose-dependent decrease in cell viability.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of the phenazine compound as a negative control.

  • Culture Supernatant from a Non-producing Mutant: If you are working with a phenazine-producing strain, compare the cytotoxic effects of its culture supernatant with that of a mutant strain that cannot produce phenazines.

Q3: Are all microbial species equally sensitive to phenazine cytotoxicity?

No, sensitivity to phenazine cytotoxicity varies significantly among different microbial species and even strains. Factors influencing susceptibility include the microbe's own metabolic activity, its ability to produce antioxidant enzymes to counteract ROS, and the presence of efflux pumps that can actively remove the phenazine from the cell. Generally, Gram-positive bacteria have been reported to be more susceptible to the toxic effects of some phenazines compared to Gram-negative bacteria.

Q4: Can phenazine compounds be beneficial to the producing organism?

Yes, for the producing organism, phenazines can serve several beneficial functions. They can act as virulence factors, helping the bacteria to outcompete other microorganisms in their environment.[1] They are also involved in cell-to-cell communication (quorum sensing), biofilm formation, and iron acquisition by reducing ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺).[3][4][5]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are obscuring the intended experimental results.

Possible Cause: The concentration of the phenazine compound is too high for the specific microbial strain being tested.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Conduct a preliminary experiment to determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of the phenazine compound for your specific microbial strain. This will help you identify a sub-lethal concentration for your main experiments.

  • Use an Adsorbent: Introduce an inert adsorbent material like activated carbon to the culture medium to sequester excess phenazine compounds. This can help maintain a lower, more stable concentration of the free compound in the medium. See the detailed protocol below.

  • Co-culture with a Resistant Strain: In some cases, co-culturing the sensitive strain with a known phenazine-resistant bacterial strain can offer protection. The resistant strain may act as a "sponge," sequestering the toxic compound.

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Causes:

  • Inaccurate pipetting or cell plating.

  • Interference of the phenazine compound with the assay reagents.

  • Bubbles in the wells of the microplate.[6]

  • "Edge effect" in multi-well plates, where wells on the perimeter of the plate evaporate more quickly.[7]

Troubleshooting Steps:

  • Ensure Proper Technique: Use calibrated pipettes and ensure a homogenous cell suspension before plating.

  • Run Assay Controls: Include controls for the phenazine compound with the assay reagents in the absence of cells to check for any direct interaction that might affect the readout (e.g., colorimetric or fluorometric signal).

  • Careful Plate Handling: After adding reagents, visually inspect the plate for bubbles and gently puncture them with a sterile pipette tip if necessary. To mitigate the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile medium or buffer.[7]

  • Optimize Incubation Times: Ensure that the incubation times for both the phenazine treatment and the assay itself are consistent across all experiments.

Data Presentation

Table 1: Cytotoxicity of Pyocyanin against various microbial strains.

Microbial StrainAssay TypeIC50 / MICReference
Staphylococcus aureusMIC38.05 µM[4]
MRSA StrainsBiofilm Eradication47.56 µM (29.7–56.8% destruction)[4]
Escherichia coliMIC4.76 µM[4]
Klebsiella pneumoniaeMIC11.89 µM[4]
Bacillus cereusMIC11.89 µM[4]
Salmonella entericaMIC11.89 µM[4]
Aspergillus nigerAntifungal AssayHigh sensitivity[3]
Aspergillus fumigatusAntifungal AssayHigh sensitivity[3]
Candida albicansAntifungal AssayModerate sensitivity[3]
Candida tropicalisAntifungal AssayModerate sensitivity[3]
Candida kruseiAntifungal AssayLow sensitivity[3]

Table 2: Cytotoxicity of Phenazine-1-Carboxamide (PCN) against cancer cell lines.

Cell LineIC50Reference
A549 (Lung Carcinoma)32-40 µM[8]
HeLa (Cervical Cancer)32-40 µM[8]
SW480 (Colon Adenocarcinoma)32-40 µM[8]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][9][10][11]

Materials:

  • 96-well clear-bottom microplates

  • Microbial culture in logarithmic growth phase

  • Appropriate culture medium

  • Phenazine compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Prepare a suspension of your microbial culture and adjust the cell density to a predetermined optimal concentration. Add 100 µL of the cell suspension to each well of a 96-well plate. Include wells with medium only as a blank control.

  • Compound Treatment: Prepare serial dilutions of the phenazine compound in the culture medium. Add the desired final concentrations of the phenazine compound to the appropriate wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate under the optimal growth conditions for your microbe for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 1-4 hours under the same growth conditions. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control.

Protocol 2: Mitigation of Phenazine Cytotoxicity using Activated Carbon

Materials:

  • Sterile activated carbon

  • Microbial culture

  • Culture medium

  • Phenazine compound

Procedure:

  • Determine Optimal Activated Carbon Concentration: Before your main experiment, test different concentrations of activated carbon (e.g., 0.1%, 0.5%, 1% w/v) in your culture medium to ensure it does not negatively impact microbial growth in the absence of the phenazine.

  • Prepare Culture Medium: Add the predetermined optimal concentration of sterile activated carbon to your liquid culture medium.

  • Inoculation and Treatment: Inoculate the medium containing activated carbon with your microbial culture. Add the phenazine compound at the desired concentration.

  • Incubation: Incubate the culture under standard conditions. The activated carbon will adsorb a portion of the phenazine, reducing its effective concentration in the medium.

  • Monitoring Growth: Monitor microbial growth over time using methods such as optical density (OD600) measurements or colony-forming unit (CFU) counts.

  • Comparison: Compare the growth in the presence of the phenazine and activated carbon to cultures with the phenazine alone and to untreated controls.

Mandatory Visualizations

Phenazine_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare microbial culture (logarithmic phase) C Seed cells in 96-well plate A->C B Prepare phenazine stock solution D Add serial dilutions of phenazine B->D C->D E Incubate for exposure period D->E F Add MTT reagent E->F G Incubate for formazan formation F->G H Add solubilization solution G->H I Measure absorbance (570 nm) H->I J Calculate % cell viability I->J

Caption: Experimental workflow for assessing phenazine cytotoxicity using the MTT assay.

Phenazine_Iron_Acquisition phenazine Phenazine (e.g., PCA) fe3 Insoluble Fe(III) phenazine->fe3 reduces fe2 Soluble Fe(II) fe3->fe2 uptake Fe(II) uptake system (Feo) fe2->uptake bacterium Bacterial Cell biofilm Enhanced Biofilm Formation bacterium->biofilm uptake->bacterium

Caption: Phenazine-mediated iron acquisition pathway.

Phenazine_Quorum_Sensing cluster_cell Pseudomonas aeruginosa Cell lasI LasI (Synthase) hsl 3-oxo-C12-HSL (Autoinducer) lasI->hsl synthesizes lasR LasR (Receptor) hsl->lasR binds & activates dna DNA lasR->dna binds to genes Virulence Gene Expression dna->genes regulates phenazine Phenazine Production genes->phenazine

Caption: Simplified diagram of the Las quorum sensing system in P. aeruginosa.

References

How to minimize signal interference from 1-Methylphenazine in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing signal interference from 1-Methylphenazine in your assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my assays?

A1: this compound (MPH) is a redox-active organic compound. Its chemical structure allows it to interfere with assays through three primary mechanisms:

  • Intrinsic Fluorescence: MPH is a fluorescent molecule, exhibiting blue fluorescence with an approximate excitation maximum around 340 nm and an emission maximum around 465 nm. This autofluorescence can lead to false positive signals in fluorescence-based assays that operate in a similar spectral range.

  • Light Absorbance: MPH absorbs light in the visible spectrum, with absorption peaks reported between 450 and 490 nm in methanol.[1] This can interfere with absorbance-based assays or cause an "inner filter effect" in fluorescence assays, leading to false negatives.

  • Redox Activity: As a phenazine, MPH can participate in oxidation-reduction reactions. This redox cycling can interfere with enzymatic assays, particularly those involving electron transfer or the generation of reactive oxygen species (ROS), leading to either false positives or negatives depending on the assay format.

Q2: I'm seeing an unexpected increase in signal in my fluorescence assay when this compound is present. What could be the cause?

A2: This is likely due to the intrinsic fluorescence of this compound. If your assay uses a fluorophore with an emission spectrum that overlaps with that of MPH (around 465 nm), your instrument will detect the fluorescence from both your probe and the interfering compound, leading to an artificially high signal.

Q3: My absorbance assay results are inconsistent when testing samples containing this compound. Why?

A3: The absorbance of this compound itself can directly interfere with colorimetric and absorbance-based assays, especially if the detection wavelength is near its absorbance maxima (450-490 nm). This can lead to an overestimation of the signal.

Q4: Can this compound affect my cell-based assay?

A4: Yes. Besides spectral interference, the redox activity of this compound can have biological consequences. It can generate reactive oxygen species (ROS), which may induce cytotoxicity or interfere with cellular signaling pathways, leading to misleading results in cell viability, apoptosis, or signaling assays.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Fluorescence-Based Assays

This guide provides a step-by-step approach to diagnosing and mitigating high background fluorescence caused by this compound.

Troubleshooting Workflow

A High Background Fluorescence Observed B Is this compound (MPH) present? A->B C Identify alternative sources of fluorescence B->C No D Run a 'MPH-only' control (no analyte) B->D Yes E Does the control show high fluorescence? D->E F Interference confirmed. Proceed to mitigation. E->F Yes G Issue is not MPH-related. Troubleshoot other components. E->G No H Mitigation Strategy 1: Use a Red-Shifted Fluorophore F->H I Mitigation Strategy 2: Spectral Unmixing F->I J Mitigation Strategy 3: Sample Cleanup F->J K Resolved? H->K I->K J->K L Yes K->L M No K->M N Contact Technical Support M->N

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data Summary: Mitigation of Fluorescence Interference

The following table provides a hypothetical example of the effectiveness of different mitigation strategies in reducing fluorescence interference from 10 µM this compound in an assay with a blue fluorescent reporter.

Mitigation StrategyRaw Signal (RFU)Background (MPH only)Signal-to-Background Ratio
None15000100001.5
Red-Shifted Fluorophore800050016
Spectral Unmixing14500 (Corrected)10000 (Pre-correction)14.5
Sample Cleanup (SPE)750030025

Experimental Protocols:

  • Protocol 1: Using a Red-Shifted Fluorophore

    • Rationale: To avoid the blue emission of this compound, switch to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum).

    • Procedure:

      • Identify a suitable red-shifted fluorophore with excitation >550 nm and emission >600 nm that is compatible with your assay.

      • Validate the new fluorophore with your analyte to ensure it provides a robust signal.

      • Re-run the assay with the red-shifted fluorophore in the presence and absence of this compound to confirm the reduction in interference.

  • Protocol 2: Spectral Unmixing

    • Rationale: This computational method separates the emission spectra of multiple fluorophores in a sample, including the interfering signal from this compound.

    • Procedure:

      • Acquire full emission spectra for:

        • Your sample containing both the assay fluorophore and this compound.

        • A control sample containing only the assay fluorophore.

        • A control sample containing only this compound at the same concentration as in the test sample.

      • Use software with spectral unmixing capabilities (often available with modern plate readers and microscopes) to deconvolve the mixed spectra.

      • The software will calculate the contribution of each component, allowing you to subtract the signal from this compound.

Issue 2: Inaccurate Results in Absorbance-Based Assays

This guide addresses interference from the intrinsic absorbance of this compound.

Troubleshooting Workflow

A Inaccurate Absorbance Readings B Is this compound (MPH) present? A->B C Check for other interfering substances B->C No D Run a 'MPH-only' control at assay wavelength B->D Yes E Does the control show significant absorbance? D->E F Interference confirmed. Proceed to correction. E->F Yes G Issue is not MPH-related. Troubleshoot other components. E->G No H Correction Strategy 1: Background Subtraction F->H I Correction Strategy 2: Change Wavelength F->I J Correction Strategy 3: Sample Cleanup F->J K Resolved? H->K I->K J->K L Yes K->L M No K->M N Contact Technical Support M->N

Caption: Troubleshooting workflow for absorbance interference.

Quantitative Data Summary: Correction of Absorbance Interference

The following table shows a hypothetical example of correcting for absorbance interference from 10 µM this compound in an assay measured at 450 nm.

MeasurementAbsorbance at 450 nm
Sample + MPH0.85
MPH only0.25
Corrected Sample Absorbance0.60

Experimental Protocols:

  • Protocol 3: Background Subtraction

    • Rationale: To correct for the absorbance of this compound by subtracting its contribution to the total signal.

    • Procedure:

      • Prepare your test samples containing the analyte and this compound.

      • Prepare parallel blank samples containing the same concentration of this compound in the same assay buffer, but without the analyte.

      • Measure the absorbance of both the test and blank samples at the desired wavelength.

      • Subtract the average absorbance of the blank samples from the absorbance of your test samples to obtain the corrected absorbance.

Issue 3: Unreliable Results in Redox-Based or Enzymatic Assays

This guide addresses interference from the redox activity of this compound.

Troubleshooting Workflow

A Unreliable Results in Redox/Enzymatic Assay B Is this compound (MPH) present? A->B C Check for other potential inhibitors/activators B->C No D Run a 'MPH + Assay Components (no enzyme)' control B->D Yes E Does the control show a change in signal? D->E F Redox interference likely. Proceed to confirmation. E->F Yes G Issue may be direct enzyme inhibition/activation. E->G No H Confirmation Assay: Resazurin Reduction Assay F->H I Does MPH reduce resazurin? H->I J Redox cycling confirmed. Proceed to mitigation. I->J Yes K Mitigation Strategy 1: Change Assay Format J->K L Mitigation Strategy 2: Sample Cleanup J->L M Resolved? K->M L->M N Yes M->N O No M->O P Contact Technical Support O->P

Caption: Troubleshooting workflow for redox interference.

Quantitative Data Summary: Detection of Redox Activity

The following table provides a hypothetical example of results from a resazurin reduction assay to detect the redox activity of this compound.

ConditionFluorescence (RFU) at 590 nmInterpretation
Resazurin only500Baseline
Resazurin + 10 µM MPH8000MPH is redox active
Resazurin + Positive Control12000Assay is working

Experimental Protocols:

  • Protocol 4: Resazurin Reduction Assay for Detecting Redox Cycling

    • Rationale: To determine if this compound is a redox-cycling compound by measuring its ability to reduce the weakly fluorescent resazurin to the highly fluorescent resorufin.

    • Procedure:

      • Prepare a solution of 10 µM resazurin in your assay buffer.

      • Add this compound to the resazurin solution at the same concentration used in your primary assay.

      • Incubate the mixture for 30 minutes at room temperature, protected from light.

      • Measure the fluorescence with excitation at ~560 nm and emission at ~590 nm.

      • An increase in fluorescence compared to a resazurin-only control indicates that this compound is redox active.

  • Protocol 5: Sample Cleanup by Solid-Phase Extraction (SPE)

    • Rationale: To physically remove this compound from the sample before analysis. This is applicable for all types of interference.

    • Procedure:

      • Choose an SPE cartridge with a stationary phase that will retain this compound while allowing your analyte of interest to pass through (or vice versa). A C18 (reverse-phase) cartridge may be suitable for a polar analyte and the more hydrophobic this compound.

      • Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol and then water).

      • Load your sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove any non-specifically bound components.

      • Elute your analyte of interest with a strong solvent.

      • Collect the eluate and proceed with your assay. Method development will be required to optimize separation and recovery.

References

Technical Support Center: Enhancing the Long-Term Stability of 1-Methylphenazine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of 1-Methylphenazine solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Question: My this compound solution changed color (e.g., from yellow to brownish) after a short period. What is the likely cause and how can I prevent it?

Answer: Discoloration of your this compound solution is a primary indicator of degradation. The most common causes are exposure to light and oxidation. Phenazine derivatives are known to be sensitive to light, which can trigger photo-degradation pathways. Additionally, the presence of dissolved oxygen can lead to oxidative degradation of the molecule.

To prevent discoloration:

  • Protect from Light: Always store this compound solutions in amber-colored vials or wrap the container with aluminum foil to block light exposure.

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work in a Controlled Atmosphere: If possible, prepare and handle the solutions in a glove box under an inert atmosphere.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

Question: I am observing a decrease in the concentration of this compound in my stock solution over time, even when stored in the dark. What could be the reason?

Answer: A gradual decrease in concentration, even in the absence of light, suggests thermal degradation or a slow reaction with the solvent or impurities. The stability of this compound can be influenced by temperature and the chemical nature of the solvent.

To mitigate this issue:

  • Optimize Storage Temperature: Store stock solutions at a lower temperature, such as 2-8°C or even -20°C, to slow down the rate of thermal degradation. Refer to the stability data for your specific solvent.

  • Solvent Selection: Ensure you are using a high-purity, appropriate solvent. Protic solvents may participate in degradation pathways more readily than aprotic solvents. Consider using anhydrous solvents if water-mediated degradation is suspected.

  • pH Control: The stability of phenazine derivatives can be pH-dependent. If you are using a buffered solution, ensure the pH is in a range that minimizes degradation. For phenazine-1-carboxylic acid, stability is higher in neutral or alkaline conditions. The effect of pH on this compound should be determined empirically.

Question: I see extra peaks appearing in the HPLC chromatogram of my aged this compound solution. What are these, and how can I identify them?

Answer: The appearance of new peaks in your HPLC chromatogram is a strong indication of the formation of degradation products. These products can arise from oxidation, photodegradation, or other chemical transformations of the this compound molecule.

To identify these degradation products:

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products. This will help in understanding the degradation pathways and confirming that your analytical method is "stability-indicating."

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent drug and the unknown peaks. The mass difference can provide clues about the chemical modification (e.g., addition of an oxygen atom in oxidation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant degradation products, isolation followed by NMR spectroscopy can elucidate their complete chemical structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The main factors influencing the stability of this compound solutions are:

  • Light: Exposure to UV and visible light can cause significant photodegradation.

  • Temperature: Higher temperatures accelerate the rate of thermal degradation.

  • Oxygen: The presence of molecular oxygen can lead to oxidative degradation.

  • pH: The stability of the phenazine ring can be influenced by the pH of the solution.

  • Solvent: The choice of solvent can impact stability due to differences in polarity, proticity, and the presence of impurities.

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life is highly dependent on the storage conditions (solvent, concentration, temperature, and light protection). A solution stored in an appropriate solvent, protected from light, and kept at a low temperature will have a significantly longer shelf-life than one exposed to ambient conditions. It is crucial to perform your own stability studies to determine the shelf-life for your specific application and storage conditions.

Q3: Are there any recommended stabilizers or antioxidants for this compound solutions?

A3: While specific studies on stabilizers for this compound are not widely published, general antioxidants used for organic molecules could be considered. These may include hindered phenols like butylated hydroxytoluene (BHT) or radical scavengers. However, the compatibility and effectiveness of any additive must be experimentally verified, as they could also interfere with your experiments. The primary and most effective stabilization strategy is to control the environmental factors: light, temperature, and oxygen.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and reliable method for monitoring the stability of a this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. Key parameters to monitor over time include:

  • The peak area or height of the this compound peak (to determine concentration).

  • The appearance and growth of any new peaks (degradation products).

  • Changes in the physical appearance of the solution (color, clarity).

Data Presentation

The following table provides illustrative data on the stability of a hypothetical this compound solution (1 mg/mL in Acetonitrile) under different storage conditions. Note: This data is for illustrative purposes to demonstrate stability trends and should be confirmed by experimental studies.

Storage ConditionTime (Days)This compound Remaining (%)Appearance
Ambient (25°C), Exposed to Light 0100Clear, pale yellow
185Slight darkening
740Brownish
Ambient (25°C), Protected from Light 0100Clear, pale yellow
198No change
792Slight yellowing
Refrigerated (4°C), Protected from Light 0100Clear, pale yellow
799No change
3097No change
Frozen (-20°C), Protected from Light 0100Clear, pale yellow
7>99No change
30>99No change

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the validation of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Cool and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Dilute with mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the degradation products generated in the forced degradation study do not interfere with the peak of this compound.

Visualizations

degradation_pathway cluster_main Potential Degradation Pathway of this compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_demethylation Demethylation MP This compound MPO This compound-N-oxide MP->MPO [O] RingCleavage Ring Cleavage Products MP->RingCleavage Phenazine Phenazine MP->Phenazine -CH3

Caption: A potential degradation pathway for this compound.

experimental_workflow cluster_workflow Workflow for Stability Assessment of this compound Solutions A Prepare this compound Stock Solution B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop & Validate Stability-Indicating HPLC Method A->C B->C Identify Degradants D Conduct Long-Term Stability Study (Different Storage Conditions) C->D E Analyze Samples at Pre-defined Time Points D->E F Evaluate Data: - Assay of this compound - Degradation Products - Mass Balance E->F G Determine Shelf-Life and Optimal Storage Conditions F->G

Caption: Experimental workflow for stability assessment.

Technical Support Center: Overcoming Limitations of 1-Methylphenazine in Mixed Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the effective use of 1-Methylphenazine in mixed microbial cultures.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and mixed microbial communities.

Problem Possible Causes Recommended Solutions
Inconsistent antimicrobial activity 1. Degradation of this compound: Some microbes within the culture may degrade the compound. 2. Binding to media components: The compound may adsorb to proteins or other molecules in the growth medium. 3. Development of resistance: Sub-lethal concentrations can lead to the development of resistance in some microbial populations.1. Stability Assay: Perform a stability assay of this compound in your specific culture medium and supernatant. 2. Media Optimization: Test the efficacy in a minimal defined medium to reduce potential interactions. 3. Dose-Response Analysis: Conduct a thorough dose-response experiment to determine the optimal concentration range.
Unexpected shifts in microbial population dynamics 1. Differential Toxicity: this compound may have varying levels of toxicity towards different microbial species (e.g., Gram-positive vs. Gram-negative). 2. Quorum Sensing Interference: As a phenazine, it can interfere with bacterial communication, favoring the growth of certain species over others.[1]1. Species-Specific MIC Testing: Determine the Minimum Inhibitory Concentration (MIC) for individual key species from your mixed culture. 2. Population Dynamics Analysis: Use techniques like qPCR or 16S rRNA gene sequencing to monitor population shifts over time.
Poor solubility of this compound in aqueous media 1. Hydrophobic Nature: this compound has low solubility in water.1. Solvent Optimization: Use a small amount of a biocompatible solvent like DMSO to prepare a stock solution before diluting it in the culture medium. 2. Vehicle Control: Always include a vehicle control (medium with the solvent) in your experiments to account for any effects of the solvent itself.
Difficulty in quantifying this compound concentration 1. Complex Matrix: The presence of various microbial metabolites and media components can interfere with analytical measurements.1. Sample Preparation: Develop a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your samples before analysis. 2. Analytical Method Validation: Use a validated analytical method like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The principal effect of phenazines like this compound is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components, and the uncoupling of oxidative phosphorylation.

Q2: How does this compound affect biofilm formation in mixed microbial cultures?

A2: Phenazines are involved in quorum sensing, which is a critical process for biofilm formation in many bacterial species.[1] By potentially interfering with these signaling pathways, this compound can either inhibit or, in some cases, alter the structure and composition of mixed-species biofilms. The outcome is often dependent on the specific microbial species present and their individual responses to the compound.

Q3: Can microbes degrade this compound?

A3: Yes, it is possible for some microorganisms within a mixed culture to degrade this compound. Microbial consortia are known for their ability to break down complex aromatic compounds.[2][3][4][5] The degradation potential will depend on the metabolic capabilities of the specific microbial community.

Q4: Is this compound equally effective against all types of bacteria?

A4: Not necessarily. There can be differential toxicity between different bacterial species, particularly between Gram-positive and Gram-negative bacteria, due to differences in their cell wall structure and efflux pump systems. It is recommended to determine the susceptibility of key individual species within your mixed culture.

Q5: How can I monitor the impact of this compound on the composition of my mixed microbial culture?

A5: To track changes in the microbial population, you can use molecular techniques such as quantitative PCR (qPCR) to target specific microbial groups or 16S rRNA gene sequencing for a more comprehensive community analysis.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in a Mixed Culture Supernatant

Objective: To assess the degradation rate of this compound in the presence of microbial metabolites.

Methodology:

  • Grow the mixed microbial culture to the desired phase (e.g., mid-log or stationary).

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Filter-sterilize the supernatant to remove any remaining cells.

  • Spike the sterile supernatant with a known concentration of this compound.

  • Incubate the spiked supernatant under the same conditions as your experiment.

  • Take samples at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Prepare the samples for analysis (e.g., extraction).

  • Quantify the concentration of this compound at each time point using a validated HPLC method.

  • Plot the concentration over time to determine the stability profile.

Protocol 2: Quantifying Microbial Population Shifts using qPCR

Objective: To determine the effect of this compound on the relative abundance of specific microbial groups within a mixed culture.

Methodology:

  • Set up your mixed culture experiment with different concentrations of this compound and a no-treatment control.

  • Collect samples from each condition at various time points.

  • Extract total DNA from each sample.

  • Design or obtain qPCR primers specific to the 16S rRNA gene of the microbial groups of interest.

  • Perform qPCR using a standard protocol with appropriate controls (e.g., no template control, standard curves for absolute quantification).

  • Analyze the qPCR data to determine the change in the copy number of the target genes, which reflects the relative abundance of the corresponding microbial groups.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Mixed Microbial Culture treatment Treat Culture with This compound prep_culture->treatment prep_1mp Prepare this compound Stock Solution prep_1mp->treatment incubation Incubate under Controlled Conditions treatment->incubation sampling Collect Samples at Time Points incubation->sampling dna_extraction DNA Extraction sampling->dna_extraction hplc HPLC Analysis of 1-MP sampling->hplc qpcr qPCR Analysis dna_extraction->qpcr data_analysis Data Analysis and Interpretation qpcr->data_analysis hplc->data_analysis

Caption: Experimental workflow for evaluating this compound in a mixed culture.

quorum_sensing_pathway cluster_producer Producer Cell cluster_environment Extracellular Environment cluster_receiver Receiver Cell synthase Signal Synthase signal Autoinducer Signal synthase->signal signal_out Autoinducer Signal signal->signal_out one_mp This compound receptor Receptor Protein one_mp->receptor Potential Interference signal_out->receptor Binds gene_expression Target Gene Expression (e.g., Biofilm Formation) receptor->gene_expression

Caption: Potential interference of this compound with quorum sensing signaling.

References

Validation & Comparative

A Comparative Guide to 1-Methylphenazine and Pyocyanin as Electron Shuttles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial physiology and bioenergetics, electron shuttles play a pivotal role in facilitating extracellular electron transfer (EET). These small, redox-active molecules act as intermediaries, accepting electrons from cellular metabolism and donating them to external acceptors. This guide provides a detailed comparison of two prominent phenazine-based electron shuttles: 1-methylphenazine and pyocyanin. Both are produced by the opportunistic pathogen Pseudomonas aeruginosa and are integral to its survival, virulence, and biofilm formation.

Performance Comparison at a Glance

A quantitative comparison of the electrochemical properties of this compound and pyocyanin is essential for understanding their relative efficiencies as electron shuttles. The following table summarizes their key performance indicators.

PropertyThis compound (as 1-Methoxy-5-methylphenazinium methyl sulfate)Pyocyanin
Formal Redox Potential (E°' at pH 7) ~ +63 mV vs. SHE[1]-34 mV vs. SHE[2]
Electron Transfer Rate Not directly measured (k⁰)Reaction rate constant with NADPH: 80 M⁻¹s⁻¹
Molecular Weight 194.23 g/mol 210.23 g/mol
Color (Oxidized State) Rosy pink[1]Blue[3]
Producer Organism Pseudomonas aeruginosaPseudomonas aeruginosa[3]

In-Depth Analysis of Electron Shuttling Capabilities

This compound , as part of the broader class of phenazines, is recognized for its role in mediating electron transfer. While specific data for this compound is limited, studies on the closely related compound 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) provide valuable insights. 1-methoxyPMS exhibits a more positive redox potential compared to pyocyanin, suggesting it is a stronger oxidizing agent.[1] This property could influence its interaction with different components of the cellular electron transport chain.

Pyocyanin , a well-characterized virulence factor of P. aeruginosa, is a highly efficient electron shuttle.[4] Its negative redox potential allows it to readily accept electrons from reduced intracellular carriers like NADH.[2] The reduced pyocyanin can then diffuse across the cell membrane to transfer electrons to external acceptors, a critical process for survival in oxygen-limited environments such as biofilms.[5]

Experimental Protocols

Determination of Formal Redox Potential using Cyclic Voltammetry

Objective: To determine the formal redox potential (E°') of a phenazine derivative.

Materials:

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Potentiostat

  • Solution of the phenazine compound in a suitable electrolyte buffer (e.g., phosphate-buffered saline, pH 7.0)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Prepare a solution of the phenazine of interest at a known concentration (e.g., 1 mM) in the electrolyte buffer.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Perform a cyclic voltammetry scan over a potential range that brackets the expected redox potential of the phenazine. A typical scan rate is 100 mV/s.

  • Record the resulting voltammogram, which will show a pair of peaks corresponding to the oxidation and reduction of the phenazine.

  • The formal redox potential (E°') is calculated as the midpoint potential between the anodic (oxidation) and cathodic (reduction) peak potentials: E°' = (Epa + Epc) / 2.

  • Repeat the measurement at various scan rates to check for reversibility. For a reversible system, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred).

Signaling Pathways and Cellular Interactions

Electron shuttles do not merely facilitate energy metabolism; they are also key signaling molecules that can modulate cellular physiology and host-pathogen interactions.

Pyocyanin-Induced NRF2-ARE Signaling Pathway

Pyocyanin is known to induce oxidative stress in host cells by generating reactive oxygen species (ROS). This triggers a defensive cellular response mediated by the NRF2-ARE signaling pathway.

Caption: Pyocyanin-induced NRF2-ARE signaling pathway.

This compound and Cellular Redox Homeostasis

While a specific signaling pathway for this compound has not been as extensively characterized as that for pyocyanin, its role as a redox-active molecule implies a significant impact on cellular redox homeostasis. It can interact with intracellular reducing equivalents and influence the overall redox state of the cell.

Methylphenazine_Redox_Cycle cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular NADH NADH NAD NAD+ NADH->NAD Oxidation Oxidized_MP Oxidized This compound NADH->Oxidized_MP e- Reduced_MP Reduced This compound Reduced_MP->Oxidized_MP Oxidation Electron_Acceptor External Electron Acceptor (e.g., O2) Reduced_MP->Electron_Acceptor e- Oxidized_MP->Reduced_MP Reduction Reduced_Acceptor Reduced Acceptor Electron_Acceptor->Reduced_Acceptor Reduction

Caption: Generalized electron shuttling by this compound.

Experimental Workflow for Comparing Electron Shuttle Performance

To empirically compare the electron shuttling efficiency of this compound and pyocyanin, a microbial fuel cell (MFC)-based assay can be employed. This workflow allows for the direct measurement of electron transfer from a bacterial culture to an electrode, mediated by the electron shuttles.

MFC_Workflow cluster_setup Experimental Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Start Start: Prepare MFCs Inoculate Inoculate MFCs with P. aeruginosa Δphz mutant Start->Inoculate Add_Shuttles Add Electron Shuttles to Separate MFCs (Control, this compound, Pyocyanin) Inoculate->Add_Shuttles Incubate Incubate under Anaerobic Conditions Add_Shuttles->Incubate Measure_Voltage Measure Voltage Output over Time Incubate->Measure_Voltage Measure_Current Measure Current Density Incubate->Measure_Current CV_Analysis Perform Cyclic Voltammetry on MFC Supernatant Incubate->CV_Analysis Power_Density Calculate Power Density Curves Measure_Voltage->Power_Density Measure_Current->Power_Density Compare_Performance Compare Maximum Power Density and Coulombic Efficiency CV_Analysis->Compare_Performance Power_Density->Compare_Performance End End: Determine Relative Shuttle Efficiency Compare_Performance->End

Caption: Workflow for comparing electron shuttle performance.

Conclusion

Both this compound and pyocyanin are effective electron shuttles produced by Pseudomonas aeruginosa. Pyocyanin, with its more negative redox potential, is well-suited to accept electrons from intracellular donors. In contrast, the estimated more positive potential of this compound suggests it may interact differently with the cellular redox machinery. The choice of electron shuttle for specific biotechnological or therapeutic applications will depend on the desired electrochemical properties and the biological context. Further research is warranted to fully elucidate the electron transfer kinetics and specific signaling roles of this compound to enable a more complete comparison with the well-studied pyocyanin.

References

Validating the Electrochemical Performance of 1-Methylphenazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical performance of 1-Methylphenazine and its alternatives, supported by experimental data and detailed methodologies. The information is intended to assist researchers in validating the electrochemical properties of this compound and selecting appropriate redox mediators for various applications, including microbial fuel cells and biosensing.

Comparative Electrochemical Data

Parameter1-Methoxyphenazine (as a proxy for this compound)PyocyaninNeutral Red
Redox Potential (E₀') pH-dependent; quasi-reversible reduction.[1]Oxidation peak at -243 mV (quasi-reversible).-0.325 V.[2]
Electron Transfer Mechanism 1e⁻, 1H⁺ diffusion-controlled process.[1]Reversible redox reaction involving two electrons.Two-electron transfer.
Heterogeneous Electron Transfer Rate Constant (k₀) Determined to be a quasi-reversible process.[1]Not explicitly stated, but described as a reversible transformation.Not explicitly stated.
Performance in Microbial Fuel Cells (MFCs) Phenazine derivatives, in general, enhance electron transfer and power output in MFCs.[3][4]Enables substantial electron transfer, significantly increasing power output compared to strains deficient in its production.[3][4]Effective electron mediator, increasing current generation from glucose in MFCs.[2] A 15 mM concentration resulted in a maximal current of 1.36 mA and a power intensity of 467.6 mW/m².
Power Density in MFCs (Example) A microbial fuel cell supplemented with 5-methyl 1-hydroxy phenazine (a derivative) generated a maximum power density of 258 ± 4.5 mW/m².[2]Engineered E. coli producing pyocyanin increased MFC power density from 127 ± 5 mW/m² to 806 ± 7 mW/m².[5]Not explicitly stated in terms of power density.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating electrochemical performance data. Below is a standard protocol for cyclic voltammetry, a fundamental technique for characterizing redox-active compounds like this compound.

Experimental Protocol: Cyclic Voltammetry of this compound

Objective: To determine the redox potential and assess the reversibility of the electron transfer process of this compound.

Materials:

  • This compound

  • Supporting Electrolyte (e.g., 0.1 M Potassium Chloride - KCl in aqueous solution, or 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆ in organic solvent)

  • Solvent (e.g., deionized water, or a dry organic solvent like acetonitrile or dimethylformamide)

  • Three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

    • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent.

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Assemble the three electrodes in the electrochemical cell containing the this compound solution with the supporting electrolyte.

    • Ensure the tip of the reference electrode is placed close to the working electrode.

  • Deoxygenation:

    • Bubble the solution with an inert gas (Nitrogen or Argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters on the potentiostat software:

      • Initial Potential: A potential where no reaction is expected to occur.

      • Vertex Potential 1 (Switching Potential): A potential sufficiently beyond the expected oxidation or reduction peak.

      • Vertex Potential 2: A potential sufficiently beyond the other redox peak.

      • Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and perform scans at various rates to study the kinetics.

      • Number of Cycles: Typically 2-3 cycles are sufficient to observe a stable voltammogram.

    • Run the experiment and record the cyclic voltammogram (a plot of current vs. potential).

  • Data Analysis:

    • From the voltammogram, determine the anodic peak potential (Epa) and cathodic peak potential (Epc).

    • Calculate the formal redox potential (E₀') as the average of Epa and Epc.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

    • Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

Visualizations

Experimental Workflow for Electrochemical Validation

The following diagram illustrates the typical workflow for validating the electrochemical performance of a redox-active compound like this compound.

experimental_workflow cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte and Electrolyte Solutions assemble_cell Assemble 3-Electrode Electrochemical Cell prep_solution->assemble_cell prep_electrodes Clean and Polish Working Electrode prep_electrodes->assemble_cell deoxygenate Deoxygenate Solution (N2/Ar Purge) assemble_cell->deoxygenate run_cv Perform Cyclic Voltammetry Scans deoxygenate->run_cv vary_scan_rate Vary Scan Rate run_cv->vary_scan_rate determine_potentials Determine Redox Potentials (Epa, Epc) vary_scan_rate->determine_potentials analyze_kinetics Analyze Electron Transfer Kinetics determine_potentials->analyze_kinetics compare_performance Compare with Alternatives analyze_kinetics->compare_performance electron_transfer_pathway cluster_microbe Microorganism cluster_mediator Redox Mediator (Phenazine) cluster_anode Anode substrate Organic Substrate (e.g., Glucose) metabolism Metabolic Processes substrate->metabolism Oxidation nad NADH metabolism->nad produces med_ox Mediator (Oxidized) nad->med_ox reduces med_red Mediator (Reduced) anode Anode Surface med_red->anode oxidizes ext_circuit External Circuit anode->ext_circuit e- flow

References

Efficacy of 1-Methylphenazine in Comparison to Other Phenazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported efficacy of various phenazine derivatives, with a special focus on contextualizing the potential role of 1-Methylphenazine. Due to a notable lack of direct experimental data on this compound's biological activity, this document synthesizes findings from studies on closely related phenazine compounds to infer its likely properties based on established structure-activity relationships. This guide aims to be a valuable resource by summarizing current knowledge and highlighting critical gaps in research, thereby informing future investigations into the therapeutic potential of novel phenazine derivatives.

Introduction to Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably of the Pseudomonas and Streptomyces genera.[1] These molecules are characterized by a dibenzopyrazine core structure and exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiparasitic properties.[1] The biological functions of phenazines are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with cellular electron transport chains.[1] The diverse functionalities of the phenazine core, arising from various substitutions, significantly influence their therapeutic potential and spectrum of activity.

Comparative Efficacy Data

While direct experimental data on the efficacy of this compound is not available in the current body of scientific literature, the following tables summarize the reported antimicrobial and cytotoxic activities of the parent phenazine molecule and other relevant derivatives. This comparative data provides a framework for understanding the potential efficacy of this compound based on structural similarities.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of Phenazine Derivatives against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Acidovorax avenae subsp. citrulli17.44 - 34.87[2]
Bacillus subtilis17.44 - 34.87[2]
Candida albicans17.44 - 34.87[2]
Escherichia coli17.44 - 34.87[2]
Xanthomonas campestris pv. vesicatoria17.44 - 34.87[2]
Ralstonia solanacearum62.50[2]
Phenazine-5,10-dioxide (PDO)Pseudomonas syringae< 62.50[2]
Enterobacter aerogenes< 62.50[2]
Ralstonia solanacearum62.50[2]
6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide (18c)MRSA16[3]
9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e)MRSA32[3]
E. coli32[3]

MRSA: Methicillin-resistant Staphylococcus aureus

Anticancer Activity

Table 2: Half-maximal Inhibitory Concentrations (IC50) of Phenazine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
PhenazineHepG2 (Liver Carcinoma)7.8 (48h)[4]
T24 (Bladder Carcinoma)17 (48h)[4]
Benzo[a]pyrano[2,3-c]phenazine derivative (6{1,2,1,9})HepG2 (Liver Carcinoma)6.71[5]
2-chloro-N-(phenazin-2-yl)benzamide (4)K562 (Leukemia)Comparable to Cisplatin[6]
HepG2 (Liver Carcinoma)Comparable to Cisplatin[6]

Structure-Activity Relationship (SAR) and Inferences for this compound

The biological activity of phenazine derivatives is highly dependent on the nature and position of substituents on the phenazine core.

  • Hydroxylation and Carboxylation: The presence of hydroxyl and carboxyl groups, as seen in 1-hydroxyphenazine and phenazine-1-carboxylic acid (PCA), is often associated with potent antimicrobial activity.[7]

  • Halogenation: The addition of halogen atoms, such as chlorine, can enhance the antimicrobial and anticancer properties of phenazines. For instance, a dichloro-substituted phenazine carboxamide showed an MIC of 16 µg/mL against MRSA.[3]

  • Methylation: The position of methyl groups can influence activity. While there is no direct data for this compound, a related compound, 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide, demonstrated good activity against both MRSA and E. coli (MIC = 32 µg/mL for both).[3] This suggests that methylation can be compatible with broad-spectrum antibacterial activity.

Based on these SAR trends, it can be hypothesized that this compound, as a simple methylated derivative, may exhibit moderate antimicrobial and cytotoxic properties. The methyl group at the 1-position could influence its lipophilicity and interaction with biological targets. However, without direct experimental validation, this remains speculative. The absence of strongly electron-withdrawing or -donating groups, which are often features of highly active derivatives, might suggest that its efficacy would be less potent than some of the more complex, substituted phenazines listed in the tables above.

Signaling Pathways and Mechanisms of Action

Phenazine derivatives exert their biological effects through various mechanisms, which are likely shared by this compound.

Antimicrobial Mechanisms

The primary antimicrobial mechanism of phenazines involves their ability to act as redox-active compounds. They can accept electrons from cellular reductants (like NADH) and subsequently reduce molecular oxygen to produce reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This induces oxidative stress, leading to damage of cellular components and ultimately cell death.

antimicrobial_mechanism Phenazine Phenazine Derivative ReducedPhenazine Reduced Phenazine Phenazine->ReducedPhenazine Cellular Reductases NADH NADH NAD NAD+ ReducedPhenazine->Phenazine O₂ O2 O₂ ROS ROS (O₂⁻, H₂O₂) O2->ROS CellDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellDamage CellDeath Cell Death CellDamage->CellDeath

Caption: Redox cycling of phenazine derivatives leading to ROS production.

Phenazines are also known to be involved in bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[8]

Anticancer Mechanisms

The anticancer activity of phenazines is also linked to ROS production, which can trigger apoptosis (programmed cell death) in cancer cells. Additionally, some phenazine derivatives have been shown to intercalate with DNA and inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.

anticancer_mechanism Phenazine Phenazine Derivative ROS ↑ ROS Production Phenazine->ROS DNA_Intercalation DNA Intercalation Phenazine->DNA_Intercalation Topo_Inhibition Topoisomerase I/II Inhibition Phenazine->Topo_Inhibition Mitochondria Mitochondrial Stress ROS->Mitochondria DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_Inhibition->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanisms of action for phenazine derivatives.

Experimental Protocols

Standardized protocols are crucial for the evaluation and comparison of the efficacy of phenazine derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

  • Prepare a two-fold serial dilution of the phenazine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_workflow start Start step1 Serial Dilution of Phenazine start->step1 step2 Inoculation with Microorganism step1->step2 step3 Incubation step2->step3 step4 Visual Assessment of Growth step3->step4 end Determine MIC step4->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assay

MTT Assay (for IC50 determination):

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the phenazine compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][10]

Conclusion and Future Directions

The existing body of research demonstrates that phenazine derivatives are a promising class of compounds with significant antimicrobial and anticancer potential. The efficacy of these compounds is intricately linked to their substitution patterns, with hydroxylation, carboxylation, and halogenation often enhancing their activity.

While this guide provides a comparative overview of several phenazine derivatives, the most significant finding is the conspicuous absence of efficacy data for this compound. This represents a critical knowledge gap. Future research should prioritize the synthesis and in vitro evaluation of this compound to determine its MIC against a panel of clinically relevant microbes and its IC50 against various cancer cell lines. Such studies are essential to accurately place this compound within the broader context of phenazine pharmacology and to ascertain its potential as a lead compound for drug development. Furthermore, mechanistic studies to elucidate its specific cellular targets and signaling pathways would be invaluable.

References

A Comparative Guide to Alternative Electron Mediators for Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance electron transfer in E. coli-based systems, this guide provides an objective comparison of alternative electron mediators to the commonly used 1-Methylphenazine (PMS), supported by experimental data.

This document outlines the performance of various electron mediators, offering a comprehensive overview of their efficacy, cytotoxicity, and operational parameters. Detailed experimental protocols and visualizations of key processes are included to facilitate the replication and adaptation of these methods in your research.

Performance Comparison of Electron Mediators

The selection of an appropriate electron mediator is critical for optimizing the performance of microbial bioelectrochemical systems. The following table summarizes the quantitative performance of several alternatives to this compound (also known as phenazine methosulfate), focusing on key metrics such as mediated current density and cytotoxicity.

Electron MediatorChemical ClassConcentration (µM)Mediated Current Density (µA/cm²)CytotoxicityReference
This compound (PMS) Phenazine200~10.5High[1]
Neutral Red (NR)Phenazine200~8.0Low[1]
Pyocyanin (PYO)Phenazine200~9.5Moderate[1]
1-Hydroxyphenazine (OHPHZ)Phenazine200~7.0Not specified[1]
Phenazine Ethosulfate (PES)Phenazine200~11.0High[1]
Methylene Blue (MB)Thiazine3003.6 (Power Density: 36 mW/m²)Low to Moderate
2-hydroxy-1,4-naphthoquinone (HNQ)Naphthoquinone501.87 (Power Density: 18.7 mW/m²)Not specified
ThionineThiazineNot specifiedReduction rate faster than O₂ consumptionNot specified[2]
Tetrahydroxy-1,4-benzoquinoneQuinone10011.7 ± 1.1Not specified[3]

Note: The performance of electron mediators can be influenced by various factors, including the specific E. coli strain, substrate, electrode material, and overall system design. The data presented here are for comparative purposes and are extracted from different studies, which may have varying experimental conditions.

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.

Preparation of E. coli Cells and Electrode Immobilization

This protocol is adapted from the work of Simoska et al. (2021).[1]

a. Bacterial Culture Preparation:

  • Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Transfer the overnight culture to a larger volume of fresh LB broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a sterile buffer solution (e.g., 20 mM MOPS buffer, pH 7, containing 10 mM MgCl₂).

  • Resuspend the final cell pellet in the same buffer to a desired optical density.

b. Electrode Immobilization:

  • Use carbon paper electrodes cut to the desired dimensions.

  • Pipette a specific volume of the washed E. coli cell suspension onto the surface of the carbon paper electrode.

  • Allow the cells to immobilize by air-drying in a sterile environment or by applying a gentle vacuum.

Electrochemical Measurements

This protocol is based on the methods described by Simoska et al. (2021).[1]

a. Amperometric Measurements:

  • Set up a three-electrode electrochemical cell containing the working electrode (E. coli-immobilized carbon paper), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Fill the cell with a deoxygenated buffer solution (20 mM MOPS, pH 7, 10 mM MgCl₂) containing a specific concentration of the electron mediator.

  • Apply a constant potential (e.g., +0.5 V vs. Ag/AgCl) to the working electrode.

  • After a stable baseline current is achieved, inject a carbon source (e.g., glucose to a final concentration of 100 mM) to initiate microbial metabolism.

  • Record the resulting catalytic current over time.

b. Cyclic Voltammetry (CV):

  • Use the same three-electrode setup as for amperometry.

  • Scan the potential of the working electrode within a defined range (e.g., -0.6 V to +0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 10 mV/s).

  • Perform CV in the presence and absence of the substrate to observe the redox behavior of the mediator and the catalytic currents generated by E. coli.

Cytotoxicity Assessment

This protocol is adapted from the methods described by Simoska et al. (2021).[1]

a. Bacterial Growth Curves:

  • Inoculate a fresh culture of E. coli in a 96-well microplate containing LB broth.

  • Add the electron mediator to be tested at various concentrations to different wells.

  • Include control wells with no mediator.

  • Incubate the microplate in a plate reader at 37°C with intermittent shaking.

  • Monitor the optical density at 600 nm (OD₆₀₀) over time (e.g., 24 hours) to generate growth curves.

  • Compare the growth curves of E. coli in the presence of the mediator to the control to assess its inhibitory effect.

Visualizing Key Processes

To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_electrochemistry 2. Electrochemical Analysis cluster_cytotoxicity 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis Ecoli_Culture E. coli Culture Cell_Harvest Cell Harvesting & Washing Ecoli_Culture->Cell_Harvest Microplate_Setup 96-well Plate with E. coli Ecoli_Culture->Microplate_Setup Immobilization Immobilization on Electrode Cell_Harvest->Immobilization Three_Electrode_Setup Three-Electrode Setup Immobilization->Three_Electrode_Setup Mediator_Addition Addition of Electron Mediator Three_Electrode_Setup->Mediator_Addition Substrate_Injection Substrate Injection (e.g., Glucose) Mediator_Addition->Substrate_Injection Amperometry Amperometry (Current vs. Time) Substrate_Injection->Amperometry CV Cyclic Voltammetry Substrate_Injection->CV Current_Density_Calc Calculate Current Density Amperometry->Current_Density_Calc CV->Current_Density_Calc Mediator_Concentrations Addition of Mediator Concentrations Microplate_Setup->Mediator_Concentrations Growth_Monitoring OD600 Monitoring over Time Mediator_Concentrations->Growth_Monitoring Growth_Curve_Comp Compare Growth Curves Growth_Monitoring->Growth_Curve_Comp Performance_Eval Performance Evaluation Current_Density_Calc->Performance_Eval Growth_Curve_Comp->Performance_Eval

Caption: Experimental workflow for comparing electron mediators.

Mediated_Electron_Transfer cluster_ecoli E. coli Cell cluster_membrane Cell Membrane cluster_electrode Anode Electrode Glucose Glucose Metabolism Glycolysis & TCA Cycle Glucose->Metabolism NADH NADH Metabolism->NADH NAD NAD+ NADH->NAD e- Mediator_ox Mediator (Ox) NADH->Mediator_ox e- NAD->Metabolism Mediator_red Mediator (Red) Mediator_ox->Mediator_red Electrode Anode Mediator_red->Electrode e- Electrode->Mediator_ox

Caption: Mechanism of mediated electron transfer from E. coli.

References

Unveiling the Dual Role of Phenazines in Methanogenesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of chemical compounds with microbial metabolic pathways is paramount. This guide provides a comparative analysis of 1-methylphenazine's role in methanogenesis, juxtaposed with the well-characterized inhibitor, 2-bromoethanesulfonate (BES). While initial hypotheses may point towards inhibition, emerging evidence suggests that phenazine compounds, such as the closely related neutral red, can significantly enhance methane production. This guide will delve into the experimental data, protocols, and underlying mechanisms of both enhancement and inhibition of this critical biological process.

Quantitative Comparison of Methanogenesis Modulators

CompoundOrganism/SystemConcentrationEffect on Methane ProductionReference
Neutral Red Mixed methanogenic cultures (from coal and food waste)250–500 μM10 to 18-fold increase[1][2]
Methanosarcina barkeri (pure culture with acetate)Not specifiedOrder of magnitude increase[2]
2-Bromoethanesulfonate (BES) Thermophilic anaerobic digestor sludge1 µmol/mlComplete inhibition of methanogenesis from acetate[3]
Thermophilic anaerobic digestor sludge50 µmol/mlComplete inhibition of methanogenesis from CO2[3]
In vitro ruminal cultures30 mM~70% decrease[4]
Rice field soil80 mg/kg49% reduction over control[5]
Sludge-fed microbial fuel cells0.5 mMEffective inhibition[6]

Experimental Protocols

A standardized approach is critical for the cross-validation of findings. Below are detailed methodologies for assessing the impact of chemical compounds on methanogenesis.

Protocol for Testing Inhibition of Methanogenesis

This protocol is adapted from studies on 2-bromoethanesulfonate.[3][7]

  • Inoculum and Medium: Use a methanogenic culture, either a pure strain or a mixed culture from an anaerobic environment (e.g., anaerobic digester sludge, rumen fluid). The medium should be anaerobic and contain essential nutrients and a carbon source for methanogenesis (e.g., acetate, H₂/CO₂).

  • Experimental Setup:

    • Prepare serum bottles with the anaerobic medium.

    • Add the desired concentration of the inhibitor (e.g., 2-bromoethanesulfonate).

    • Include a control group without the inhibitor.

    • Inoculate the bottles with the methanogenic culture.

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Pressurize the headspace with a specific gas mixture (e.g., N₂/CO₂ or H₂/CO₂).

  • Incubation: Incubate the bottles at the optimal temperature for the methanogenic culture (e.g., 37°C for mesophilic, 55°C for thermophilic).

  • Methane Measurement:

    • At regular intervals, collect a headspace gas sample using a gas-tight syringe.

    • Analyze the methane concentration using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Data Analysis: Compare the rate of methane production in the inhibitor-treated groups to the control group to determine the percentage of inhibition.

Protocol for Testing Enhancement of Methanogenesis

This protocol is based on studies investigating the effects of neutral red.[1][2]

  • Inoculum and Medium: Similar to the inhibition protocol, use a relevant methanogenic culture and an appropriate anaerobic medium. The substrate can be a simple carbon source or a complex organic material like coal or food waste.

  • Experimental Setup:

    • Prepare serum bottles with the anaerobic medium and substrate.

    • Add the test compound (e.g., this compound or neutral red) at various concentrations.

    • Include a control group without the test compound.

    • Inoculate with the methanogenic culture.

    • Seal and pressurize the bottles as described for the inhibition protocol.

  • Incubation: Incubate the bottles under appropriate anaerobic and temperature conditions.

  • Methane and Volatile Fatty Acid (VFA) Measurement:

    • Monitor methane production over time using gas chromatography.

    • At the end of the experiment, analyze the liquid phase for VFA concentrations (e.g., acetate, propionate, butyrate) using high-performance liquid chromatography (HPLC) to assess changes in the fermentation profile.

  • Data Analysis: Compare the total methane yield and production rate between the experimental and control groups to quantify the enhancement.

Signaling Pathways and Mechanisms of Action

The contrasting effects of phenazines and BES on methanogenesis stem from their distinct mechanisms of action at the biochemical level.

Proposed Mechanism of Methanogenesis Enhancement by Phenazines

Phenazine compounds like neutral red are proposed to act as electron shuttles, facilitating the transfer of reducing equivalents to methanogens. This enhances the efficiency of the final step in methanogenesis. The proposed pathway involves the delivery of electrons to the membrane-bound heterodisulfide reductase (HdrED) in methanogens like Methanosarcina.[2][8]

Phenazine_Enhancement cluster_environment Anaerobic Environment cluster_phenazine Phenazine Shuttle cluster_methanogen Methanogen Cell Organic_Matter Organic Matter Reducing_Equivalents Reducing Equivalents (e-) Organic_Matter->Reducing_Equivalents Fermentation Reduced_Phenazine Reduced Phenazine Reducing_Equivalents->Reduced_Phenazine e- transfer Oxidized_Phenazine Oxidized Phenazine Reduced_Phenazine->Oxidized_Phenazine HdrED Heterodisulfide Reductase (HdrED) Reduced_Phenazine->HdrED e- donation CoM_SH_CoB_SH CoM-SH + CoB-SH HdrED->CoM_SH_CoB_SH Reduction CoM_S_S_CoB CoM-S-S-CoB CoM_S_S_CoB->HdrED CH4_Production Methane (CH4) Production CoM_SH_CoB_SH->CH4_Production

Caption: Proposed mechanism of methanogenesis enhancement by phenazine compounds.

Inhibition of Methanogenesis by 2-Bromoethanesulfonate (BES)

BES is a structural analog of coenzyme M (CoM), a key cofactor in the terminal step of methanogenesis. It acts as a competitive inhibitor of the methyl-coenzyme M reductase (MCR) enzyme, thereby blocking the formation of methane.[5]

BES_Inhibition Methyl_CoM Methyl-Coenzyme M (CH3-S-CoM) MCR_Enzyme Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR_Enzyme Coenzyme_B Coenzyme B (HS-CoB) Coenzyme_B->MCR_Enzyme Methane Methane (CH4) MCR_Enzyme->Methane Normal Reaction BES 2-Bromoethanesulfonate (BES) BES->MCR_Enzyme Competitive Inhibition

Caption: Mechanism of methanogenesis inhibition by 2-bromoethanesulfonate (BES).

Experimental Workflow for Comparative Analysis

To conduct a robust cross-validation of the effects of this compound and its alternatives on methanogenesis, a structured experimental workflow is essential.

Experimental_Workflow cluster_treatments Experimental Treatments Start Start Culture_Preparation Prepare Methanogenic Cultures Start->Culture_Preparation Control Control (No Additive) Culture_Preparation->Control 1_Methylphenazine This compound Culture_Preparation->1_Methylphenazine BES 2-Bromoethanesulfonate (BES) Culture_Preparation->BES Incubation Anaerobic Incubation Gas_Analysis Methane Analysis (Gas Chromatography) Incubation->Gas_Analysis Liquid_Analysis VFA Analysis (HPLC) Incubation->Liquid_Analysis Data_Analysis Data Analysis and Comparison Gas_Analysis->Data_Analysis Liquid_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Control->Incubation 1_Methylphenazine->Incubation BES->Incubation

Caption: Workflow for comparing methanogenesis modulators.

References

A Head-to-Head Battle: Synthetic vs. Microbially-Produced Phenazines in Microbial Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for optimizing Microbial Fuel Cell (MFC) technology, the role of electron shuttles is paramount. Among these, phenazines, redox-active compounds, have proven to be highly effective in facilitating extracellular electron transfer from microorganisms to the anode, thereby boosting power output. This guide provides a comprehensive comparison of synthetic and microbially-produced phenazines in MFCs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers in their pursuit of enhanced bioelectrochemical systems.

Executive Summary

Both synthetic and microbially-produced phenazines significantly enhance the performance of MFCs by acting as electron mediators. Microbially-produced phenazines, primarily from organisms like Pseudomonas aeruginosa, offer the advantage of in-situ production, creating a self-sustaining system. However, the use of pathogenic producers raises safety concerns. Synthetic phenazines, on the other hand, provide a high-purity, controllable, and safer alternative, allowing for their use with a broader range of non-pathogenic microorganisms. This guide dissects the performance differences, presents the available quantitative data, and provides the necessary experimental context to aid in the selection of the appropriate phenazine source for specific research and development applications.

Data Presentation: A Quantitative Look at Performance

The following tables summarize the key performance metrics of MFCs utilizing synthetic versus microbially-produced phenazines. It is important to note that a direct, side-by-side comparison under identical experimental conditions is scarce in the literature. The data presented here is a synthesis of findings from various studies and should be interpreted with consideration of the different experimental setups.

Performance Metric MFC with Microbially-Produced Phenazines (Wild-Type P. aeruginosa) MFC with Synthetic Phenazine (Pyocyanin added to phenazine-deficient P. aeruginosa mutant) MFC without Phenazines (Phenazine-deficient P. aeruginosa mutant) Reference
Maximum Power Density High (Represents 100% in comparative study)Moderate (Restored to 50% of wild-type)Very Low (5% of wild-type)[1]
Electron Transfer EnhancedSignificantly ImprovedSubstantially Impaired[1]
Phenazine Source Concentration Maximum Power Density (mW/m²) Coulombic Efficiency (%) Reference
Pyocyanin & Phenazine-1-carboxamideMicrobially-Produced (P. aeruginosa KRP1)EndogenousNot explicitly stated in mW/m², but set as the 100% benchmarkNot explicitly stated[1]
PyocyaninSynthetic50 µMRestored to 50% of the power output of the wild-type strainNot explicitly stated[1]
Phenazine mixtureMicrobially-Produced (Mutant P. aeruginosa SPm9)496 µg/mlNot directly measured in an MFC in this studyNot applicable[2]
PyocyaninMicrobially-Produced (P. aeruginosa with sophorolipid)14.47 ± 0.23 μg/mL~4 times higher than control without sophorolipidNot explicitly stated[3]

Note: The concentration of microbially-produced phenazines can vary significantly depending on the bacterial strain, culture conditions, and the presence of stimulating factors.[2][3]

Experimental Protocols

Microbial Production and Extraction of Phenazines

This protocol describes the extraction of phenazines from a culture of Pseudomonas aeruginosa.

a. Cultivation of Pseudomonas aeruginosa

  • Inoculate a single colony of P. aeruginosa into 50 mL of King's A medium.

  • Incubate at 37°C with shaking at 200 rpm for 24-48 hours, or until the culture exhibits the characteristic blue-green color of pyocyanin.

b. Chloroform Extraction

  • Transfer the bacterial culture to centrifuge tubes and pellet the cells by centrifugation at 6,000 x g for 10 minutes.

  • Collect the supernatant, which contains the secreted phenazines.

  • To the supernatant, add chloroform at a 1:1 (v/v) ratio.

  • Shake vigorously for 5 minutes to extract the phenazines into the chloroform layer (which will turn blue).

  • Separate the chloroform layer from the aqueous layer using a separatory funnel.

  • To the chloroform extract, add 0.2 M HCl at a 1:2 (v/v) ratio. This will protonate the pyocyanin, causing it to move to the aqueous layer (which will turn pink).

  • Separate the pink aqueous layer.

  • The concentration of pyocyanin can be quantified spectrophotometrically by measuring the absorbance at 520 nm.

Synthesis of Pyocyanin (Synthetic Approach)

A detailed, reproducible protocol for the chemical synthesis of pyocyanin has been described, offering an alternative to extraction from bacterial cultures. This method typically involves multiple steps of organic synthesis and purification. For a detailed protocol, researchers are directed to established chemical synthesis procedures.

MFC Setup and Operation for Comparative Analysis

a. MFC Construction

A two-chamber H-type MFC is commonly used for such studies.

  • Anode Chamber: Contains the anode (e.g., carbon felt) and is inoculated with the desired microorganism. The medium should be deoxygenated by bubbling with nitrogen gas.

  • Cathode Chamber: Contains the cathode (e.g., carbon felt) and a catholyte (e.g., a buffered solution with an electron acceptor like ferricyanide or open to the air).

  • Proton Exchange Membrane (PEM): A Nafion membrane separates the two chambers, allowing for the transfer of protons.

b. Operation

  • The anode chamber is inoculated with the bacterial culture (e.g., a phenazine-deficient mutant of P. aeruginosa).

  • For the "synthetic phenazine" group, a known concentration of a synthetic phenazine (e.g., 50 µM pyocyanin) is added to the anolyte.[1]

  • For the "microbially-produced phenazine" group, a wild-type phenazine-producing strain is used.

  • The MFC is operated at a constant temperature (e.g., 30°C) and the voltage across an external resistor is monitored over time.

  • Power density and coulombic efficiency are calculated from the obtained voltage and current data.

Mandatory Visualization

Phenazine-Mediated Electron Transfer in MFCs

Phenazine_Electron_Shuttle cluster_bacterium Bacterial Cell cluster_anode MFC Anode Metabolism Organic Matter Metabolism NADH NADH Metabolism->NADH e- NAD NAD+ NADH->NAD e- Phenazine_red Phenazine (Reduced) NADH->Phenazine_red e- Phenazine_ox Phenazine (Oxidized) Phenazine_ox->Phenazine_red Anode Anode Surface Phenazine_red->Anode e- transfer Anode->Phenazine_ox e- release External Circuit External Circuit Anode->External Circuit Current Flow

Caption: Electron shuttling by phenazines in an MFC.

Simplified Signaling Pathway for Phenazine Production in Pseudomonas aeruginosa

Phenazine_Regulation cluster_regulation Quorum Sensing Regulation cluster_environmental Environmental Factors QS_Signal Quorum Sensing Signal (e.g., PQS) PqsR PqsR (Transcriptional Regulator) QS_Signal->PqsR activates phz_operon phz Operon (Phenazine Biosynthesis Genes) PqsR->phz_operon induces transcription Phenazines Phenazine Production phz_operon->Phenazines Anode_Presence Anode Presence Anode_Presence->QS_Signal stimulates Nutrient_Limitation Nutrient Limitation Nutrient_Limitation->QS_Signal can influence

Caption: Simplified regulation of phenazine biosynthesis.

Concluding Remarks

The choice between synthetic and microbially-produced phenazines for MFC applications is not straightforward and depends on the specific goals of the research.

  • Microbially-produced phenazines are ideal for creating self-sustaining MFCs, where the electron shuttle is continuously replenished by the microbial community. This approach is particularly relevant for applications in wastewater treatment where a robust, low-maintenance system is desired. However, the use of pathogenic producers like P. aeruginosa is a significant drawback for widespread application. Future research may focus on engineering non-pathogenic bacteria to produce phenazines.

  • Synthetic phenazines offer a high degree of control, purity, and safety. They can be used to study the fundamentals of electron shuttling in a wide range of microorganisms without the confounding factors of microbial production and regulation. This makes them invaluable tools for fundamental research and for applications where the microbial catalyst is not a natural phenazine producer. The primary disadvantage is the need for continuous external addition, which may not be practical or cost-effective for all applications.

Ultimately, a deeper understanding of the biosynthesis, regulation, and electron transfer kinetics of both natural and synthetic phenazines will be crucial for the continued advancement of MFC technology. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions and design innovative experiments in this exciting field.

References

A Comparative Guide to the Electron Transfer Rates of 1-Methylphenazine and Alternative Redox Mediators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a quantitative comparison of the electron transfer rates for 1-Methylphenazine and other commonly used electron mediators. The data presented is intended for researchers, scientists, and drug development professionals working with redox-active compounds. This document summarizes key performance metrics, details the experimental protocols used for their determination, and visualizes relevant biochemical pathways and experimental workflows.

Quantitative Comparison of Electron Transfer Rates

The following table summarizes the heterogeneous electron transfer rate constants (k⁰) and formal potentials (E⁰') for this compound (proxied by phenazine and 1-hydroxyphenazine) and a selection of alternative electron mediators. These values are crucial for understanding the efficiency and suitability of a mediator in a given biological or electrochemical system.

Mediator ClassCompoundFormal Potential (E⁰' vs. NHE) [V]Heterogeneous Electron Transfer Rate Constant (k⁰) [cm s⁻¹]Experimental Conditions
Phenazines Phenazine (proxy for this compound)-0.25Data not availablepH 7, aqueous solution
1-Hydroxyphenazine (proxy for this compound)-0.16Data not availablepH 7, aqueous solution
Pyocyanin (PYO)-0.03Data not availablepH 7, aqueous solution
Phenazine-1-carboxylic acid (PCA)-0.11Data not availablepH 7, aqueous solution
Viologens Methyl Viologen (MV²⁺)-0.6841.8 x 10⁻⁴10 mM in MeCN, 0.2 M TBAPF₆, Pt electrode
C1 (a viologen derivative)-0.8011.6 x 10⁻³10 mM in MeCN, 0.2 M TBAPF₆, Pt electrode
Ferrocenes Ferrocenemethanol+0.215≥ 25Polystyrene-supported graphene electrode[1]
Ferrocenyl sulfonateData not available4.25 x 10⁻²Details not specified[2]

Experimental Protocols

The determination of heterogeneous electron transfer rate constants is most commonly performed using cyclic voltammetry (CV). The following is a generalized protocol based on the methodologies described in the cited literature.

Cyclic Voltammetry for the Determination of k⁰

Objective: To measure the heterogeneous electron transfer rate constant of a redox-active compound at an electrode surface.

Materials:

  • Working Electrode (e.g., Glassy Carbon, Platinum, Gold)

  • Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Analyte solution (e.g., 1-5 mM of the mediator in a suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M KCl, 0.1 M TBAPF₆)

  • Inert gas (e.g., Nitrogen, Argon) for deoxygenation

Procedure:

  • Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). It is then sonicated in ethanol and deionized water to remove any residual polishing material.

  • Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the analyte solution and the supporting electrolyte.

  • Deoxygenation: The solution is purged with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • Cyclic Voltammetry Scan: A potential sweep is applied to the working electrode. The potential is scanned from a value where no faradaic reaction occurs, to a potential sufficient to induce reduction or oxidation of the analyte, and then the scan direction is reversed.

  • Data Acquisition: The current response is recorded as a function of the applied potential, generating a cyclic voltammogram. This is repeated for a range of scan rates (ν).

  • Data Analysis (Nicholson's Method):

    • The peak separation (ΔEp) between the anodic and cathodic peak potentials is measured for each scan rate.

    • For a quasi-reversible system, ΔEp will increase with increasing scan rate.

    • The heterogeneous electron transfer rate constant (k⁰) can be calculated from the relationship between ΔEp and the dimensionless kinetic parameter, ψ, which is a function of k⁰ and the scan rate.

Visualizations

Electron Shuttle Mechanism in Pseudomonas aeruginosa

Phenazines, such as 1-hydroxyphenazine, are produced by Pseudomonas aeruginosa and can act as electron shuttles to facilitate survival in anaerobic environments.[3][4] The following diagram illustrates this process.

G cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment Intracellular Metabolism Intracellular Metabolism Reduced Phenazine (PHzH) Reduced Phenazine (PHzH) Intracellular Metabolism->Reduced Phenazine (PHzH) e⁻ Oxidized Phenazine (PHz) Oxidized Phenazine (PHz) Reduced Phenazine (PHzH)->Oxidized Phenazine (PHz) Exports Terminal Electron Acceptor (e.g., Fe³⁺) Terminal Electron Acceptor (e.g., Fe³⁺) Reduced Phenazine (PHzH)->Terminal Electron Acceptor (e.g., Fe³⁺) e⁻ Oxidized Phenazine (PHz)->Reduced Phenazine (PHzH) Imports Reduced Acceptor (e.g., Fe²⁺) Reduced Acceptor (e.g., Fe²⁺) Terminal Electron Acceptor (e.g., Fe³⁺)->Reduced Acceptor (e.g., Fe²⁺)

Caption: Phenazine-mediated electron transfer in P. aeruginosa.

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the key steps in a typical cyclic voltammetry experiment to determine the electron transfer rate of a compound.

G A Prepare Analyte Solution (Mediator + Supporting Electrolyte) C Assemble 3-Electrode Cell A->C B Polish and Clean Working Electrode B->C D Deoxygenate Solution (Inert Gas Purge) C->D E Perform Cyclic Voltammetry (Varying Scan Rates) D->E F Record Current vs. Potential (Cyclic Voltammogram) E->F G Measure Peak Separation (ΔEp) at each Scan Rate F->G H Calculate k⁰ using Nicholson's Method G->H

Caption: Workflow for determining k⁰ via cyclic voltammetry.

References

Benchmarking 1-Methylphenazine: A Comparative Guide to Redox Mediator Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate redox mediator is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive performance comparison of 1-Methylphenazine against standard redox mediators, including Phenazine Methosulfate (PMS) and Methylene Blue. The following sections present a detailed analysis of their electrochemical properties, stability, and performance in relevant assays, supported by experimental data and protocols.

Performance Overview

This compound and its derivatives show promise as effective redox mediators, offering advantages in stability over commonly used alternatives. While direct quantitative performance data for this compound is limited in publicly available literature, analysis of its close derivative, 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS), reveals superior photochemical stability and a faster reduction rate in enzymatic assays when compared to Phenazine Methosulfate (PMS)[1]. Standard mediators like Methylene Blue are well-characterized, with a redox potential of +0.011 V, providing a reliable baseline for comparison[2][3].

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and standard redox mediators. It is important to note that the data for this compound is primarily based on its derivative, 1-methoxy-5-methylphenazinium methyl sulfate, and should be considered as an estimation.

MediatorRedox Potential (E°') (V vs. SHE)Electron Transfer RateStabilityKey Applications
This compound (estimated from derivative) ~ +0.063[1]Faster reduction rate than PMS in specific enzymatic assays[1]Photochemically stable[1]Organic electronics, medicinal chemistry[4]
Phenazine Methosulfate (PMS) +0.080 (first electron transfer)[5]-Light sensitive[6][7]Electron carrier in enzyme systems[6][8]
Methylene Blue (MB) +0.011[2][3]Quenching rate constant ~1 x 10⁸ M⁻¹s⁻¹[9]Generally stableRedox indicator, antimalarial drug[2][3]

Experimental Methodologies

To ensure a standardized and reproducible comparison of redox mediator performance, the following experimental protocols are recommended.

Determination of Redox Potential using Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the redox potential of a compound.

Objective: To measure the standard redox potential (E°') of the redox mediator.

Materials:

  • Potentiostat

  • Three-electrode setup:

    • Working electrode (e.g., Glassy Carbon Electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Inert gas (e.g., Nitrogen or Argon)

  • Solvent (e.g., deionized water or appropriate organic solvent)

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • Redox mediator solutions of known concentrations

Procedure:

  • Prepare a solution of the redox mediator in the chosen solvent with the supporting electrolyte.

  • Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat.

  • Perform a cyclic voltammetry scan over a potential range that brackets the expected redox potential of the mediator.

  • Record the resulting voltammogram (current vs. potential plot).

  • The redox potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2.

Measurement of Electron Transfer Rate

The rate of electron transfer can be estimated from cyclic voltammetry data or measured more accurately using techniques like rotating disk electrode (RDE) voltammetry.

Objective: To determine the heterogeneous electron transfer rate constant (k⁰).

Procedure (using Nicholson's method with CV):

  • Obtain cyclic voltammograms at various scan rates (ν).

  • Measure the peak separation (ΔEp = Epa - Epc) for each scan rate.

  • Calculate the dimensionless kinetic parameter (ψ) using the appropriate working curve for a given ΔEp.

  • The heterogeneous electron transfer rate constant (k⁰) can then be calculated using the equation: ψ = k⁰ / [π * D * f * ν]^(1/2), where D is the diffusion coefficient and f is F/RT (Faraday's constant divided by the gas constant and temperature).

Assessment of Photochemical Stability

Objective: To compare the stability of redox mediators upon exposure to light.

Materials:

  • Spectrophotometer

  • Light source (e.g., UV lamp or sunlight simulator)

  • Cuvettes

  • Solutions of the redox mediators in a suitable solvent

Procedure:

  • Prepare solutions of each redox mediator at the same concentration.

  • Measure the initial absorbance spectrum of each solution.

  • Expose the solutions to a controlled light source for a defined period.

  • At regular intervals, measure the absorbance spectrum of each solution.

  • Plot the change in absorbance at the wavelength of maximum absorption (λmax) as a function of time. The rate of absorbance decrease is indicative of the mediator's photochemical stability.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the role of redox mediators in biological systems, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis RedoxMediator Redox Mediator Solution CV Cyclic Voltammetry RedoxMediator->CV Electrolyte Supporting Electrolyte Electrolyte->CV Solvent Solvent Solvent->CV Potentiostat Potentiostat CV->Potentiostat Voltammogram Voltammogram Potentiostat->Voltammogram RedoxPotential Redox Potential (E°') Voltammogram->RedoxPotential ET_Rate Electron Transfer Rate (k⁰) Voltammogram->ET_Rate

Caption: Workflow for Determining Redox Mediator Performance.

signaling_pathway cluster_cell Cellular Environment cluster_assay Assay System Enzyme Enzyme (e.g., Dehydrogenase) Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme NADH NADH RedoxMediator_ox Redox Mediator (Oxidized) NADH->RedoxMediator_ox e- transfer NAD NAD+ NAD->NADH Reduction RedoxMediator_red Redox Mediator (Reduced) RedoxMediator_ox->RedoxMediator_red Reduction RedoxMediator_red->NAD Oxidation Indicator_ox Indicator Dye (Oxidized) RedoxMediator_red->Indicator_ox e- transfer Indicator_red Indicator Dye (Reduced) (Color Change) Indicator_ox->Indicator_red Reduction

Caption: Role of a Redox Mediator in an Enzymatic Assay.

References

A Comparative Analysis of 5-methylphenazine-1-carboxylic acid and 1-Methylphenazine as Electron Mediators

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of microbial electrochemistry and bio-electrochemical systems, the efficiency of electron transfer between microorganisms and electrodes is paramount. Electron mediators, or shuttles, play a crucial role in facilitating this process. This guide provides a comparative analysis of two phenazine derivatives, 5-methylphenazine-1-carboxylic acid and 1-Methylphenazine, as potential electron mediators. Due to a lack of direct comparative experimental studies, this analysis is based on existing data for related phenazine compounds and theoretical predictions.

Introduction to Phenazine Mediators

Phenazines are a class of nitrogen-containing heterocyclic compounds that are redox-active, meaning they can undergo reversible oxidation and reduction reactions. This property allows them to act as electron shuttles, accepting electrons from microbial metabolic pathways and transferring them to an external electron acceptor, such as an electrode. The effectiveness of a phenazine mediator is determined by several key factors, including its redox potential, electron transfer rate, stability, and biocompatibility.

Structural Comparison

The fundamental difference between the two molecules lies in the nature and position of their substituent groups on the phenazine core.

Feature5-methylphenazine-1-carboxylic acidThis compound
Structure
alt text
alt text
Functional Groups A methyl group at position 5 and a carboxylic acid group at position 1.A single methyl group at position 1.
Chemical Formula C14H10N2O2C13H10N2
Molar Mass 238.24 g/mol 194.23 g/mol

The presence of a carboxylic acid group in 5-methylphenazine-1-carboxylic acid is expected to significantly influence its physicochemical properties, such as solubility in aqueous solutions and its redox potential, compared to the simpler this compound.

Performance as Electron Mediators: A Comparative Overview

Direct experimental data for a head-to-head comparison is not currently available in the scientific literature. However, based on structure-function relationships established for other phenazine derivatives, we can infer the likely performance characteristics of these two compounds.

Table 1: Predicted and Inferred Performance Characteristics

Parameter5-methylphenazine-1-carboxylic acidThis compoundSupporting Rationale & Data
Redox Potential (E°') Predicted to be more positivePredicted to be more negativeThe electron-withdrawing nature of the carboxylic acid group is expected to increase the redox potential, making it a better electron acceptor. The electron-donating methyl group in this compound would likely result in a more negative redox potential.
Electron Transfer Rate Potentially SlowerPotentially FasterWhile a higher redox potential can favor the thermodynamics of electron transfer, steric hindrance from the carboxylic acid group might slow down the kinetics of the reaction at the electrode surface compared to the less bulky this compound.
Stability LowerHigher5-methylphenazine-1-carboxylic acid is known to be a highly reactive and non-commercially available biosynthetic precursor, suggesting lower stability. This compound is expected to be more stable.
Solubility (Aqueous) HigherLowerThe carboxylic acid group can deprotonate to form a carboxylate, increasing its solubility in aqueous media, which is advantageous for many biological applications.
Predicted Current Density 1.6 µA cm⁻² (predicted)Not availableA predictive model has been used to estimate the current density for 5-methylphenazine-1-carboxylic acid. No such prediction is available for this compound.[1]

Experimental Protocols

To empirically determine which mediator is superior, a series of electrochemical and microbiological experiments would be required.

Cyclic Voltammetry

Objective: To determine the formal redox potential (E°') and to assess the electrochemical reversibility and electron transfer kinetics of the mediators.

Protocol:

  • Prepare solutions of 5-methylphenazine-1-carboxylic acid and this compound (e.g., 1 mM) in a suitable electrolyte buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Use a standard three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record cyclic voltammograms at various scan rates (e.g., 10-500 mV/s).

  • The formal redox potential can be estimated as the midpoint potential between the anodic and cathodic peak potentials.

  • The peak separation can provide information about the electron transfer kinetics.

Chronoamperometry in a Microbial Fuel Cell (MFC)

Objective: To measure the current generated by a microbial culture in the presence of each mediator.

Protocol:

  • Set up single-chamber microbial fuel cells with a defined microbial culture (e.g., Shewanella oneidensis MR-1 or Pseudomonas aeruginosa).

  • Introduce a known concentration of either 5-methylphenazine-1-carboxylic acid or this compound into the anode chamber.

  • Apply a constant potential to the anode and record the current over time.

  • The steady-state current density will provide a measure of the mediator's effectiveness in shuttling electrons from the bacteria to the anode.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of phenazine-mediated electron transfer and a typical experimental workflow for mediator comparison.

G cluster_bacterium Bacterial Cell Metabolism Metabolism NADH NADH Metabolism->NADH produces Oxidized_Mediator Mediator (Ox) NADH->Oxidized_Mediator reduces Reduced_Mediator Mediator (Red) Oxidized_Mediator->Reduced_Mediator e- Electrode Electrode Reduced_Mediator->Electrode e- transfer Electrode->Oxidized_Mediator regenerates G Start Start Mediator_Prep Prepare Mediator Solutions (5-MPCA & 1-MP) Start->Mediator_Prep CV_Analysis Cyclic Voltammetry (Redox Potential, Kinetics) Mediator_Prep->CV_Analysis MFC_Setup Set up Microbial Fuel Cells Mediator_Prep->MFC_Setup Data_Analysis Compare Performance Metrics CV_Analysis->Data_Analysis Mediator_Addition Add Mediators to MFCs MFC_Setup->Mediator_Addition Chronoamperometry Measure Current Generation Mediator_Addition->Chronoamperometry Chronoamperometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 1-Methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methylphenazine. The following procedures are based on best practices for handling phenazine derivatives and cytotoxic compounds.

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential hazards associated with phenazine compounds, a comprehensive approach to safety is mandatory. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol or dust generation.To prevent inhalation of the compound.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eye Wash Station: An accessible and functioning eye wash station should be in the immediate vicinity of the handling area.

  • Safety Shower: A safety shower should be readily available in case of significant skin contact.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment and ensuring the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area (preferably a fume hood) is clean and uncluttered.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, should be segregated as hazardous chemical waste.

  • Containerization: Place all solid and liquid waste into clearly labeled, sealed, and appropriate hazardous waste containers.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a certified and licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Biological Context

To provide a practical context for the handling of this compound, the following diagrams illustrate a general experimental workflow for its synthesis and a potential biological signaling pathway it may influence, based on the known activities of phenazine compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage reagents Starting Reagents reaction Reaction reagents->reaction 1. Combine quench Quenching reaction->quench 2. Stop Reaction extraction Extraction quench->extraction 3. Isolate chromatography Chromatography extraction->chromatography 4. Purify analysis Characterization (NMR, MS) chromatography->analysis 5. Verify storage Storage analysis->storage 6. Store

Caption: Generalized workflow for the synthesis, purification, and analysis of a phenazine compound.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylphenazine
Reactant of Route 2
Reactant of Route 2
1-Methylphenazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.